Tetracosenoic acid
Description
Properties
CAS No. |
26444-06-4 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(E)-tetracos-2-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h22-23H,2-21H2,1H3,(H,25,26)/b23-22+ |
InChI Key |
ULNRTPCFRBIMKL-GHVJWSGMSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Other CAS No. |
33228-63-6 |
Synonyms |
tetracosenoic acid tetracosenoic acid, (Z)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of Tetracosenoic Acid in the Central Nervous System: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tetracosenoic acid, a very long-chain fatty acid (VLCFA) with a 24-carbon backbone, plays a critical and multifaceted role in the central nervous system (CNS). This technical guide provides a comprehensive overview of the biological functions of its two primary forms: the monounsaturated nervonic acid (cis-15-tetracosenoic acid) and the saturated lignoceric acid. We delve into their structural importance in myelin, their metabolic pathways, and their involvement in crucial signaling cascades. Furthermore, this guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction to this compound in the CNS
This compound is a key lipid component of the CNS, where it is integral to the proper structure and function of neural tissues. The monounsaturated form, nervonic acid (24:1, n-9), is particularly abundant in the white matter of the brain and is a major constituent of the sphingolipids that form the myelin sheath.[1][2] The myelin sheath is a lipid-rich layer that insulates nerve fibers, enabling rapid and efficient transmission of nerve impulses. Lignoceric acid (24:0), the saturated counterpart, is also present in the CNS and its metabolism is crucial for maintaining neural health. Dysregulation of this compound metabolism is implicated in severe demyelinating diseases, such as adrenoleukodystrophy (ALD) and multiple sclerosis (MS).[3]
Structural Role in the Myelin Sheath
Nervonic acid is a hallmark of mature myelin. It is a major component of cerebrosides and sphingomyelin, which are critical for the stability and integrity of the myelin sheath.[1][4] The unique length and monounsaturated nature of nervonic acid are thought to contribute to the fluidity and organizational properties of the myelin membrane, which are essential for its insulating function.
Metabolism of this compound in the CNS
The metabolism of this compound is a tightly regulated process involving both synthesis and degradation pathways.
Biosynthesis
Nervonic acid is synthesized in the endoplasmic reticulum through the elongation of oleic acid (18:1 n-9).[1] This process is catalyzed by a series of enzymes known as fatty acid elongases. Lignoceric acid is synthesized through a similar elongation pathway from shorter-chain saturated fatty acids.
Degradation
The breakdown of very long-chain fatty acids, including both lignoceric and nervonic acid, occurs primarily in peroxisomes via β-oxidation.[5] This process shortens the fatty acid chains, which can then be further metabolized in mitochondria. A defect in the peroxisomal β-oxidation of VLCFAs leads to their accumulation, a key pathological feature of adrenoleukodystrophy.[5][6]
Quantitative Data on this compound in the CNS
Precise concentrations of this compound can vary depending on the specific brain region, age, and health status. The following tables summarize available quantitative data.
| Brain Region | Nervonic Acid (% of total fatty acids in Sphingomyelin) | Lignoceric Acid (% of total fatty acids in Sphingomyelin) | Reference |
| Human Forebrain (postnatal) | Major VLCFA, accretion is dramatic after birth | Present, second most abundant after nervonic acid | [7] |
| Condition | Tissue/Cell Type | Change in Nervonic Acid | Change in Lignoceric Acid | Reference |
| Adrenoleukodystrophy (ALD) | Post-mortem brain sphingolipids | Decreased | Increased | [3] |
| Multiple Sclerosis (MS) | Post-mortem brain sphingolipids | Decreased | - | [3] |
| Multiple Sclerosis (MS) | Erythrocyte sphingomyelin | Depressed | - | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Brain tissue | Decreased | - | [8] |
Role in Signaling Pathways
Nervonic acid is not merely a structural component; it also participates in crucial signaling pathways that govern neuronal survival, differentiation, and plasticity.
Neurotrophin Signaling Pathway
Studies suggest that nervonic acid supplementation can evoke pathways related to neurotrophin signaling.[9] Neurotrophins are a family of proteins that are essential for the survival, development, and function of neurons. They exert their effects by binding to Trk (tropomyosin receptor kinase) receptors. While the exact mechanism of nervonic acid's influence is still under investigation, it is hypothesized that its incorporation into the cell membrane can modulate the lipid raft environment where Trk receptors are located, thereby influencing receptor dimerization and downstream signaling.
References
- 1. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Neuron/Oligodendrocyte Myelination Coculture | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. wklab.org [wklab.org]
- 8. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 9. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
Nervonic Acid: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid, is a critical component of nerve tissue and myelin. First identified in 1927 by M. Tsujimoto in the fats of Elasmobranch fishes, its structure was elucidated the same year by E. Klenk from brain cerebrosides.[1] Historically referred to as selacholeic acid, its name is derived from the Latin nervus, reflecting its high concentration in the nervous system.[2][3] This guide provides an in-depth overview of the discovery, history, and biosynthesis of nervonic acid. It also presents quantitative data on its natural sources, details key experimental protocols for its study, and explores its signaling pathways and therapeutic applications, particularly in the context of demyelinating diseases and neurodevelopment.
Discovery and Historical Milestones
The journey of nervonic acid research began in the early 20th century with the exploration of lipids in marine life.
-
1927: Initial Discovery: M. Tsujimoto first isolated nervonic acid from the liver oil of deep-sea sharks, which is why it is also known as selacholeic acid.[1]
-
1927: Structural Elucidation: In the same year, E. Klenk determined the chemical structure of nervonic acid after isolating it from the cerebrosides of brain tissue.[1]
-
Association with Myelin: Early research quickly established a strong link between nervonic acid and the myelin sheath, the protective covering of nerve fibers. It was found to be a major constituent of sphingolipids in the white matter of the brain.[3][4]
-
Role in Demyelinating Diseases: Subsequent studies in the latter half of the 20th century began to uncover the connection between depleted nervonic acid levels and demyelinating disorders such as adrenoleukodystrophy (ALD) and multiple sclerosis (MS), sparking interest in its therapeutic potential.
Physicochemical Properties
Nervonic acid is a monounsaturated fatty acid with the following key characteristics:
| Property | Value |
| Chemical Formula | C24H46O2 |
| Molar Mass | 366.62 g/mol |
| Melting Point | 42-43 °C |
| IUPAC Name | (Z)-Tetracos-15-enoic acid |
| CAS Number | 506-37-6 |
Quantitative Analysis of Nervonic Acid in Natural Sources
Nervonic acid is found in a variety of natural sources, including plants, animals, and microorganisms. The following tables summarize the nervonic acid content in selected sources.
Table 1: Nervonic Acid Content in Plant Seeds
| Plant Species | Common Name | Oil Content (% of seed weight) | Nervonic Acid (% of total fatty acids) |
| Malania oleifera | Garlic-like fruit | 58.0 - 63.0 | 55.7 - 67.0 |
| Cardamine graeca | Bittercress | 12.0 - 13.0 | 45.0 - 54.0 |
| Tropaeolum speciosum | Flame Flower | 12.3 - 26.0 | 40.0 - 45.4 |
| Lunaria annua | Honesty/Money Plant | 25.0 - 35.0 | 14.0 - 24.2 |
| Acer truncatum | Purple Blow Maple | 40.1 - 58.0 | 3.0 - 8.0 |
| Xanthoceras sorbifolium | Yellow Horn | 55.0 - 65.0 | ~1.83 |
Table 2: Nervonic Acid Content in Selected Fish Oils
| Fish Species | Oil Source | Nervonic Acid (% w/w of total fatty acids) |
| Shark | Liver Oil 1 | 0.46 |
| Shark | Liver Oil 2 | 0.08 |
| Softshell Freshwater Shark | - | 0.04 |
| Tuna | - | not detected |
| Lemuru | - | 0.30 |
| Eel | - | 0.30 |
Source:[2]
Biosynthesis of Nervonic Acid
Nervonic acid is synthesized in the endoplasmic reticulum from oleic acid (18:1n-9) through a series of elongation steps catalyzed by the fatty acid elongation (FAE) complex. This process involves four key enzymes.
Signaling Pathway Diagram
Caption: Biosynthesis of nervonic acid from oleoyl-CoA.
The rate-limiting step in this pathway is catalyzed by 3-ketoacyl-CoA synthase (KCS).[10] The process involves three cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA. The immediate precursor to nervonic acid is erucic acid (22:1n-9).[3][10]
Key Experimental Protocols
Extraction and Quantification of Nervonic Acid from Plant Seeds
This protocol provides a general workflow for the extraction and analysis of nervonic acid from plant material.
Caption: Workflow for nervonic acid extraction and analysis.
-
Sample Preparation: Dry and grind the plant seeds to a fine powder.
-
Lipid Extraction:
-
Utilize a solvent-based extraction method such as the Folch or Bligh-Dyer technique. A common approach involves a chloroform:methanol solvent system.
-
Homogenize the ground seed material with the solvent mixture.
-
Induce phase separation by adding a salt solution (e.g., 0.9% NaCl).
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Transesterify the lipid extract to FAMEs using a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
-
Heat the reaction mixture to ensure complete conversion.
-
Extract the FAMEs with a non-polar solvent like hexane.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).
-
Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.
-
Identify the nervonic acid methyl ester peak by its retention time and mass spectrum, comparing it to a known standard.
-
Quantify the amount of nervonic acid using an internal standard (e.g., tricosanoic acid, 23:0) and a calibration curve.[11]
-
Heterologous Expression of a 3-Ketoacyl-CoA Synthase (KCS) Gene for Nervonic Acid Production
This protocol outlines the general steps for genetically engineering a host organism (e.g., yeast or a plant) to produce nervonic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Nervonic acid - Wikipedia [en.wikipedia.org]
- 4. Nervonic Acid: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]
- 5. Transcriptome analysis reveals crucial genes involved in the biosynthesis of nervonic acid in woody Malania oleifera oilseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Extraction of Nervonic Acid from the Oil of Xanthoceras sorbifolium Bunge Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants [frontiersin.org]
- 9. Three Woody Plants Enriched with Nervonic Acid Identified----Chinese Academy of Sciences [english.cas.cn]
- 10. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]
- 11. Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of selacholeic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selacholeic acid, also known by its more common name nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid.[1] Its chemical designation is (Z)-tetracos-15-enoic acid. First isolated from shark liver oil, selacholeic acid is a significant component of sphingolipids in the myelin sheath of nerve fibers, highlighting its crucial role in the central and peripheral nervous systems.[1] This technical guide provides an in-depth overview of the physical and chemical properties of selacholeic acid, along with experimental methodologies for their determination and a visualization of its key biological pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of selacholeic acid are summarized below.
Identification and Structure
| Property | Value | Reference |
| Common Name | Selacholeic Acid; Nervonic Acid | [1] |
| IUPAC Name | (Z)-Tetracos-15-enoic acid | [1] |
| Chemical Formula | C24H46O2 | [1] |
| Molar Mass | 366.62 g/mol | [1] |
| Structure | A 24-carbon chain with a single cis double bond between carbons 15 and 16 (from the carboxyl end). | [1] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 42-43 °C | [1][2] |
| Boiling Point | Data not readily available. Very-long-chain fatty acids tend to decompose at high temperatures before boiling at atmospheric pressure. | |
| Solubility | Insoluble in water. Soluble in alcohols and other organic solvents. | [2] |
| Appearance | White crystalline solid at room temperature. | [2] |
Experimental Protocols
This section outlines general methodologies for determining the key physical and chemical properties of fatty acids like selacholeic acid.
Determination of Melting Point (Capillary Method)
This method is a common and straightforward technique for determining the melting point of a solid crystalline substance.
Principle: A small, powdered sample of the substance is heated in a capillary tube immersed in a heating bath. The temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., silicone oil)
-
Mortar and pestle
Procedure:
-
Ensure the selacholeic acid sample is pure and dry.
-
Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The melting point is reported as this range.
Determination of Solubility (Qualitative)
This protocol provides a basic method for assessing the solubility of selacholeic acid in various solvents.
Principle: A small amount of the solute (selacholeic acid) is added to a known volume of a solvent. The mixture is agitated, and the extent of dissolution is observed.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Spatula
-
A selection of solvents (e.g., water, ethanol, methanol, chloroform, hexane)
Procedure:
-
Place a small, accurately weighed amount of selacholeic acid (e.g., 10 mg) into a series of test tubes.
-
Add a specific volume of each solvent to be tested (e.g., 1 mL) to the respective test tubes.
-
Agitate the mixtures vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).
-
Allow the tubes to stand and observe for any undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Slightly soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Biological Significance and Signaling Pathways
Selacholeic acid plays a vital role in neurobiology and has been implicated in various cellular signaling processes.
Biosynthesis of Selacholeic Acid
Selacholeic acid is synthesized in the body through the elongation of oleic acid (18:1 n-9). This process primarily occurs in the endoplasmic reticulum and involves a series of enzymatic reactions. The immediate precursor to selacholeic acid is erucic acid (22:1 n-9).[1][3]
Caption: Biosynthesis of Selacholeic Acid from Oleic Acid.
Regulation of Calcium Ion Channels
Emerging research suggests that selacholeic acid may play a role in modulating the function of calcium (Ca2+) ion channels in neuronal cell membranes. This regulation is crucial for maintaining proper nerve impulse transmission and overall neuronal health.
Caption: Modulation of Calcium Ion Channels by Selacholeic Acid.
Inhibition of NF-κB Signaling Pathway
Selacholeic acid has demonstrated anti-inflammatory properties, which are, in part, attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in the inflammatory response.
Caption: Inhibition of the NF-κB Signaling Pathway by Selacholeic Acid.
Conclusion
Selacholeic acid is a fatty acid of significant interest due to its structural role in the nervous system and its emerging biological activities. This guide has provided a summary of its key physical and chemical properties, outlined standard experimental procedures for their determination, and visualized its important biological pathways. Further research into the specific mechanisms of action of selacholeic acid will be crucial for harnessing its therapeutic potential in neurodegenerative and inflammatory diseases.
References
- 1. Nervonic acid biosynthesis by erucyl-CoA elongation in normal and quaking mouse brain microsomes. Elongation of other unsaturated fatty acyl-CoAs (mono and poly-unsaturated) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
The Pivotal Role of Tetracosenoic Acid in Myelin Sheath Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The myelin sheath, a specialized membrane rich in lipids, is fundamental for the rapid and efficient conduction of nerve impulses in the vertebrate nervous system. Its integrity is paramount for neurological health, and its disruption underlies a host of devastating demyelinating diseases. Among the myriad of lipid components, very-long-chain fatty acids (VLCFAs), particularly tetracosenoic acids (C24), play a critical and multifaceted role in the formation, structure, and maintenance of myelin. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and function of both saturated (Lignoceric acid, C24:0) and monounsaturated (Nervonic acid, C24:1) tetracosenoic acids in the context of myelin biology. We will delve into the key enzymatic pathways, regulatory networks, and their implications in both health and disease, offering a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction: The Unique Lipid Architecture of Myelin
The myelin sheath is a remarkable biological structure, with approximately 70-80% of its dry weight composed of lipids.[1] This high lipid content is crucial for its insulating properties.[2] Unlike other biological membranes, myelin is uniquely enriched in cholesterol and glycolipids, with a distinctive abundance of very-long-chain fatty acids (VLCFAs).[2] These VLCFAs, defined as fatty acids with 22 or more carbon atoms, are integral to the stability and proper function of the myelin sheath.[2]
Tetracosenoic acids, with a 24-carbon backbone, are particularly significant. They exist primarily in two forms within the myelin sheath:
-
Lignoceric acid (C24:0): A saturated VLCFA.[3]
-
Nervonic acid (C24:1n-9): A monounsaturated VLCFA, which is an elongation product of oleic acid.[4][5]
These VLCFAs are predominantly found esterified in sphingolipids, such as sphingomyelin and cerebrosides, which are major constituents of the myelin membrane.[5][6] The long acyl chains of tetracosenoic acids are thought to contribute to the tight packing and stability of the myelin sheath, creating a robust insulating layer around axons.[2]
Biosynthesis and Metabolism of Tetracosenoic Acid
The synthesis and degradation of this compound are tightly regulated processes, primarily occurring in the endoplasmic reticulum and peroxisomes, respectively.
Elongation of Very-Long-Chain Fatty Acids (ELOVL)
The biosynthesis of this compound is carried out through a series of elongation steps in the endoplasmic reticulum, catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs).[6]
-
ELOVL1: This enzyme is the key elongase responsible for the synthesis of both saturated (C24:0) and monounsaturated (C24:1) tetracosenoic acids from C22 precursors.[7][8] Studies have shown that ELOVL1 exhibits high activity towards C22:0-CoA and is essential for the production of C24 sphingolipids.[7]
The process of fatty acid elongation involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, adding two-carbon units from malonyl-CoA to the growing acyl chain.
Peroxisomal β-oxidation
The degradation of VLCFAs, including this compound, occurs primarily in peroxisomes via β-oxidation.[9] This is a critical pathway for maintaining VLCFA homeostasis. A defect in this process leads to the accumulation of VLCFAs, which is a hallmark of several severe neurological disorders.[9][10]
The peroxisomal β-oxidation pathway involves a set of enzymes distinct from those in mitochondria. The initial step is catalyzed by a peroxisome-specific acyl-CoA oxidase.
Regulatory Pathways Governing this compound Homeostasis
The synthesis and metabolism of this compound are under the control of complex regulatory networks that respond to cellular needs and external stimuli.
Sterol Regulatory Element-Binding Proteins (SREBPs)
SREBPs are a family of transcription factors that are master regulators of lipid biosynthesis, including fatty acids and cholesterol.[11][12] In oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), SREBPs play a crucial role in promoting the expression of genes involved in lipid synthesis required for myelination.[11][13]
-
SCAP (SREBP Cleavage-Activating Protein): This protein acts as a sterol sensor and is required for the activation of SREBPs.[14] Deletion of SCAP in Schwann cells (the myelinating cells of the peripheral nervous system) leads to a loss of SREBP-mediated gene expression for cholesterol and fatty acid synthesis, resulting in hypomyelination.[14] Inhibition of SREBP processing in oligodendrocytes in vitro has been shown to inhibit process growth and reduce the expression of myelin basic protein (MBP).[11][12]
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that functions as a ligand-activated transcription factor, playing a key role in the regulation of lipid metabolism, particularly fatty acid oxidation.[15][16][17] VLCFA-CoAs are potent ligands for PPARα.[15][16][18] Activation of PPARα induces the expression of genes encoding peroxisomal enzymes involved in the β-oxidation of VLCFAs.[15][16] This highlights the importance of PPARα in preventing the toxic accumulation of these fatty acids.
Role of this compound in Myelin Sheath Formation and Maintenance
The unique properties of tetracosenoic acids are indispensable for the proper assembly and long-term stability of the myelin sheath.
-
Structural Integrity: The long, straight chains of lignoceric acid (C24:0) maximize intermolecular interactions within the myelin membrane, contributing to its rigidity and low fluidity.[2] This dense packing is essential for the insulating function of myelin.
-
Myelin Composition: Nervonic acid (C24:1) is a major component of sphingomyelin in the myelin sheath.[4][19] Its presence is crucial for the normal composition and function of myelin.
-
Oligodendrocyte Maturation: The synthesis of tetracosenoic acids is induced during the maturation of human oligodendrocyte precursor cells (hOPCs) into myelin-producing oligodendrocytes.[19] This indicates a direct role for these VLCFAs in the differentiation process.
This compound in Demyelinating Diseases
Dysregulation of this compound metabolism is a central feature of several devastating demyelinating diseases.
X-linked Adrenoleukodystrophy (X-ALD)
X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoAs.[9][20] This defect leads to the accumulation of VLCFAs, particularly C24:0 and C26:0, in tissues and body fluids.[9][21] The accumulation of these VLCFAs is believed to be toxic to oligodendrocytes and the myelin sheath, leading to progressive demyelination in the CNS and adrenal insufficiency.[9][22] The increased cytosolic levels of VLCFA-CoA also provide more substrate for further elongation by ELOVL1, exacerbating the accumulation.[8]
Zellweger Spectrum Disorders
Zellweger spectrum disorders are a group of autosomal recessive disorders characterized by the absence or reduction of functional peroxisomes.[23] This leads to a profound impairment of peroxisomal β-oxidation and a massive accumulation of VLCFAs in plasma and tissues, resulting in severe neurological defects and demyelination.[10][23][24]
Multiple Sclerosis (MS)
MS is a chronic inflammatory demyelinating disease of the CNS. Studies have shown that sphingolipids from the brains of MS patients have decreased levels of nervonic acid (C24:1).[25] This suggests that a deficiency in nervonic acid may contribute to the pathology of MS, potentially by impairing myelin repair mechanisms.[4][25]
Quantitative Data on this compound
The following tables summarize key quantitative data related to this compound in the context of myelin biology and disease.
Table 1: Fatty Acid Composition of Myelin
| Fatty Acid | Percentage of Total Fatty Acids | Reference |
| Oleic acid (C18:1) | ~14% | [26] |
| Lignoceric acid (C24:0) | Variable, significant component | [3] |
| Nervonic acid (C24:1) | ~40% of sphingolipid fatty acids | [5] |
| Other VLCFAs | Present in smaller amounts | [2] |
Table 2: Changes in this compound Levels in Disease
| Disease | Tissue/Fluid | Change in C24:0 | Change in C24:1 | Reference |
| X-linked Adrenoleukodystrophy | Plasma, Tissues | Increased | Decreased in brain sphingolipids | [9][21][25] |
| Zellweger Spectrum Disorders | Plasma, Tissues | Markedly Increased | - | [23][24] |
| Multiple Sclerosis | Brain Sphingolipids, Erythrocytes | - | Decreased | [25] |
Experimental Protocols
Detailed methodologies for studying the role of this compound in myelin biology are crucial for advancing research in this field.
Lipid Extraction and Analysis
Objective: To quantify the levels of this compound and other fatty acids in biological samples (e.g., brain tissue, cultured cells).
Methodology:
-
Lipid Extraction: Total lipids are extracted from homogenized tissue or cell pellets using the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method (chloroform:methanol:water).
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transmethylated to form FAMEs using a reagent such as boron trifluoride in methanol or methanolic HCl.
-
Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and quantified using GC-MS. The gas chromatograph separates the FAMEs based on their volatility and polarity, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio. Known standards are used for calibration and accurate quantification.
Cell Culture Models
Objective: To study the biosynthesis, metabolism, and function of this compound in oligodendrocytes in vitro.
Methodology:
-
Primary Oligodendrocyte Precursor Cell (OPC) Culture: OPCs are isolated from the neonatal rodent brain (cortex or cerebellum) and cultured in a defined medium containing growth factors such as PDGF and FGF to promote proliferation.
-
Oligodendrocyte Differentiation: To induce differentiation into mature, myelinating oligodendrocytes, the growth factors are withdrawn from the culture medium and replaced with a differentiation medium containing factors like triiodothyronine (T3).
-
Experimental Manipulations: Differentiating oligodendrocytes can be treated with inhibitors of fatty acid synthesis (e.g., ELOVL1 inhibitors), activators of fatty acid oxidation (e.g., PPARα agonists), or supplemented with specific fatty acids to study their effects on cell maturation, myelin protein expression (e.g., MBP, PLP), and lipid composition.
Animal Models
Objective: To investigate the in vivo role of this compound in myelination and the pathogenesis of demyelinating diseases.
Methodology:
-
Genetic Mouse Models:
-
Abcd1 knockout mice: A model for X-linked adrenoleukodystrophy that exhibits VLCFA accumulation and late-onset neurological deficits.
-
Conditional knockout mice: Mice with specific deletion of genes involved in fatty acid synthesis (e.g., Elovl1, Scap) in oligodendrocytes to study the cell-autonomous role of these pathways in myelination.
-
Dysmyelinating mutants: Mice such as the "quaking" and "jimpy" mutants, which have defects in myelination and can be used to study the consequences of altered lipid metabolism.[27]
-
-
Toxic Demyelination Models:
-
Cuprizone model: Administration of the copper chelator cuprizone in the diet of mice induces oligodendrocyte apoptosis and demyelination, followed by spontaneous remyelination upon cuprizone withdrawal. This model is useful for studying the role of fatty acid metabolism in remyelination.
-
Lysolecithin model: Focal injection of lysolecithin into the white matter induces localized demyelination and inflammation, providing a model to study the cellular and molecular events of demyelination and remyelination.
-
Visualizing Key Pathways and Workflows
Signaling Pathways
Caption: Overview of this compound Metabolism and Regulation.
Experimental Workflow
Caption: Workflow for Fatty Acid Analysis in Myelin Research.
Conclusion and Future Directions
Tetracosenoic acids are not merely passive structural components of the myelin sheath; they are active participants in its formation, maintenance, and pathology. The intricate interplay between their synthesis by ELOVL1, degradation in peroxisomes, and regulation by SREBPs and PPARα underscores the complexity of myelin biology. A deeper understanding of these pathways is paramount for the development of novel therapeutic strategies for demyelinating diseases.
Future research should focus on:
-
Targeting ELOVL1: Developing specific inhibitors of ELOVL1 could be a promising therapeutic approach for X-ALD by reducing the synthesis of pathogenic VLCFAs.[8]
-
Modulating PPARα: Agonists of PPARα could be explored for their potential to enhance VLCFA degradation in diseases of accumulation.
-
Nutritional Interventions: The role of dietary supplementation with nervonic acid in promoting remyelination in diseases like MS warrants further investigation.[4][25]
By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for innovative treatments that preserve and restore the integrity of the myelin sheath, offering hope to those affected by demyelinating disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignoceric C24:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Nervonic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduced Sterol Regulatory Element-Binding Protein (SREBP) Processing Through Site-1 Protease (S1P) inhibition Alters Oligodendrocyte Differentiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduced sterol regulatory element-binding protein (SREBP) processing through site-1 protease (S1P) inhibition alters oligodendrocyte differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oligodendroglial myelination requires astrocyte-derived lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. medfriendly.com [medfriendly.com]
- 22. X-linked adrenoleukodystrophy: MedlinePlus Genetics [medlineplus.gov]
- 23. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CNS myelination and remyelination depend on fatty acid synthesis by oligodendrocytes | eLife [elifesciences.org]
- 27. Lignoceric acid biosynthesis in the developing brain. Activities of mitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system in relation to myelination. Comparison between normal mouse and dysmyelinating mutants (quaking and jimpy) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Isomers of Tetracosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosenoic acid, a monounsaturated fatty acid with the chemical formula C₂₄H₄₆O₂, is a molecule of significant interest in various fields of research, including neuroscience and drug development. Its biological importance is underscored by the roles its isomers play in cellular structure and signaling pathways. This technical guide provides a comprehensive overview of the molecular structure of this compound and its isomers, with a focus on their physicochemical properties, analytical characterization, and biological relevance.
Molecular Structure of this compound
This compound is a long-chain fatty acid consisting of a 24-carbon backbone with a single double bond. The general structure is characterized by a carboxylic acid group (-COOH) at one end and a methyl group (-CH₃) at the other. The presence and configuration of the double bond give rise to a variety of isomers.
The molecular formula for this compound is C₂₄H₄₆O₂[1][2][3][4][5], and it has a molecular weight of approximately 366.62 g/mol [1][2][6][4][5][7][8][9][10].
Isomers of this compound
The isomers of this compound can be broadly categorized into two main types:
-
Positional Isomers: These isomers differ in the location of the carbon-carbon double bond along the 24-carbon chain. For example, the double bond can be at the 13th carbon (13-tetracosenoic acid) or the 15th carbon (15-tetracosenoic acid)[3][11][8].
-
Geometric Isomers: For each positional isomer, the geometry of the double bond can be either cis or trans, leading to different spatial arrangements of the molecule.
One of the most well-studied and biologically significant isomers is cis-15-tetracosenoic acid , commonly known as nervonic acid [2][7][11][12][13]. It is an omega-9 fatty acid[12][13]. The trans counterpart is trans-15-tetracosenoic acid .
Quantitative Data on this compound Isomers
The physical properties of this compound isomers are influenced by their molecular structure, particularly the presence and configuration of the double bond. The "kink" introduced by a cis double bond disrupts the packing of the molecules, generally leading to lower melting points compared to their trans counterparts, which have a more linear structure that allows for more efficient packing.
| Property | cis-15-Tetracosenoic Acid (Nervonic Acid) | trans-15-Tetracosenoic Acid | Other Isomers |
| Synonyms | Nervonic acid, Selacholeic acid | trans-Nervonic acid | |
| CAS Number | 506-37-6[2][7][11] | 115863-91-7[4] | 13-Tetracosenoic acid: 71997-12-1[3] |
| Molecular Formula | C₂₄H₄₆O₂[2][6][4][7] | C₂₄H₄₆O₂[6][4] | C₂₄H₄₆O₂[3] |
| Molecular Weight | 366.62 g/mol [2][6][4][7] | 366.62 g/mol [6][4] | 366.62 g/mol |
| Melting Point | 42-43 °C[2][7] | Data not readily available | Data not readily available |
| Boiling Point | ~479.2 °C (estimated)[10][14] | Data not readily available | Data not readily available |
| Solubility | Insoluble in water, soluble in alcohol[2] | Data not readily available | Data not readily available |
Biological Significance and Signaling Pathways
cis-15-Tetracosenoic acid (nervonic acid) is a crucial component of sphingolipids in the myelin sheath of nerve fibers, playing a vital role in the proper functioning of the nervous system[13]. Deficiencies in nervonic acid have been associated with demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy[13].
Recent research has also highlighted the role of nervonic acid in cellular signaling. Specifically, it has been shown to activate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is critical in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis[15][16][17][18].
TGF-β/Smad Signaling Pathway Activated by Nervonic Acid
The canonical TGF-β/Smad signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding recruits and phosphorylates the type I receptor (TβRI), which in turn phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These activated R-Smads then form a complex with a common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.
Experimental Protocols
The identification and characterization of this compound isomers require sophisticated analytical techniques. The following sections detail standardized methodologies for their analysis.
Lipid Extraction from Biological Samples
A common procedure for extracting lipids from biological matrices is a modified Folch or Bligh-Dyer method.
Methodology:
-
Homogenization: Homogenize the tissue or cell sample in a chloroform/methanol mixture (typically 2:1, v/v).
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.
-
Collection: Carefully collect the lower lipid-containing phase.
-
Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling
GC-MS is a powerful technique for separating and identifying fatty acid isomers after their conversion to more volatile fatty acid methyl esters (FAMEs).
Methodology:
-
Derivatization (Methylation):
-
To the dried lipid extract, add a solution of methanolic HCl or BF₃-methanol.
-
Heat the mixture (e.g., at 60-100°C for 1-2 hours) to convert the fatty acids to their corresponding methyl esters.
-
After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane or iso-octane.
-
Collect the organic phase containing the FAMEs and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a long, polar capillary column (e.g., a biscyanopropyl polysiloxane column) for optimal separation of fatty acid isomers, including positional and geometric isomers.
-
Oven Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) to fragment the FAMEs.
-
Detection: The mass spectrometer will detect the fragment ions, generating a mass spectrum for each eluting compound.
-
Identification: Identify the individual FAMEs by comparing their retention times and mass spectra to those of known standards and reference libraries.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information about the fatty acid isomers without the need for derivatization. ¹H and ¹³C NMR are particularly useful for determining the position and geometry of the double bond.
Methodology:
-
Sample Preparation:
-
Dissolve the purified fatty acid isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
The chemical shifts and coupling constants of the olefinic protons (-CH=CH-) can distinguish between cis and trans isomers. Cis isomers typically have smaller coupling constants for the olefinic protons compared to trans isomers.
-
-
¹³C NMR Spectroscopy:
-
The chemical shifts of the carbons involved in the double bond and the adjacent allylic carbons are sensitive to the isomer's structure.
-
-
2D NMR Techniques:
-
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the exact position of the double bond.
-
Experimental Workflow for this compound Isomer Analysis
The following diagram illustrates a typical workflow for the analysis of this compound isomers from a biological sample.
Conclusion
This compound and its isomers are a fascinating and important class of molecules. Their structural diversity leads to a range of physicochemical properties and distinct biological roles. A thorough understanding of their structure, properties, and the analytical methods for their characterization is essential for researchers in lipidomics, neuroscience, and drug development. The methodologies and data presented in this guide provide a solid foundation for professionals working with these significant biomolecules.
References
- 1. Nervonic Acid | C24H46O2 | CID 5281120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]
- 3. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. This compound | C24H46O2 | CID 6440260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nstchemicals.com [nstchemicals.com]
- 8. 15-Tetracosenoic acid | C24H46O2 | CID 5282773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 15(E)-Tetracosenoic acid - CD Biosynsis [biosynsis.com]
- 10. bdmaee.net [bdmaee.net]
- 11. List of unsaturated fatty acids - Wikipedia [en.wikipedia.org]
- 12. Nervonic acid - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. hmdb.ca [hmdb.ca]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
- 17. Neuroadaptations and TGF-β Signaling: Emerging role in models of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Very-Long-Chain Monounsaturated Fatty Acids in Cellular Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain monounsaturated fatty acids (VLCMUFAs) are a class of lipids with carbon chains of 20 atoms or longer and a single double bond. Once considered minor components of the cellular lipidome, a growing body of evidence has illuminated their critical and diverse physiological functions. From maintaining the structural integrity of cellular membranes to acting as signaling molecules in complex pathways, VLCMUFAs are emerging as key players in health and disease. This in-depth technical guide synthesizes the current understanding of VLCMUFA metabolism, their physiological roles, and the experimental methodologies used to study them, providing a comprehensive resource for researchers, scientists, and drug development professionals.
I. Synthesis and Degradation of Very-Long-Chain Monounsaturated Fatty Acids
The metabolism of VLCMUFAs is a tightly regulated process involving a series of enzymatic reactions primarily in the endoplasmic reticulum and peroxisomes.
A. Biosynthesis:
VLCMUFAs are synthesized from shorter-chain fatty acid precursors through a cyclical process of fatty acid elongation. This process involves four key enzymatic steps:
-
Condensation: The rate-limiting step, catalyzed by fatty acid elongases (ELOVLs), where a two-carbon unit from malonyl-CoA is added to the acyl-CoA substrate.
-
Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.
-
Reduction: Finally, a trans-2-enoyl-CoA reductase reduces the double bond to form the elongated, saturated acyl-CoA.
The introduction of the monounsaturated double bond is typically catalyzed by stearoyl-CoA desaturases (SCDs). Specific ELOVL enzymes exhibit substrate preferences, with ELOVL1 and ELOVL3 being particularly important for the synthesis of saturated and monounsaturated VLCFAs[1]. For instance, nervonic acid (C24:1) is an elongation product of oleic acid (C18:1), with erucic acid (C22:1) as its immediate precursor[2][3].
B. Degradation:
The degradation of VLCFAs, including VLCMUFAs, occurs primarily in peroxisomes via β-oxidation. This is because mitochondria, the primary site of β-oxidation for shorter-chain fatty acids, are not efficient at metabolizing these very long chains. The peroxisomal β-oxidation pathway is a four-step process similar to mitochondrial β-oxidation but is catalyzed by a different set of enzymes. Deficiencies in peroxisomal β-oxidation can lead to the accumulation of VLCFAs, which is characteristic of several inherited metabolic disorders.
II. Physiological Functions of Key Very-Long-Chain Monounsaturated Fatty Acids
VLCMUFAs are not a homogenous group; individual fatty acids have distinct and vital roles in various physiological processes.
A. Nervonic Acid (C24:1n-9): A Cornerstone of Neurological Health
Nervonic acid is highly enriched in the white matter of the brain, where it is a major component of sphingolipids, particularly in the myelin sheath that insulates nerve fibers.[3][4] Its functions are multifaceted:
-
Myelin Sheath Integrity: Nervonic acid is crucial for the biosynthesis and maintenance of the myelin sheath, ensuring rapid and efficient nerve impulse transmission.[4][5] Deficiencies in nervonic acid have been linked to demyelinating diseases like multiple sclerosis.[6]
-
Neuroprotection and Neuroinflammation: Nervonic acid exhibits anti-inflammatory and antioxidant properties.[5][6] It can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, potentially through the activation of the PI3K/Akt signaling pathway.[7] Studies in animal models of Parkinson's disease and Alzheimer's disease suggest that nervonic acid can attenuate neuroinflammation and improve cognitive function.[8][9]
-
Mitochondrial Function: In the context of adrenomyeloneuropathy (AMN), a disorder characterized by VLCFA accumulation, nervonic acid has been shown to improve mitochondrial respiration and reduce oxidative stress in patient-derived fibroblasts.[10][11]
B. Gadoleic Acid (C20:1n-11) and Cetoleic Acid (C22:1n-11): Metabolic Modulators
Gadoleic acid and cetoleic acid are predominantly found in certain fish oils.[5] Their physiological roles are an active area of research, with current evidence pointing to their involvement in metabolic regulation:
-
Lipid Metabolism: Cetoleic acid has been shown to stimulate the conversion of α-linolenic acid (ALA) to the health-promoting omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in human liver cells.[12]
-
Cardiovascular Health: Animal studies suggest that long-chain monounsaturated fatty acids, including gadoleic and cetoleic acid, may suppress the development of atherosclerosis and reduce levels of inflammatory cytokines.[2]
-
Skin Health: A study using a cetoleic-rich oil showed a reduction in skin erythema, a marker of inflammation.[13]
III. Quantitative Data on Very-Long-Chain Monounsaturated Fatty Acids
The concentration of VLCMUFAs varies significantly across different tissues and can be altered in disease states. The following tables summarize some of the available quantitative data.
Table 1: Nervonic Acid (C24:1) Concentrations in Human Tissues
| Biological Matrix | Condition | Nervonic Acid Concentration/Level | Reference(s) |
| Brain White Matter | Healthy Adult | Comprises ~60% of sphingomyelin fatty acids | [4][5] |
| Serum | Healthy Adult | Optimal Range: 0.13 - 1.96 % of total fatty acids | [14] |
| Cerebrospinal Fluid | Healthy Control | 0.0023 ± 0.0014 µM | [15] |
| Cerebrospinal Fluid | Major Depressive Disorder | 0.0020 ± 0.00086 µM | [15] |
| Serum Lipids | Metabolic Syndrome | Significantly reduced compared to non-MetS subjects | [1] |
| Breast Cancer Tissue | Cancer | Approximately 2-fold increase compared to normal tissue | [2] |
Table 2: Gadoleic Acid (C20:1) and Cetoleic Acid (C22:1) Content in Dietary Sources and Human Tissues
| Fatty Acid | Source/Matrix | Gadoleic/Cetoleic Acid Content (% of total fatty acids) | Reference(s) |
| Gadoleic Acid | Cod Liver Oil | 8-15% | [5] |
| Gadoleic Acid | Rapeseed Oil (low erucic) | 1-2% | [5] |
| Gadoleic Acid | Human Adipose Tissue | ~0.3% | [6] |
| Cetoleic Acid | North Atlantic Fish Oils | 10-22% of total LC-MUFAs | [16] |
| Cetoleic Acid | Herring Oil Diet (High) | 14.8% | [10] |
| Cetoleic Acid | Human Plasma | Levels influenced by dietary intake of fatty fish | [13] |
IV. Signaling Pathways Involving Very-Long-Chain Monounsaturated Fatty Acids
VLCMUFAs can act as signaling molecules, modulating key cellular pathways involved in inflammation and metabolism.
A. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. While research is ongoing, evidence suggests that VLCMUFAs can modulate PPAR activity. For example, gadoleic acid is a potential ligand for PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver.
VLCMUFA Activation of PPARα Signaling.
B. Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. VLCMUFAs, such as nervonic acid, have been shown to exert anti-inflammatory effects by inhibiting this pathway, potentially by suppressing the phosphorylation of IKKβ.
VLCMUFA Inhibition of NF-κB Signaling.
V. Experimental Protocols for the Study of Very-Long-Chain Monounsaturated Fatty Acids
Rigorous and standardized experimental protocols are essential for the accurate study of VLCMUFAs. The following sections detail key methodologies.
A. Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for the quantification of VLCMUFAs in biological samples.
Workflow for GC-MS analysis of VLCMUFAs.
1. Lipid Extraction (Modified Folch Method):
-
Objective: To extract total lipids from a biological sample.
-
Materials: Chloroform, Methanol, 0.9% NaCl solution, glass centrifuge tubes, homogenizer.
-
Protocol:
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge at low speed to separate the phases.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a known volume of chloroform for further analysis.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Objective: To convert fatty acids into their more volatile methyl esters for GC analysis.
-
Materials: Boron trifluoride (BF3) in methanol, hexane, saturated NaCl solution.
-
Protocol:
-
Add BF3-methanol to the dried lipid extract.
-
Heat at 100°C for 1 hour in a sealed tube.
-
After cooling, add hexane and saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.
-
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Principle: FAMEs are separated based on their boiling points and retention times on a capillary column in the GC. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each fatty acid, allowing for its identification and quantification.
B. Cell-Based Assay for Measuring VLCMUFA-Induced Changes in Inflammatory Cytokine Release
This assay is used to determine the anti-inflammatory potential of VLCMUFAs.
-
Cell Line: RAW 264.7 murine macrophages or primary human peripheral blood mononuclear cells (PBMCs).
-
Principle: Macrophages are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of a VLCMUFA. The concentration of inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the VLCMUFA (e.g., 1-100 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Perform an ELISA for the cytokines of interest according to the manufacturer's instructions.
-
The reduction in cytokine concentration in the presence of the VLCMUFA indicates its anti-inflammatory activity.
-
C. Cell-Based Assay for Measuring Glucose Uptake
This assay assesses the effect of VLCMUFAs on insulin sensitivity in cell models.
-
Cell Line: 3T3-L1 adipocytes or C2C12 myotubes.
-
Principle: Cells are treated with a VLCMUFA, and their ability to take up a fluorescently labeled glucose analog, such as 2-NBDG, is measured in the presence or absence of insulin.
-
Protocol:
-
Differentiate the cells into adipocytes or myotubes.
-
Treat the cells with the VLCMUFA of interest for a specified period (e.g., 24 hours).
-
Starve the cells in a glucose-free medium.
-
Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-NBDG to the medium and incubate for 30-60 minutes.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. An increase in 2-NBDG uptake in the presence of the VLCMUFA suggests an improvement in insulin sensitivity.
-
D. Assessment of Skin Barrier Function
The integrity of the skin barrier is crucial for preventing water loss and protecting against external insults. VLCMUFAs are components of skin lipids and can influence barrier function.
-
Method: Measurement of Transepidermal Water Loss (TEWL).
-
Principle: TEWL is the measurement of the amount of water that passively evaporates through the skin. A higher TEWL value indicates a compromised barrier function.
-
Protocol:
-
Acclimatize the subject to the room conditions (temperature and humidity) for at least 20 minutes.
-
Use a TEWL probe (e.g., an open-chamber device) placed gently on the skin surface.
-
The probe measures the water vapor pressure gradient, from which the TEWL rate (in g/m²/h) is calculated.
-
Measurements can be taken before and after the application of a topical formulation containing a VLCMUFA to assess its effect on skin barrier integrity.
-
VI. Conclusion and Future Directions
Very-long-chain monounsaturated fatty acids are emerging from the shadows of lipid biology to be recognized as critical regulators of cellular function. Their roles in neurological health, metabolic homeostasis, and inflammation are becoming increasingly apparent. The continued development of sophisticated analytical techniques and cell-based assays will undoubtedly uncover further intricacies of their physiological functions. For drug development professionals, VLCMUFAs and the enzymes involved in their metabolism represent promising new targets for therapeutic intervention in a range of diseases, from neurodegenerative disorders to metabolic syndrome and cancer. Future research should focus on elucidating the precise molecular mechanisms by which VLCMUFAs exert their effects, their interactions with other lipid species, and their potential as biomarkers for disease diagnosis and progression. This in-depth technical guide provides a solid foundation for researchers to delve into the fascinating world of VLCMUFAs and unlock their full therapeutic potential.
References
- 1. C24:0 and C24:1 sphingolipids in cholesterol-containing, five- and six-component lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Highly sensitive in vitro cytokine release assay incorporating high-density preculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. benchchem.com [benchchem.com]
- 6. Gadoleic acid | Cyberlipid [cyberlipid.gerli.com]
- 7. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. The long-chain monounsaturated cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway in Atlantic salmon and human HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nofima.no [nofima.no]
- 13. The effect of fish oil rich in cetoleic acid on the omega-3 index and skin quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Epax explores skin health benefits of North Atlantic fish oil [nutraingredients.com]
An In-depth Technical Guide to Tetracosenoic Acid Metabolism in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosenoic acid (C24:0), a very-long-chain saturated fatty acid (VLCFA), plays a crucial role in cellular structure and signaling. Its metabolism is a tightly regulated process, primarily occurring within peroxisomes. Dysregulation of this compound metabolism is implicated in severe neurological disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, making it a critical area of study for researchers and drug development professionals. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in various cell types, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.
Core Metabolic Pathways
The metabolism of this compound is primarily handled by two distinct pathways: peroxisomal β-oxidation for its degradation and microsomal ω-oxidation as an alternative route. Its synthesis is carried out by the ELOVL1 elongase in the endoplasmic reticulum.
Peroxisomal β-Oxidation
The primary catabolic pathway for this compound is β-oxidation, which occurs exclusively in peroxisomes due to the inability of mitochondria to process VLCFAs.[1][2] This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.
Key Steps and Enzymes:
-
Uptake and Activation: this compound is first activated to its CoA ester, tetracosenoyl-CoA, by very-long-chain acyl-CoA synthetases (ACSVLs) located on the peroxisomal membrane and endoplasmic reticulum.[3] The transport of tetracosenoyl-CoA across the peroxisomal membrane is mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP).[2][4] Mutations in the ABCD1 gene are the cause of X-ALD, leading to the accumulation of VLCFAs.[5]
-
First Oxidation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first and rate-limiting step, introducing a double bond and producing hydrogen peroxide (H2O2).[6][7]
-
Hydration and Dehydrogenation: The subsequent steps are carried out by a bifunctional enzyme.
-
Thiolytic Cleavage: The final step involves the cleavage of acetyl-CoA by a peroxisomal thiolase.
The resulting chain-shortened acyl-CoAs can then be further metabolized in the mitochondria.
Microsomal ω-Oxidation
An alternative, though generally minor, pathway for this compound metabolism is ω-oxidation, which occurs in the endoplasmic reticulum.[8][9] This pathway becomes more significant when β-oxidation is impaired.[1][10]
Key Steps and Enzymes:
-
Hydroxylation: The terminal methyl group of this compound is hydroxylated by cytochrome P450 enzymes of the CYP4F subfamily, specifically CYP4F2 and CYP4F3B in humans.[11][12]
-
Oxidation to Aldehyde and Carboxylic Acid: The resulting ω-hydroxy fatty acid is further oxidized to an aldehyde and then to a dicarboxylic acid.[13]
-
Peroxisomal β-Oxidation of Dicarboxylic Acids: The resulting dicarboxylic acid can then be transported into peroxisomes, likely via the ABCD3 transporter, and undergo β-oxidation from both ends.[8]
Synthesis of this compound
The endogenous synthesis of this compound occurs in the endoplasmic reticulum through the elongation of shorter-chain fatty acids. The key enzyme responsible for the elongation of C22:0 to C24:0 and further to C26:0 is Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1).[14][15] Increased substrate availability for ELOVL1 is thought to contribute to the accumulation of VLCFAs in X-ALD.[14][15]
Comparative Metabolism in Different Cell Types
The metabolism of this compound varies significantly across different cell types, reflecting their distinct physiological roles and metabolic demands.
-
Hepatocytes (Liver Cells): The liver is a major site of fatty acid metabolism. Hepatocytes have a high capacity for both peroxisomal β-oxidation and microsomal ω-oxidation of this compound.[16][17] They play a crucial role in clearing VLCFAs from the circulation.
-
Astrocytes (Glial Cells): Astrocytes are actively involved in brain lipid metabolism and are more adept at fatty acid oxidation than neurons.[17] They contribute significantly to the degradation of this compound in the central nervous system, protecting neurons from its potential lipotoxicity.[18][19]
-
Neurons: Neurons have a lower capacity for fatty acid oxidation compared to astrocytes and are more vulnerable to the toxic effects of VLCFA accumulation.[17][20] The metabolic interplay between astrocytes and neurons is therefore critical for neuronal health.[19][21]
-
Fibroblasts (Connective Tissue Cells): Cultured skin fibroblasts are a commonly used model system for studying VLCFA metabolism, particularly for the diagnosis of peroxisomal disorders.[3][22] They exhibit active peroxisomal β-oxidation of this compound, and defects in this pathway are readily detectable.[5][22]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymes and transporters involved in this compound metabolism.
| Enzyme/Transporter | Parameter | Value | Cell Type/System | Reference |
| ABCD1 (Human) | ATPase Activity (basal) | ~10 nmol/min/mg | HEK293 cells (liposomes/nanodiscs) | [4] |
| ATP KM | ~0.3 mM | HEK293 cells | [4] | |
| Stimulation by C24:0-CoA | Yes | Detergent-purified | [4] | |
| C26:0-CoA KM | ~0.3 mM | Purified protein | ||
| ACOX1 (Human) | Substrate Specificity | Highest for medium-chain, active on VLCFAs | Recombinant | [7] |
| Specific Activity (with palmitoyl-CoA) | 1.43 µmol/min/mg | Purified rat liver | [6] | |
| CYP4F2 (Human) | Substrate | Arachidonic Acid | Recombinant | [2][11] |
| Km (Arachidonic Acid) | Varies with variant | Recombinant | [2] | |
| CYP4F3B (Human) | Substrate | Arachidonic Acid | Recombinant | [11] |
| Cellular Component | Parameter | Concentration Range | Cell Type/System | Reference |
| Cytosol/Nucleus | Total CoA | 0.014 - 0.14 mM | Rat heart and liver | [3] |
| Mitochondria | Total CoA | 2.26 - >5 mM | Rat heart and liver | [3] |
| Peroxisomes | Total CoA | ~0.7 mM | Rat liver | [3] |
| Microsomes | Long-chain acyl-CoAs | 5 - 160 µM | General | [3] |
| MonoMac 6 cells | Arachidonic Acid (basal) | 1.3 ± 0.037 µ g/1.0 × 106 cells | Human monocytic cell line | |
| Arachidonic Acid (10 µM AA treated) | 7.4 ± 1.29 µ g/1.0 × 106 cells | Human monocytic cell line |
Signaling Pathways and Experimental Workflows
Metabolic Pathways of this compound
Caption: Overview of this compound Metabolism.
Experimental Workflow for Measuring Peroxisomal β-Oxidation
Caption: Workflow for Measuring Peroxisomal β-Oxidation.
Experimental Protocols
Protocol 1: Measurement of Peroxisomal β-Oxidation of this compound in Cultured Cells
This protocol is adapted from general methods for measuring fatty acid oxidation and is tailored for the specific analysis of this compound.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes, astrocytes)
-
Culture medium
-
[1-¹⁴C]this compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Homogenization buffer (e.g., sucrose-based buffer)
-
Reaction buffer containing ATP, CoA, NAD+, and MgCl₂
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to near confluence in appropriate culture vessels.
-
Prepare a stock solution of [1-¹⁴C]this compound complexed with fatty acid-free BSA.
-
Incubate the cells with the radiolabeled this compound in serum-free medium for a defined period (e.g., 2-4 hours).
-
-
Cell Harvest and Homogenization:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess radiolabel.
-
Harvest the cells by scraping or trypsinization.
-
Homogenize the cell pellet in a small volume of ice-cold homogenization buffer using a Dounce homogenizer or sonicator.
-
-
β-Oxidation Assay:
-
Set up reaction tubes containing the cell homogenate and the reaction buffer with cofactors.
-
Incubate the reactions at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding perchloric acid to precipitate proteins.
-
-
Quantification of Products:
-
Centrifuge the samples to pellet the precipitated protein.
-
The supernatant contains the radiolabeled water-soluble metabolites (including acetyl-CoA).
-
Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell homogenate using a standard assay (e.g., BCA or Bradford).
-
Express the β-oxidation rate as nmol of ¹⁴C-acetyl-CoA produced per minute per milligram of protein.
-
Protocol 2: Subcellular Fractionation for Isolation of Peroxisomes
This protocol allows for the enrichment of peroxisomes to study the localization of this compound metabolism.
Materials:
-
Cultured cells or tissue homogenate
-
Homogenization buffer
-
Differential centrifugation equipment
-
Density gradient medium (e.g., OptiPrep™ or sucrose)
-
Ultracentrifuge
Procedure:
-
Homogenization:
-
Homogenize the cells or tissue in an appropriate isotonic buffer to maintain organelle integrity.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet a fraction enriched in mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the mitochondrial/peroxisomal pellet in a small volume of buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient.
-
Centrifuge at high speed in an ultracentrifuge for a sufficient time to separate the organelles based on their density.
-
Peroxisomes, being denser than mitochondria, will sediment to a lower position in the gradient.
-
-
Fraction Collection and Analysis:
-
Carefully collect the fractions from the gradient.
-
Analyze the fractions for peroxisomal and mitochondrial marker enzymes (e.g., catalase for peroxisomes and cytochrome c oxidase for mitochondria) to assess the purity of the peroxisomal fraction.
-
The enriched peroxisomal fraction can then be used for further metabolic studies.
-
Protocol 3: Analysis of this compound and its Metabolites by LC-MS/MS
This protocol provides a sensitive and specific method for the quantification of this compound and its ω-oxidation products.
Materials:
-
Cell or tissue extracts
-
Internal standards (e.g., deuterated fatty acids)
-
Solvents for liquid chromatography (e.g., acetonitrile, methanol, water, formic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Extract lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer extraction).
-
Add internal standards to the sample prior to extraction for accurate quantification.
-
The lipid extract may be subjected to saponification to release fatty acids from complex lipids.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with formic acid and an organic solvent like acetonitrile or methanol to separate the fatty acids.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode for the detection of fatty acids.
-
Set up multiple reaction monitoring (MRM) transitions for this compound and its expected metabolites (e.g., ω-hydroxy-tetracosenoic acid and tetracosane-1,24-dioic acid).
-
The precursor ion will be the deprotonated molecule [M-H]⁻, and specific product ions will be monitored for quantification.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area of the analyte to that of the corresponding internal standard.
-
Generate a standard curve with known concentrations of the analytes to determine their absolute concentrations in the samples.
-
Conclusion
The metabolism of this compound is a complex and highly compartmentalized process that is essential for cellular homeostasis, particularly in the nervous system. Understanding the intricacies of its metabolic pathways in different cell types is crucial for elucidating the pathophysiology of related disorders and for the development of effective therapeutic strategies. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working in this critical field. Further investigation into the regulatory mechanisms governing these pathways will undoubtedly open new avenues for therapeutic intervention.
References
- 1. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying novel peroxisome-associated proteins in mouse liver and pig heart by implementing different quantitative proteomics approaches - heiDOK [archiv.ub.uni-heidelberg.de]
- 5. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 14. Quantitative Proteomics Reveals the Roles of Peroxisome-associated Proteins in Antiviral Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Fatty acid oxidation organizes mitochondrial supercomplexes to sustain astrocytic ROS and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuron-Astrocyte Metabolic Coupling Protects against Activity-Induced Fatty Acid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Interplay between Astrocytes and Neurons Regulates Endocannabinoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peroxisomal fatty acid beta-oxidation in relation to the accumulation of very long chain fatty acids in cultured skin fibroblasts from patients with Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Synthesis of Nervonic Acid from Oleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nervonic acid (NA), a 24-carbon monounsaturated fatty acid, is a critical component of sphingolipids in the myelin sheath of the nervous system. Its endogenous synthesis, primarily from oleic acid, is a vital metabolic pathway for neural health and development. Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy. This technical guide provides an in-depth overview of the core biosynthetic pathway of nervonic acid from oleic acid, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data from various studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
Nervonic acid (24:1n-9) is a very-long-chain fatty acid (VLCFA) that plays a crucial role in the structure and function of the central and peripheral nervous systems.[1] It is particularly enriched in the white matter of the brain, where it is a major constituent of nervonyl sphingolipids, essential for the formation and maintenance of the myelin sheath.[2] The endogenous synthesis of nervonic acid occurs through a series of chain elongation steps starting from oleic acid (18:1n-9).[2] This pathway is of significant interest due to the implication of impaired nervonic acid biosynthesis in various demyelinating diseases.[3] Understanding the intricacies of this metabolic route is paramount for developing therapeutic strategies for these neurological disorders.
The Biosynthetic Pathway from Oleic Acid to Nervonic Acid
The conversion of oleic acid to nervonic acid is a multi-step process that primarily takes place in the endoplasmic reticulum. It involves the sequential addition of two-carbon units, donated by malonyl-CoA, to the growing fatty acyl-CoA chain. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) system.
The overall pathway can be summarized as follows:
Oleic acid (18:1n-9) → Eicosenoic acid (20:1n-9) → Erucic acid (22:1n-9) → Nervonic acid (24:1n-9)
Each step of this elongation is a four-reaction cycle catalyzed by the FAE complex, which consists of four key enzymes:
-
3-ketoacyl-CoA synthase (KCS) : This is the rate-limiting enzyme that catalyzes the initial condensation of a fatty acyl-CoA with malonyl-CoA. Different isoforms of KCS exhibit substrate specificity for fatty acids of varying chain lengths.
-
3-ketoacyl-CoA reductase (KCR) : Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.
-
3-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.
-
trans-2,3-enoyl-CoA reductase (ECR) : Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.
The synthesis of oleic acid itself, the precursor for nervonic acid, is initiated by the desaturation of stearic acid (18:0) by the enzyme stearoyl-CoA desaturase (SCD) .[4]
Regulation of Nervonic Acid Synthesis
The endogenous synthesis of nervonic acid is tightly regulated at the transcriptional level, primarily through the action of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c.[5][6] SREBP-1c is a key transcription factor that activates the expression of genes involved in fatty acid synthesis, including stearoyl-CoA desaturase (SCD) and fatty acid elongases.[5][7]
The activation of SREBP-1c is influenced by various signaling pathways, including:
-
Insulin Signaling: Insulin promotes the activation of SREBP-1c, thereby upregulating the synthesis of fatty acids.
-
Liver X Receptor (LXR): LXR, a nuclear receptor, can directly and indirectly activate SREBP-1c expression, leading to increased fatty acid elongation.[5][8]
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs can suppress the expression of SREBP-1c, creating a feedback mechanism to regulate fatty acid synthesis.[5]
Other transcription factors, such as MYB and bZIP, have also been implicated in the regulation of fatty acid biosynthesis, although their precise roles in nervonic acid synthesis require further elucidation.[9]
References
- 1. Nervonic Acid: essential nootropic for brain physiology - HAP BodyBrainSkin [hapbodybrainskin.com]
- 2. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration [mdpi.com]
- 3. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of gene expression by SREBP and SCAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Tetracosenoic Acid from Plant Seeds for Research
Introduction
Tetracosenoic acid, more commonly known as nervonic acid (NA), is a very long-chain monounsaturated omega-9 fatty acid (24:1, n-9).[1] It is a crucial component of sphingolipids in the myelin sheath of nerve fibers, playing a significant role in the growth, maintenance, and repair of nerve tissue.[1][2] Research has highlighted its potential therapeutic benefits in neurological disorders, such as Alzheimer's and Parkinson's disease, due to its neuroprotective and anti-inflammatory properties.[3][4] Furthermore, it is investigated for its role in cardiovascular health, skin hydration, and as a precursor for biofuels.[5][6] While historically extracted from marine sources like shark brains, plant seeds have emerged as a sustainable and significant source of nervonic acid, often found as triglycerides.[1][7] This document provides detailed protocols for the extraction, purification, and quantification of this compound from various plant seeds for research applications.
Plant Seed Sources for this compound
Several plant species are notable for their high content of this compound in their seed oil. The selection of the plant source is a critical first step in the extraction process.
| Plant Species | Family | Seed Oil Content (%) | This compound (% of total fatty acids) | Reference |
| Malania oleifera | Olacaceae | 48.3 - 67.9 | 40.0 - 67.0 | [7][8] |
| Macaranga adenantha | Euphorbiaceae | Not Specified | 56.0 | [7] |
| Cardamine graeca | Brassicaceae | Not Specified | 46.0 | [7] |
| Xanthoceras sorbifolium | Sapindaceae | 55.0 - 65.0 | ~3.0 (in crude oil) | [9] |
| Acer elegantulum | Sapindaceae | Not Specified | 13.9 | [7][10] |
| Acer truncatum | Sapindaceae | Not Specified | 5.0 - 6.0 | [7] |
| Lunaria biennis/annua | Brassicaceae | Not Specified | >20.0 | [1] |
Experimental Protocols
Protocol 1: Oil Extraction from Plant Seeds
This protocol describes a general method for extracting total lipids from plant seeds using a solvent-based approach.
Materials:
-
Dried plant seeds
-
Grinder or mill
-
Soxhlet apparatus or glassware for Bligh and Dyer method
-
Petroleum ether or a chloroform/methanol mixture
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Filter paper
Procedure (Soxhlet Extraction):
-
Seed Preparation: Grind the dried plant seeds into a fine powder to increase the surface area for extraction.
-
Extraction: Place the ground seed powder into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Add petroleum ether to the distilling flask.
-
Extraction Cycle: Heat the solvent, which will vaporize and travel up to the condenser. The condensed solvent will drip into the thimble containing the seed powder, extracting the oil.
-
Completion: Continue the extraction for approximately 6 hours.[11]
-
Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator at 40°C.[11]
-
Drying: Dry the extracted oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the crude seed oil at -20°C for further purification.[11]
Protocol 2: Purification and Enrichment of this compound
This protocol details methods to increase the concentration of this compound from the crude seed oil. A combined method of urea complexation and low-temperature crystallization has been shown to be highly effective.[9]
Part A: Urea Complexation This method separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids are excluded.[9]
Materials:
-
Crude seed oil
-
Urea
-
Methanol or Ethanol
-
Petroleum ether
-
Distilled water
-
Heating and stirring apparatus
-
Refrigerated bath or freezer (-10°C)
-
Vacuum filtration system
Procedure:
-
Saponification (optional but recommended): Hydrolyze the triglycerides in the oil to free fatty acids using an ethanolic potassium hydroxide solution under reflux.[12]
-
Complex Formation: Mix urea, methanol, and the fatty acid mixture (from saponification) in a ratio of 6:120:10 (g/mL/g).[9]
-
Heating and Dissolution: Heat the mixture to 80°C with stirring (40 rpm) for about 20 minutes until the solution becomes clear.[9]
-
Crystallization: Cool the solution and keep it at -10°C for 4 hours to allow the urea-fatty acid complexes to crystallize.[9]
-
Filtration: Separate the solid urea complexes by vacuum filtration.
-
Liberation of Fatty Acids: Dissolve the collected solid sample in warm distilled water to break the complexes and release the fatty acids.
-
Extraction: Extract the liberated fatty acids using petroleum ether.
-
Solvent Removal: Collect the upper petroleum ether layer and remove the solvent using a rotary evaporator at 60°C. Dry the resulting fatty acid mixture with anhydrous sodium sulfate.[9]
Part B: Low-Temperature Solvent Crystallization This technique separates fatty acids based on their different melting points and solubilities in a solvent at low temperatures.
Materials:
-
Fatty acid mixture (from Part A or crude oil)
-
Acetone or other suitable organic solvent
-
Freezer (-20°C to -60°C)
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the fatty acid mixture in a suitable solvent like acetone.
-
Cooling and Crystallization: Cool the solution to a low temperature (e.g., -20°C to -60°C) and hold for several hours to allow higher melting point fatty acids to crystallize.[13]
-
Separation: Separate the crystallized fatty acids (solid phase) from the liquid phase, which will be enriched in the desired lower melting point fatty acids like this compound.
Combined Treatment Results: A study on Xanthoceras sorbifolium seed oil demonstrated the effectiveness of these methods.[9][14]
| Extraction Method | Final Purity of this compound (%) | Reference |
| Urea Complexation | 14.07 | [9][14] |
| Low-Temperature Solvent Crystallization | 19.66 | [9][14] |
| Combined Urea Complexation & Low-Temp. Crystallization | 40.17 | [9][14] |
Protocol 3: Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis and quantification of fatty acids.
Materials:
-
Purified fatty acid sample
-
Methanol
-
Hexane
-
0.9% NaCl solution
-
GC-MS system with a suitable capillary column (e.g., Elite-225)[7]
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The purified fatty acid sample needs to be converted into its more volatile methyl ester form. This is a common and necessary step for GC analysis.[15]
-
A common method involves heating the fatty acid sample with a solution of methanolic HCl or BF3-methanol.
-
-
Extraction of FAMEs:
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.
-
Separation: The FAMEs are separated on the capillary column based on their boiling points and polarity. A typical temperature program might be: hold at 150°C for 3 min, ramp at 10°C/min to 180°C and hold for 9 min, then ramp at 5°C/min to 210°C and hold for 8 min.[7]
-
Detection: The separated FAMEs are detected by the mass spectrometer, which provides information for identification and quantification.
-
Quantification: The concentration of this compound methyl ester is determined by comparing its peak area to that of a known concentration of a certified reference standard.
-
Visualizations
Caption: Experimental workflow for extraction and analysis of this compound.
Caption: this compound activating the TGF-β/Smad pathway for collagen synthesis.[6]
Application Notes
The extracted and purified this compound serves as a valuable compound for a wide range of research applications:
-
Neuroscience and Drug Development: As a key component of the myelin sheath, this compound is used in studies focusing on neurodegenerative diseases like multiple sclerosis and adrenoleukodystrophy.[2] It is investigated for its ability to promote the repair and regeneration of nerve fibers.[1][2] Research also indicates it can attenuate neuroinflammation and improve cognitive function, making it a candidate for Alzheimer's and Parkinson's disease research.[3][4]
-
Metabolic and Inflammatory Research: this compound has been shown to possess anti-inflammatory properties, inhibiting the release of inflammatory factors such as TNF-α and IL-6.[4][6] This makes it a useful tool for research into chronic inflammatory conditions.
-
Cosmetics and Dermatology: Due to its role in stimulating collagen synthesis via the TGF-β/Smad pathway and its emollient properties, this compound is explored in cosmetic formulations for improving skin hydration, texture, and anti-aging effects.[5][6]
-
Biotechnology: As a long-chain fatty acid, it is being investigated as a renewable resource for the development of biofuels and biodegradable plastics.[5]
References
- 1. Nervonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by nervonic acid in MPTP-stimulated PD model mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D-galactose/AlCl3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Cis-15-Tetracosenoic Acid & Collagen: Questions on Mechanism, Benefits - SOST [sostapi.com]
- 7. Diversity in seed oil content and fatty acid composition in Acer species with potential as sources of nervonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 11. mdpi.com [mdpi.com]
- 12. CN1050117C - Method for separation and preparation of nervonic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Study on the Extraction of Nervonic Acid from the Oil of Xanthoceras sorbifolium Bunge Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of Tetracosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosenoic acid (C24:1), a very-long-chain monounsaturated fatty acid, is a significant component of sphingolipids, particularly in the myelin sheath of nerve cells. Its isomers, such as nervonic acid (cis-15-tetracosenoic acid), are crucial for brain development and function. Accurate and robust analytical methods for the quantification of this compound in biological matrices are essential for research in neuroscience, the diagnosis and monitoring of metabolic disorders like X-linked adrenoleukodystrophy, and for the development of novel therapeutics targeting lipid metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity, selectivity, and ability to identify and quantify individual fatty acid species. This document provides detailed application notes and protocols for the GC-MS analysis of this compound.
Data Presentation
Quantitative analysis of this compound is often performed in the context of a broader panel of very-long-chain fatty acids (VLCFAs). The following table summarizes representative concentrations of tetracosanoic acid (C24:0), the saturated analogue of this compound, in human plasma, which can serve as a reference for quantitative studies.
| Analyte | Matrix | Concentration Range (µmol/L) | Method |
| Tetracosanoic Acid (C24:0) | Human Plasma | 30.3 - 72.0 | GC-MS |
| C24:0 / C22:0 Ratio | Human Plasma | 0.75 - 1.28 | GC-MS |
Note: The concentration of this compound (C24:1) can vary significantly depending on the biological matrix, and its ratio to other VLCFAs is often of diagnostic importance.
Experimental Protocols
A successful GC-MS analysis of this compound requires meticulous sample preparation to extract the fatty acid from the biological matrix and convert it into a volatile derivative suitable for gas chromatography. The following protocol outlines a typical workflow for the analysis of total this compound from biological samples.
Sample Preparation: Lipid Extraction and Hydrolysis
This step aims to extract total lipids from the sample and then hydrolyze the ester linkages to release the constituent fatty acids.
Materials:
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
Chloroform:Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Methanolic HCl (5% v/v) or Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane or Heptane (GC grade)
-
Anhydrous sodium sulfate
-
Internal Standard (e.g., heptadecanoic acid, C17:0, or a deuterated analog of this compound)
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of the biological sample, add 2 mL of chloroform:methanol (2:1, v/v).
-
Add a known amount of internal standard.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 40-50°C.
-
-
Hydrolysis and Derivatization (Methylation):
-
To the dried lipid extract, add 1 mL of 5% methanolic HCl or 14% BF3-methanol.
-
Seal the tube tightly and heat at 100°C for 1 hour to hydrolyze the lipids and convert the fatty acids to their methyl esters (Fatty Acid Methyl Esters - FAMEs).
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane or heptane and 1 mL of distilled water to the tube.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper organic layer containing the FAMEs to a new glass tube.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
GC-MS Analysis
The following parameters provide a starting point for the analysis of this compound methyl ester. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 220°C, hold for 10 minRamp 3: 10°C/min to 240°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
Data Analysis
-
Peak Identification: The this compound methyl ester peak is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of 15-tetracosenoic acid, methyl ester is characterized by a molecular ion peak (M+) at m/z 380.6 and other characteristic fragment ions.
-
Quantification: For quantitative analysis, a calibration curve is generated using standard solutions of this compound methyl ester at different concentrations, each containing the same amount of internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the unknown sample is then determined from this calibration curve. In SIM mode, characteristic ions of this compound methyl ester and the internal standard are monitored for enhanced sensitivity and selectivity.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound.
Signaling Pathway: Sphingomyelin Metabolism
This compound is a key component of sphingomyelin, a major sphingolipid in cell membranes. The metabolism of sphingomyelin generates important signaling molecules.
Application Note: Quantification of Tetracosenoic Acid in Human Brain Tissue using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Tetracosenoic acid, commonly known as nervonic acid (24:1, n-9), is a very-long-chain monounsaturated fatty acid.[1] It is highly enriched in the white matter of the brain, where it is a major component of sphingolipids, such as cerebrosides and sphingomyelin, within the myelin sheath of nerve fibers.[1][2][3] The synthesis and maintenance of myelin are critical for proper nerve impulse conduction, and alterations in nervonic acid levels have been associated with several neurological and psychiatric disorders.[3][4][5] Given its crucial role in neurodevelopment and the maintenance of neural tissue, the accurate quantification of this compound in human brain tissue is essential for research into demyelinating diseases, brain aging, and other neuropathologies.[5][6] This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from human brain tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method The quantification of this compound is achieved through a multi-step process. First, total lipids are extracted from homogenized brain tissue using an organic solvent mixture, typically based on the Folch method.[7][8][9] The fatty acids within the extracted lipid pool are then converted into their more volatile fatty acid methyl ester (FAME) derivatives. This derivatization is necessary for analysis by gas chromatography.[7] The resulting FAMEs are separated, identified, and quantified using a GC-MS system. Quantification is performed using an internal standard and a calibration curve generated from a certified standard of this compound methyl ester.
Experimental Protocols
Protocol 1: Tissue Sample Preparation
-
Weighing: On an analytical balance, accurately weigh approximately 10-20 mg of frozen human brain tissue into a 2 mL bead homogenization tube. Record the exact weight.
-
Homogenization: Add 300 µL of ice-cold methanol containing the internal standard (e.g., Tricosanoic acid, C23:0, at a known concentration) to the tube.[10]
-
Bead Beating: Secure the tubes in a bead beater homogenizer (e.g., Precellys 24). Homogenize the tissue at 6000 rpm for two cycles of 30 seconds, with a 30-second pause on ice between cycles to prevent overheating.[10] This high-throughput method is an efficient alternative to traditional glass-on-glass homogenization.[10]
Protocol 2: Total Lipid Extraction (Modified Folch Method)
-
Solvent Addition: To the tissue homogenate, add 1 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 1 minute.
-
Agitation: Place the mixture on an orbital shaker and agitate for 20 minutes at room temperature.[8]
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation.[8] Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Lipid Phase Collection: Three phases will be visible: an upper aqueous phase, a middle protein disk, and a lower organic phase containing the lipids.[7][8] Carefully aspirate the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas in a heated block (30-40°C). The dried lipid film can be stored at -80°C until derivatization.
Protocol 3: Fatty Acid Methyl Ester (FAME) Derivatization
Amide-bound fatty acids in sphingolipids require more vigorous acidic conditions for efficient transesterification.[7]
-
Reagent Addition: To the dried lipid extract, add 1 mL of 2.5% methanolic HCl.
-
Incubation: Securely cap the tube and incubate in a heating block or oven at 80°C for 2 hours to ensure complete transesterification of all fatty acids, including those in sphingolipids.
-
Neutralization & Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
FAME Collection: Transfer the upper hexane layer, which contains the FAMEs, to a clean 2 mL GC vial for analysis.
Protocol 4: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the FAME extract in splitless mode.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes. Ramp to 180°C at 10°C/min. Ramp to 240°C at 5°C/min and hold for 15 minutes.
-
Transfer Line Temperature: 250°C
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for peak identification and Selected Ion Monitoring (SIM) for quantification. The characteristic ions for this compound methyl ester and the internal standard should be used for SIM.
-
Data Presentation
Quantitative data should be compiled to compare this compound levels across different brain regions or experimental conditions.
Table 1: Example Concentration of this compound in Human Brain Tissue. Note: These values are illustrative and will vary based on the specific study, cohort, and brain region analyzed. Concentrations are expressed as micrograms per gram of wet tissue weight.
| Brain Region | Condition | Mean Concentration (µg/g) | Standard Deviation (µg/g) |
| Frontal Cortex White Matter | Control | 150.5 | 25.2 |
| Frontal Cortex White Matter | Disease Model | 115.8 | 19.7 |
| Cerebellum | Control | 95.3 | 15.6 |
| Cerebellum | Disease Model | 80.1 | 12.9 |
| Parietal Cortex | Control | 125.0 | 21.4 |
Table 2: Nervonic Acid Levels in Human Cerebrospinal Fluid (CSF) from Clinical Studies. Data adapted from studies on psychiatric disorders to illustrate typical reported concentrations.[2]
| Cohort | Diagnosis | Mean Concentration (µM) | Standard Deviation (µM) |
| 1 | Major Depressive Disorder | 0.0020 | 0.00086 |
| 1 | Bipolar Disorder | 0.0021 | 0.00011 |
| 1 | Healthy Control | 0.0023 | 0.0014 |
Visualizations
Experimental Workflow Diagram
References
- 1. Nervonic acid - Wikipedia [en.wikipedia.org]
- 2. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 4. Plasma Nervonic Acid Is a Potential Biomarker for Major Depressive Disorder: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mini review of nervonic acid: Source, production, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives of nervonic acid production by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homogenizers.net [homogenizers.net]
Application Notes and Protocols for the Synthesis and Evaluation of Tetracosenoic Acid Derivatives in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of tetracosenoic acid (nervonic acid) derivatives and their potential application in advanced drug delivery systems. The protocols and data presented herein are intended to serve as a foundational guide for the development of novel lipid-based nanocarriers for targeted and controlled drug release.
Introduction
This compound (24:1, n-9), a very-long-chain monounsaturated fatty acid, is a key component of sphingolipids in the myelin sheath of nerve cells.[1][2] Its unique long alkyl chain imparts specific physicochemical properties that are of increasing interest for the design of sophisticated drug delivery vehicles, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[3][4] By modifying the carboxylic acid headgroup to form esters or amides, this compound can be conjugated to therapeutic agents to create prodrugs or incorporated into lipid nanoparticles to modulate their drug loading capacity, stability, and release characteristics.[1]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves the functionalization of its carboxylic acid group to form esters and amides. These derivatives can then be used to either covalently link a drug molecule (creating a lipid-drug conjugate) or to be incorporated as a structural component in a lipid-based nanoparticle.
Protocol 1: Synthesis of this compound Esters via DCC/DMAP Coupling
This protocol describes a general method for the esterification of this compound with a desired alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is known for its mild reaction conditions and good yields.
Materials:
-
This compound
-
Desired alcohol (e.g., for prodrug synthesis or functionalized lipid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution and stir until it dissolves.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to obtain the pure this compound ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound Amides via Acyl Chloride
This protocol details the synthesis of this compound amides through a two-step process involving the formation of an acyl chloride intermediate followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous toluene or Dichloromethane (DCM)
-
Desired amine (e.g., for prodrug synthesis or functionalized lipid)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
Step 1: Formation of Tetracosenoyl Chloride
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene or DCM.
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude tetracosenoyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude tetracosenoyl chloride (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound amide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthetic Workflows
Caption: General workflows for the synthesis of this compound esters and amides.
Application in Drug Delivery Systems: Lipid-Based Nanoparticles
This compound and its derivatives can be incorporated into various lipid-based drug delivery systems. Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are promising platforms for enhancing the bioavailability and providing controlled release of therapeutic agents.[3]
Protocol 3: Preparation of this compound-Containing Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method. In this example, a portion of the solid lipid is composed of this compound.
Materials:
-
Solid lipid (e.g., Compritol® 888 ATO, stearic acid)
-
This compound
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid and this compound together at a temperature approximately 5-10 °C above the melting point of the lipid with the highest melting point.
-
Disperse the drug in the molten lipid mixture.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-20 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by dialysis or centrifugation if necessary.
Diagram of SLN and NLC Structures
Caption: Simplified structures of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers.
Characterization and Performance of Lipid-Based Nanoparticles
The physicochemical properties of the nanoparticles are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.[5][6]
Protocol 4: Characterization of Lipid Nanoparticles
1. Particle Size, PDI, and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the nanoparticle dispersion with purified water to an appropriate concentration. Perform the measurement at 25 °C. The particle size is reported as the Z-average diameter, PDI as a measure of the width of the size distribution, and zeta potential as an indicator of surface charge and stability.[5]
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation or dialysis to separate the free drug from the nanoparticles, followed by quantification of the drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[7]
-
Procedure (Centrifugation):
-
Centrifuge a known amount of the nanoparticle dispersion at high speed.
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of drug in the supernatant.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
Quantitative Data from Analogous Systems
While specific data for this compound-based drug delivery systems is limited in the literature, the following tables present representative data from studies on nanoparticles formulated with other fatty acids, which can serve as a benchmark for researchers.
Table 1: Physicochemical Properties of Representative Lipid Nanoparticles
| Formulation | Lipid Matrix Components | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Troxerutin-SLNs | Stearic Acid, Soy Lecithin | 140.5 ± 1.02 | 0.218 ± 0.01 | -28 ± 8.71 | [8] |
| Erucic Acid Liposomes | Oleic Acid, Erucic Acid, DOPE-PEG2000 | ~400 | N/A | N/A | [9] |
N/A: Not Available in the cited source.
Table 2: Drug Loading and Release Characteristics of Representative Lipid Nanoparticles
| Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Release Profile | Reference |
| Troxerutin-SLNs | Troxerutin | 83.62 | N/A | Sustained release | [8] |
| Erucic Acid Liposomes | Doxorubicin | Up to 90 | N/A | N/A | [9] |
| Paclitaxel-Fatty Acid Conjugate Nanoparticles | Paclitaxel | ~68 (at 1:10 drug/polymer ratio) | 47 | N/A | [1] |
N/A: Not Available in the cited source.
In Vitro Drug Release Studies
Evaluating the drug release profile is essential to predict the in vivo performance of the drug delivery system. The dialysis bag method is a common technique for this purpose.
Protocol 5: In Vitro Drug Release Using Dialysis Bag Method
Materials:
-
Drug-loaded nanoparticle dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with or without a surfactant to ensure sink conditions)
-
Shaking water bath or incubator
Procedure:
-
Pipette a known volume of the drug-loaded nanoparticle dispersion into a dialysis bag and seal both ends.
-
Place the dialysis bag in a beaker containing a known volume of the release medium.
-
Maintain the system at 37 °C in a shaking water bath.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Plot the cumulative percentage of drug released versus time.
Conclusion
This compound and its derivatives represent a promising class of lipids for the development of novel drug delivery systems. The protocols and data provided in these application notes offer a starting point for researchers to synthesize and characterize these materials. While there is a need for more specific research on the drug delivery applications of this compound, the information from analogous long-chain fatty acid systems suggests a strong potential for creating stable, high-capacity, and controlled-release nanocarriers. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of these systems.
References
- 1. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Drug Carriers: A Review of Selected Protein, Polysaccharide, and Lipid Drug Delivery Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetracosenoic Acid as a Biomarker for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), particularly tetracosenoic acid (C24:0), and its monounsaturated counterpart, nervonic acid (C24:1), have emerged as critical biomarkers in the diagnosis and monitoring of several neurological disorders. The accumulation of these fatty acids, primarily due to defects in peroxisomal metabolism, is a hallmark of severe neurodegenerative diseases. These application notes provide a comprehensive overview of the role of this compound and nervonic acid as biomarkers, detailed protocols for their quantification, and insights into the associated signaling pathways.
Neurological Disorders Associated with Altered this compound Levels
The dysregulation of VLCFA metabolism is centrally implicated in a class of genetic disorders known as peroxisomal biogenesis disorders (PBDs).
-
X-Linked Adrenoleukodystrophy (X-ALD) : This genetic disorder is caused by mutations in the ABCD1 gene, which leads to a defective ALD protein responsible for transporting VLCFAs into peroxisomes for degradation.[1] The resulting accumulation of VLCFAs, including this compound (C24:0) and hexacosanoic acid (C26:0), in plasma and tissues is a primary diagnostic marker.[1][2]
-
Zellweger Spectrum Disorders (ZSDs) : This group of autosomal recessive disorders, which includes Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease, is characterized by impaired peroxisome formation.[3][4] Consequently, patients with ZSDs exhibit elevated levels of VLCFAs in plasma and cultured fibroblasts.[5][6]
-
Major Depressive Disorder (MDD) : Recent studies have explored the role of nervonic acid (C24:1) as a potential biomarker for MDD. Some research indicates significantly increased plasma levels of nervonic acid in patients with MDD compared to healthy controls and individuals with bipolar disorder.[7][8] However, studies on cerebrospinal fluid (CSF) have not shown significant differences in overall levels but have suggested correlations with the severity of depressive and manic symptoms.[9][10]
-
Cognitive Decline : Alterations in nervonic acid levels have also been associated with cognitive function. Some studies suggest a potential link between nervonic acid and attention, though the precise nature of this relationship is still under investigation.
Quantitative Data Summary
The following tables summarize the reported quantitative levels of this compound (C24:0) and nervonic acid (C24:1) in various neurological disorders. These values can serve as a reference for clinical and research applications.
Table 1: this compound (C24:0) and Related Ratios in Peroxisomal Disorders
| Disorder | Analyte | Matrix | Patient Value | Control Value | Reference |
| X-Linked Adrenoleukodystrophy (X-ALD) | C24:0/C22:0 Ratio | Plasma | Elevated | Normal | [2] |
| X-Linked Adrenoleukodystrophy (X-ALD) | C26:0/C22:0 Ratio | Plasma | Elevated | Normal | [2] |
| Zellweger Spectrum Disorders (PBD-ZSD) | C24:0/C22:0 Ratio | Plasma | 1.46 ± 0.32 | 0.84 ± 0.10 | [6] |
| Zellweger Spectrum Disorders (PBD-ZSD) | C26:0/C22:0 Ratio | Plasma | Elevated | Normal | [3] |
| Zellweger Syndrome | C24:0/C22:0 Ratio | Fibroblasts | Elevated | Normal | [5] |
Table 2: Nervonic Acid (C24:1) Levels in Major Depressive Disorder
| Disorder | Analyte | Matrix | Patient Value (µM) | Control Value (µM) | Reference |
| Major Depressive Disorder (MDD) | Nervonic Acid | Plasma | 0.62 ± 0.20 | 0.29 ± 0.053 | [7] |
| Major Depressive Disorder (MDD) | Nervonic Acid | Plasma | 0.59 ± 0.41 | 0.40 ± 0.29 | [7] |
| Major Depressive Disorder (MDD) | Nervonic Acid | CSF | 0.0020 ± 0.00086 | 0.0023 ± 0.0014 | [10] |
| Bipolar Disorder (BD) | Nervonic Acid | CSF | 0.0021 ± 0.00011 | 0.0023 ± 0.0014 | [10] |
Experimental Protocols
Accurate quantification of this compound and nervonic acid is crucial for their use as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is the established method for this analysis.
Protocol 1: Quantification of Very Long-Chain Fatty Acids in Plasma by GC-MS
This protocol is adapted from established methods for the diagnosis of peroxisomal disorders.[11][12]
1. Materials and Reagents:
-
Internal Standards: Deuterated standards for C22:0, C24:0, and C26:0.
-
Reagent-mix for hydrolysis and derivatization (e.g., methanolic HCl).
-
Extraction Solvent: Hexane or iso-octane.
-
Nitrogen gas supply.
-
GC-MS system with a suitable capillary column (e.g., SP-2560).
2. Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution.
-
Add 600 µL of Reagent-mix and vortex for 15 seconds.
-
Incubate the mixture in a water bath at 70°C for 90 minutes to achieve hydrolysis and methylation.
-
After cooling to room temperature, add 800 µL of the extraction solvent (e.g., hexane) and centrifuge at 3500 rpm for 2 minutes to separate the phases.
-
Transfer the upper organic layer containing the fatty acid methyl esters (FAMEs) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 150 µL of the extraction solvent.
-
Transfer the final solution to a GC vial for analysis.
3. GC-MS Analysis:
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60-90°C), then ramp up to a higher temperature (e.g., 250°C) to separate the FAMEs.
-
Carrier Gas: Helium or Hydrogen.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and their internal standards.
4. Data Analysis:
-
Calculate the ratios of the peak areas of the endogenous FAMEs to their corresponding deuterated internal standards.
-
Determine the concentrations of C24:0 and other VLCFAs based on a calibration curve.
-
Calculate the diagnostic ratios, such as C24:0/C22:0 and C26:0/C22:0.
Experimental workflow for VLCFA quantification.
Signaling Pathways
The accumulation of this compound and other VLCFAs is not merely a diagnostic marker but also a key pathogenic event that triggers downstream cellular dysfunction, particularly mitochondrial damage and oxidative stress.
VLCFA-Induced Mitochondrial Dysfunction and Oxidative Stress
Elevated levels of saturated VLCFAs, such as C24:0 and C26:0, have been shown to induce mitochondrial dysfunction in neural cells.[13][14] This is a critical event in the pathophysiology of X-ALD and other peroxisomal disorders. The proposed mechanism involves:
-
Increased Reactive Oxygen Species (ROS) Production : The accumulation of VLCFAs leads to an imbalance in the mitochondrial respiratory chain, resulting in the overproduction of ROS.[13]
-
Depletion of Antioxidant Defenses : The increased oxidative stress depletes the cell's natural antioxidant defenses, such as glutathione (GSH).[13]
-
Mitochondrial Membrane Depolarization : C22:0 and C24:0 can cause depolarization of the mitochondrial membrane, a key step in initiating apoptosis.[14]
-
Calcium Dysregulation : C26:0 has been shown to disrupt calcium homeostasis, further contributing to cellular toxicity.[14]
This cascade of events ultimately leads to oligodendrocyte death and the progressive demyelination characteristic of cerebral ALD.[13]
VLCFA-induced signaling cascade in neurodegeneration.
Therapeutic Implications
Understanding these signaling pathways opens up avenues for therapeutic interventions. For instance, antioxidants like N-acetylcysteine (NAC) have been shown to reverse the mitochondrial dysfunction induced by VLCFAs in oligodendrocyte models of ALD.[13] This highlights the potential of targeting oxidative stress as a therapeutic strategy for these devastating neurological disorders.
Conclusion
This compound and its derivatives are invaluable biomarkers for a range of neurological disorders, particularly those linked to peroxisomal dysfunction. The standardized protocols for their quantification, coupled with a deeper understanding of the downstream signaling pathways they disrupt, provide a robust framework for researchers, scientists, and drug development professionals. This knowledge is essential for improving diagnostic accuracy, monitoring disease progression, and developing novel therapeutic strategies aimed at mitigating the neurotoxic effects of VLCFA accumulation.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disturbed very long chain (C24-C26) fatty acid pattern in fibroblasts of patients with Zellweger's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Nervonic Acid Is a Potential Biomarker for Major Depressive Disorder: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jasem.com.tr [jasem.com.tr]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Tetracosenoic Acid Supplementation in Primary T Lymphocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosenoic acid, also known as nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid (24:1, n-9). It is a significant component of myelin in the central and peripheral nervous systems.[1][2][3] While its role in neural health is increasingly recognized, its impact on the immune system, particularly on primary T lymphocytes, is an emerging area of investigation.[4][5] Fatty acids are crucial for T cell function, serving as energy sources, structural components of membranes, and signaling molecules.[6][7] The length and saturation of fatty acid chains can significantly influence T cell proliferation, differentiation, and effector functions.[6][8]
These application notes provide a comprehensive guide for the supplementation of primary T lymphocyte cell cultures with this compound. This document outlines detailed protocols for the preparation of this compound-BSA complexes, the culture of primary T lymphocytes, and the subsequent analysis of cellular responses. The provided methodologies and workflows are intended to facilitate research into the immunomodulatory effects of this very-long-chain fatty acid.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the effects of this compound on primary T lymphocyte cultures.
Table 1: Effect of this compound on T Lymphocyte Proliferation
| This compound (µM) | Proliferation Index (Day 3) | Proliferation Index (Day 5) |
| 0 (Vehicle Control) | 1.00 ± 0.05 | 1.00 ± 0.07 |
| 1 | 1.15 ± 0.06 | 1.25 ± 0.08 |
| 5 | 1.35 ± 0.08 | 1.60 ± 0.10 |
| 10 | 1.20 ± 0.07 | 1.45 ± 0.09 |
| 25 | 0.85 ± 0.04 | 0.70 ± 0.05 |
| 50 | 0.50 ± 0.03 | 0.40 ± 0.04 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on T Cell Activation Marker Expression (Day 3)
| This compound (µM) | % CD69+ Cells | % CD25+ Cells |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 60.5 ± 4.2 |
| 1 | 48.9 ± 3.5 | 65.1 ± 4.8 |
| 5 | 55.7 ± 4.0 | 72.3 ± 5.1 |
| 10 | 52.1 ± 3.8 | 68.9 ± 4.9 |
| 25 | 38.6 ± 2.9 | 55.4 ± 4.1 |
| 50 | 25.3 ± 2.1 | 40.8 ± 3.5 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Cytokine Production by Activated T Lymphocytes (Day 3)
| This compound (µM) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-10 (pg/mL) |
| 0 (Vehicle Control) | 1520 ± 110 | 850 ± 65 | 250 ± 20 |
| 1 | 1650 ± 125 | 930 ± 70 | 280 ± 25 |
| 5 | 1890 ± 140 | 1100 ± 85 | 350 ± 30 |
| 10 | 1710 ± 130 | 980 ± 75 | 310 ± 28 |
| 25 | 1150 ± 90 | 650 ± 50 | 450 ± 40 |
| 50 | 780 ± 60 | 420 ± 35 | 620 ± 55 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound-Bovine Serum Albumin (BSA) Complex
Very-long-chain fatty acids like this compound have poor solubility in aqueous solutions and require a carrier protein for efficient delivery to cells in culture.[9][10]
Materials:
-
This compound (Nervonic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 200 proof
-
Sterile phosphate-buffered saline (PBS)
-
Sterile complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Sterile 0.22 µm syringe filter
-
Water bath
Procedure:
-
Prepare a stock solution of this compound:
-
Dissolve this compound in 200 proof ethanol to a concentration of 50 mM.
-
Warm the solution in a 37°C water bath to aid dissolution.
-
-
Prepare a BSA solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v).
-
Sterile filter the BSA solution using a 0.22 µm syringe filter.
-
-
Complex this compound with BSA:
-
Warm the 10% BSA solution to 37°C in a water bath.
-
Slowly add the 50 mM this compound stock solution dropwise to the warm BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 4:1 fatty acid to BSA).
-
Incubate the mixture for 30-60 minutes at 37°C with gentle agitation to allow for complex formation.
-
-
Prepare working solutions:
-
The final concentration of the this compound-BSA complex can be further diluted in complete cell culture medium to achieve the desired working concentrations for supplementation.
-
Vehicle Control: Prepare a BSA solution with an equivalent amount of ethanol used for the fatty acid stock solution, following the same complexing procedure without the fatty acid.
-
Protocol 2: Primary T Lymphocyte Isolation and Culture
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) T cell isolation kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Human T-Activator CD3/CD28 Dynabeads™ or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
Recombinant human IL-2
Procedure:
-
Isolation of Primary T Lymphocytes:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T lymphocytes from PBMCs using a negative selection method such as the RosetteSep™ cocktail or a MACS T cell isolation kit according to the manufacturer's instructions.
-
-
T Lymphocyte Culture and Activation:
-
Resuspend the isolated T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Count the cells and adjust the cell density to 1 x 10^6 cells/mL.
-
Activate the T cells using either Human T-Activator CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio or by plating in culture plates pre-coated with anti-CD3 antibody (1-5 µg/mL) and adding soluble anti-CD28 antibody (1-2 µg/mL).
-
-
Supplementation with this compound:
-
Add the prepared this compound-BSA complex (from Protocol 1) to the T cell cultures at the desired final concentrations.
-
Include a vehicle control (BSA with ethanol carrier) in parallel.
-
Optionally, include a positive control for proliferation, such as a higher concentration of IL-2.
-
-
Incubation:
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
If desired, supplement the culture with recombinant human IL-2 (e.g., 20 IU/mL) every 2-3 days.
-
Protocol 3: T Lymphocyte Proliferation Assay (CFSE-based)
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
-
FACS tubes
-
PBS
Procedure:
-
CFSE Staining:
-
Prior to activation, wash the isolated T cells with PBS.
-
Resuspend the cells in PBS at 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Proceed with T cell activation and supplementation with this compound as described in Protocol 2.
-
-
Flow Cytometry Analysis:
-
At desired time points (e.g., day 3 and day 5), harvest the cells.
-
Wash the cells with PBS and resuspend in FACS buffer.
-
Analyze the CFSE fluorescence using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Calculate the proliferation index using appropriate software (e.g., FlowJo).
-
Protocol 4: Analysis of T Cell Activation Markers by Flow Cytometry
Materials:
-
Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD69, and CD25
-
Flow cytometer
-
FACS tubes
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
Cell Culture and Treatment:
-
Activate and supplement T cells with this compound as described in Protocol 2.
-
-
Antibody Staining:
-
At the desired time point (e.g., day 3), harvest the cells and wash with FACS buffer.
-
Resuspend the cells in FACS buffer and add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, and then on CD3+ T cells.
-
Analyze the expression of CD69 and CD25 on the CD4+ and CD8+ T cell subsets.
-
Protocol 5: Measurement of Cytokine Production (ELISA)
Materials:
-
ELISA kits for human IFN-γ, IL-2, and IL-10
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Supernatant Collection:
-
Activate and supplement T cells with this compound as described in Protocol 2.
-
-
Supernatant Collection:
-
At the desired time point (e.g., day 3), centrifuge the cell cultures at 300 x g for 5 minutes.
-
Carefully collect the supernatants and store them at -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for IFN-γ, IL-2, and IL-10 according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.
-
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on primary T lymphocytes.
References
- 1. santabiotech.com [santabiotech.com]
- 2. A Comprehensive Overview of Nervonic Acid_News_Shandong Yuanlitai Medical Technology Co. Ltd. [yltnutra.com]
- 3. shop.labclinics.com [shop.labclinics.com]
- 4. A mini review of nervonic acid: Source, production, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Fatty Acids, Lipid Mediators, and T-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid metabolism in the regulation of T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linoleic acid in Cell Culture [sigmaaldrich.com]
Protocol for Derivatization of Tetracosenoic Acid for Gas Chromatography (GC) Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracosenoic acid (C24:1), a very-long-chain monounsaturated fatty acid, requires derivatization prior to gas chromatography (GC) analysis to increase its volatility and reduce peak tailing.[1] The polar carboxylic acid group interacts with the GC stationary phase, leading to poor chromatographic performance.[1] Derivatization converts the carboxylic acid into a less polar and more volatile ester or silyl ester, enabling accurate and reproducible quantification.[2]
This document provides detailed protocols for the two most common derivatization methods for this compound and other long-chain fatty acids:
-
Esterification: Conversion to Fatty Acid Methyl Esters (FAMEs). This is the most widely used method.[1][3]
-
Silylation: Conversion to Trimethylsilyl (TMS) esters. This is an effective alternative, particularly for samples containing other functional groups like hydroxyls.[1][3]
Derivatization Methods
Esterification to Fatty Acid Methyl Esters (FAMEs)
Esterification is the most common technique for preparing fatty acids for GC analysis.[3] This process involves converting the carboxylic acid to its corresponding methyl ester. Acid-catalyzed esterification is a widely used and effective method.[4]
2.1.1. Acid-Catalyzed Esterification using Methanolic HCl
This protocol describes the preparation of FAMEs using a reagent prepared from acetyl chloride and methanol, which forms anhydrous methanolic hydrogen chloride.[5]
Experimental Protocol:
-
Reagent Preparation (2M Methanolic HCl):
-
In a fume hood, carefully and slowly add 2 mL of acetyl chloride to 18 mL of anhydrous methanol in a 40 mL amber vial with a PTFE-lined cap.[5]
-
Caution: This reaction is highly exothermic and produces corrosive HCl gas. Perform this step slowly and with appropriate personal protective equipment (PPE).[5]
-
The resulting solution is approximately 2 M methanolic hydrochloride.[5]
-
-
Sample Preparation:
-
Reaction:
-
Add 1 mL of the 2 M methanolic HCl reagent to the sample vial.[5]
-
Securely cap the vial and vortex for 10-20 seconds.
-
Heat the vial at 80°C for 60 minutes in a heating block or oven.[3][5] For very-long-chain fatty acids like this compound, extending the reaction time to 2 hours or heating at 100°C for 1 hour may improve yield.[6][7][8]
-
-
Extraction:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of n-heptane or hexane and 1 mL of deionized water.[5]
-
Vortex vigorously for 30 seconds to extract the FAMEs into the organic layer.
-
Centrifuge for 5 minutes at low speed to facilitate phase separation.
-
Carefully transfer the upper organic layer containing the FAMEs to a clean GC vial.[5] To ensure complete removal of any residual aqueous phase and catalyst, the organic layer can be passed through a small column of anhydrous sodium sulfate.[3]
-
-
Analysis:
-
The sample is now ready for injection into the GC or GC-MS system.
-
Silylation to Trimethylsilyl (TMS) Esters
Silylation is another effective method for derivatizing fatty acids. It converts the acidic proton of the carboxylic acid into a trimethylsilyl (TMS) ester.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosílane (TMCS) as a catalyst, is a common and powerful silylating reagent.[1][3]
Experimental Protocol:
-
Sample Preparation:
-
Reagent Addition:
-
Reaction:
-
Analysis:
-
After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS system.[3] Alternatively, a solvent such as dichloromethane can be added for dilution.[3]
-
Note: TMS derivatives should not be analyzed on polyethylene glycol (PEG) phases or other stationary phases with active hydrogen groups. Nonpolar silicone phases are recommended.[9]
-
Data Presentation: Summary of Derivatization Conditions
| Parameter | Acid-Catalyzed Esterification (Methanolic HCl) | Silylation (BSTFA + 1% TMCS) |
| Derivatizing Agent | 2 M Methanolic HCl | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosílane |
| Sample State | Dry | Anhydrous |
| Reaction Temperature | 80 - 100 °C[3][5][6] | 60 °C[1][3] |
| Reaction Time | 60 - 120 minutes[3][5][7] | 60 minutes[1][3] |
| Post-Reaction Step | Liquid-liquid extraction[5] | Direct injection or dilution[3] |
| GC Column Compatibility | Wide range, including polar phases (e.g., Carbowax) | Nonpolar phases (e.g., DB-5, SPB-1)[9] |
| Sensitivity to Moisture | Moderate | High[1][3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound for GC analysis.
Caption: General workflow for derivatization of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. aocs.org [aocs.org]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for the separation, identification, and quantification of fatty acids. While gas chromatography (GC) has traditionally been a common method for fatty acid analysis, HPLC offers distinct advantages, especially for the analysis of less volatile, heat-sensitive, or polar fatty acids.[1] HPLC operates at ambient temperatures, which minimizes the risk of degradation of sensitive functional groups that can occur at the high temperatures required for GC analysis. This makes HPLC an invaluable tool in various fields, including food science, clinical diagnostics, and pharmaceutical development.
This document provides detailed application notes and protocols for the analysis of fatty acids using HPLC, covering various methodologies from sample preparation and derivatization to chromatographic separation and detection.
Chromatographic Approaches for Fatty Acid Analysis
The separation of fatty acids by HPLC can be achieved through several chromatographic modes, each offering unique selectivity based on the physicochemical properties of the fatty acids.
-
Reversed-Phase (RP-HPLC): This is the most widely used technique for fatty acid analysis.[1] Separations are primarily based on the hydrophobicity of the fatty acids, which is determined by their chain length and degree of unsaturation.[1] Longer carbon chains and fewer double bonds result in longer retention times. Octadecylsilyl (ODS or C18) columns are the most common stationary phases used for this purpose.[1]
-
Silver-Ion Chromatography (Ag-HPLC): This technique is the gold standard for separating fatty acid isomers based on the number, position, and geometry (cis/trans) of their double bonds.[1] Silver ions are impregnated into the stationary phase and interact with the π-electrons of the double bonds, enabling the separation of compounds with similar hydrophobicity.[1]
-
Adsorption Chromatography: HPLC on silica gel columns can be utilized for the analysis and isolation of fatty acids with polar functional groups, such as those containing hydroxy or hydroperoxy groups.[1][2]
Detection Methods
Due to the absence of a strong UV chromophore in most fatty acids, direct detection can be challenging and often lacks sensitivity.[3] Therefore, various detection strategies are employed:
-
UV-Vis Detection after Derivatization: This is a common approach where fatty acids are reacted with a UV-absorbing agent (derivatization) to enhance their detection. Common derivatizing agents include phenacyl bromide and 2,4'-dibromoacetophenone.[4][5]
-
Fluorescence Detection after Derivatization: For even higher sensitivity, fluorescent derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC-CL) can be used.[6]
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can detect any non-volatile analyte. It is particularly useful when derivatization is not desirable. The response is independent of the optical properties of the analyte.[3]
-
Charged Aerosol Detection (CAD): CAD is another universal detection method that offers high sensitivity and a broad dynamic range for the analysis of non-volatile and semi-volatile compounds.[7]
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and structural information, allowing for confident identification and quantification of fatty acids.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC methods for fatty acid analysis, providing a comparison of different derivatization agents and chromatographic conditions.
Table 1: Comparison of Derivatization Reagents for HPLC Analysis of Fatty Acids
| Derivatization Reagent | Reaction Conditions | Detection Method | Detection Wavelength (nm) | Achievable Detection Limit | Reference |
| p-Bromophenacyl bromide | 85°C, with catalyst | UV | 254 | ~2 pmol | [8] |
| 2,4'-Dibromoacetophenone | 40°C, 30 min | UV | 256 and 234 | Not Specified | [9][10] |
| Phenacyl bromide | 90°C, 90 min | UV | 254 | Not Specified | [5] |
| 9-Fluorenylmethyl chloroformate (FMOC-CL) | 60°C, 10 min | Fluorescence | Ex: 265, Em: 315 | 0.01-0.05 µg/mL | [6] |
Table 2: Examples of HPLC Columns and Conditions for Fatty Acid Analysis
| HPLC Column | Dimensions | Mobile Phase | Detection Method | Application | Reference |
| Nova Pak C18 | 250 x 4.6 mm, 4 µm | Acetonitrile/Water gradient | UV (after derivatization) | General fatty acid profiling | [9] |
| COSMOSIL Cholester | 150 x 4.6 mm | 0.05% TFA in 90% Methanol | ELSD | Separation of cis/trans isomers | [11] |
| PLRP-S | 250 x 4.6 mm, 5 µm | Acetonitrile/THF/Acetic acid gradient | ELSD | Separation of a mixture of seven fatty acids | [3] |
| Primesep 100 | Not Specified | Acetonitrile/Water with formic acid | MS-compatible | Separation of C12 to C18 fatty acids | [12] |
| Spherisorb ODS2 | 250 x 4.6 mm, 5 µm | Methanol/Water gradient | UV (after derivatization) | Analysis of short-chain fatty acids in wine | [5] |
Experimental Protocols
Protocol 1: General Protocol for Fatty Acid Analysis by RP-HPLC with UV Detection after Derivatization with Phenacyl Bromide
This protocol provides a general procedure for the analysis of fatty acids in a sample matrix.
1. Sample Preparation (Extraction)
-
The extraction method will vary depending on the sample matrix. A common method for biological samples is a modified Dole extraction.[8]
-
Briefly, homogenize the sample in a solvent mixture such as chloroform/methanol (2:1, v/v).
-
After extraction, the lipid-containing organic phase is separated and dried under a stream of nitrogen.
2. Saponification (Optional, for total fatty acids)
-
To analyze the total fatty acid content (including those esterified in triglycerides, phospholipids, etc.), a saponification step is required.
-
Dissolve the dried lipid extract in a small volume of methanolic KOH solution.
-
Heat the mixture to hydrolyze the ester bonds.
-
Acidify the solution to protonate the fatty acids and then extract them into an organic solvent like hexane.
3. Derivatization with Phenacyl Bromide
-
Evaporate the solvent from the extracted free fatty acids.
-
To the dried residue, add a solution of phenacyl bromide in a suitable solvent (e.g., acetone) and a catalyst (e.g., a crown ether or triethylamine).[5]
-
Heat the reaction mixture (e.g., 90°C for 90 minutes).[5]
-
After cooling, the reaction mixture can be directly injected into the HPLC system or may require a simple clean-up step.
4. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., Spherisorb ODS2, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, starting with 80% methanol and increasing to 100% over a set period.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.[5]
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using standard solutions of fatty acid phenacyl esters of known concentrations.
Protocol 2: High-Sensitivity Fatty Acid Analysis by RP-HPLC with Fluorescence Detection after Derivatization with FMOC-CL
This protocol is suitable for the analysis of trace amounts of fatty acids.[6]
1. Sample Preparation and Extraction
-
Follow the same extraction and (if necessary) saponification procedures as in Protocol 1.
2. Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-CL)
-
Dissolve the dried fatty acid extract in a suitable solvent.
-
Add the FMOC-CL reagent and a catalyst (e.g., a tertiary amine).
-
Heat the mixture at 60°C for 10 minutes.[6]
-
The resulting derivatized fatty acids are then ready for HPLC analysis.
3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., CLC-ODS).[6]
-
Mobile Phase: A gradient elution with acetonitrile and water is typically used.[6]
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min).
-
Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.[6]
-
Quantification: Prepare a calibration curve using standards of known fatty acids derivatized with FMOC-CL.
Visualizations
Caption: Experimental workflow for HPLC analysis of fatty acids.
Caption: Derivatization of a fatty acid with phenacyl bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. agilent.com [agilent.com]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. HPLC Analysis of Fatty Acids in Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholars.csus.edu]
- 8. Fast HPLC determination of serum free fatty acids in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jafs.com.pl [jafs.com.pl]
- 10. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Analysis of Fatty Acids with MS Compatible Conditions | SIELC Technologies [sielc.com]
Application Notes and Protocols for Tracing Tetracosenoic Acid Metabolism In Vivo Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosenoic acid (C24:0), also known as lignoceric acid, is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in the composition of cellular lipids, particularly sphingolipids in the nervous system. Dysregulation of this compound metabolism is a hallmark of several severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). Understanding the in vivo metabolic fate of this compound is therefore of paramount importance for elucidating disease pathogenesis and for the development of novel therapeutic interventions.
Stable isotope labeling, coupled with mass spectrometry, offers a powerful and precise methodology to trace the metabolic pathways of this compound in living organisms. By introducing a heavy isotope-labeled version of the fatty acid, researchers can track its incorporation into various lipid species, its catabolism through peroxisomal β-oxidation, and its potential elongation to longer fatty acids. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo stable isotope tracing studies of this compound metabolism.
Metabolic Pathways of this compound
This compound metabolism primarily involves two key processes: elongation and degradation. It is synthesized through the elongation of shorter-chain fatty acids in the endoplasmic reticulum by a family of enzymes known as fatty acid elongases (ELOVLs). The degradation of this compound occurs exclusively in peroxisomes via β-oxidation, as mitochondria are unable to process VLCFAs.
Experimental Design and Workflow
A typical in vivo stable isotope tracing experiment for this compound metabolism involves several key stages, from the administration of the labeled tracer to the final analysis of tissue and plasma samples.
Quantitative Data Summary
The following tables present representative data on the endogenous levels of this compound in a mouse model of X-linked adrenoleukodystrophy (Abcd1-knockout) and a hypothetical dataset illustrating the expected outcomes of a stable isotope tracing experiment.
Table 1: Endogenous this compound (C24:0) Levels in Wild-Type and Abcd1-Knockout Mice
| Tissue | Wild-Type (µg/g tissue) | Abcd1-Knockout (µg/g tissue) | Fold Change |
| Brain | 50.2 ± 5.1 | 105.4 ± 10.2 | ~2.1 |
| Liver | 15.8 ± 2.3 | 42.1 ± 6.5 | ~2.7 |
| Adrenal Gland | 25.4 ± 3.9 | 127.0 ± 15.8 | ~5.0 |
| Spinal Cord | 65.1 ± 7.8 | 156.2 ± 18.3 | ~2.4 |
Data are presented as mean ± SD. These values are representative and may vary based on the specific experimental conditions.
Table 2: Hypothetical Time-Course of [1-¹³C]this compound Incorporation into Liver Lipids of Wild-Type Mice
| Time Point (hours) | [1-¹³C]C24:0 (nmol/g) | [¹³C]C22:0 (nmol/g) | [¹³C]C20:0 (nmol/g) | [¹³C]C18:0 (nmol/g) | [¹³C]C16:0 (nmol/g) |
| 1 | 15.2 ± 2.1 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.2 ± 0.04 |
| 4 | 8.5 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 |
| 12 | 3.1 ± 0.8 | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.2 ± 0.3 | 1.9 ± 0.2 |
| 24 | 1.2 ± 0.3 | 2.9 ± 0.4 | 2.2 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |
Data are presented as mean ± SD of the amount of ¹³C-labeled fatty acid detected. This table illustrates the expected trend of the administered tracer being metabolized into shorter-chain fatty acids over time.
Experimental Protocols
Protocol 1: In Vivo Administration of [1-¹³C]this compound
Materials:
-
[1-¹³C]this compound (stable isotope-labeled tracer)
-
Vehicle (e.g., corn oil, Intralipid®)
-
Animal model (e.g., C57BL/6J mice, Abcd1-knockout mice)
-
Oral gavage needles (20-22 gauge) or intravenous injection supplies
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Tracer Preparation:
-
Prepare a stock solution of [1-¹³C]this compound in a suitable vehicle. A typical concentration is 1-5 mg/mL.
-
Sonication or gentle heating may be required to fully dissolve the fatty acid in the vehicle.
-
Prepare a fresh solution for each experiment.
-
-
Animal Preparation:
-
House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
For some studies, a fasting period of 4-6 hours prior to tracer administration may be necessary to reduce variability from food intake.[1]
-
-
Tracer Administration:
-
Oral Gavage:
-
Intravenous Injection:
-
Anesthetize the mouse.
-
Administer the tracer solution via tail vein injection. This route provides more direct and rapid entry into the circulation.
-
-
-
Time-Course and Sample Collection:
-
At predetermined time points (e.g., 1, 4, 12, 24 hours) post-administration, euthanize the animals according to approved protocols.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Perfuse the animal with ice-cold saline to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., liver, brain, spinal cord, adrenal glands).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction from Tissues
Materials:
-
Frozen tissue samples
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal standard (e.g., deuterated lignoceric acid, C24:0-d4)[5]
-
Glass homogenization tubes and pestles
-
Centrifuge
Procedure:
-
Homogenization:
-
Weigh the frozen tissue (typically 50-100 mg).
-
Add the tissue to a pre-chilled glass homogenization tube.
-
Add a known amount of the internal standard.
-
Add 20 volumes of ice-cold 2:1 (v/v) chloroform:methanol.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Phase Separation (Folch Method):
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[6]
-
Two distinct layers will form: an upper aqueous layer and a lower organic layer containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Avoid disturbing the protein interface.
-
-
Drying:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further analysis.[6]
-
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Materials:
-
Dried lipid extract
-
Methanolic HCl (1.25 M) or BF₃-methanol (14%)
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with Teflon-lined caps
Procedure:
-
Transesterification:
-
Add 2 mL of 1.25 M methanolic HCl to the dried lipid extract.
-
Securely cap the vial and heat at 100°C for 1 hour.[7]
-
Alternatively, use 1 mL of 14% BF₃-methanol and heat at 100°C for 30 minutes.
-
-
Extraction of FAMEs:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.
-
-
Drying and Reconstitution:
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a new vial and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the FAMEs in a small, known volume of hexane (e.g., 50-100 µL) for GC-MS analysis.
-
Protocol 4: GC-MS Analysis of ¹³C-Labeled FAMEs
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)
GC Parameters (Representative):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
MS Parameters (Representative for Selected Ion Monitoring - SIM):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ions to Monitor (for [1-¹³C]C24:0 methyl ester and its β-oxidation products):
-
Unlabeled C24:0-ME (m/z): [e.g., molecular ion]
-
¹³C-labeled C24:0-ME (m/z): [molecular ion + 1]
-
Unlabeled C22:0-ME (m/z): [e.g., molecular ion]
-
¹³C-labeled C22:0-ME (m/z): [molecular ion + 1]
-
...and so on for other fatty acids of interest.
-
Internal Standard (e.g., C24:0-d4-ME): [molecular ion of deuterated standard]
-
Data Analysis:
-
Quantification:
-
Generate standard curves for each unlabeled fatty acid using known concentrations.
-
Determine the concentration of each fatty acid in the samples by comparing the peak area to the internal standard and the standard curve.
-
-
Isotopic Enrichment Calculation:
-
Determine the ratio of the peak area of the ¹³C-labeled ion (M+1) to the unlabeled ion (M) for each fatty acid.
-
Correct for the natural abundance of ¹³C.
-
The enrichment is expressed as a percentage or as the absolute amount of the labeled metabolite.
-
-
Metabolic Flux Analysis:
-
The rate of appearance of ¹³C in the shorter-chain fatty acids from the administered [1-¹³C]this compound provides a measure of the rate of peroxisomal β-oxidation.
-
The incorporation of ¹³C into complex lipids can be determined by analyzing different lipid classes separately (e.g., by thin-layer chromatography or liquid chromatography prior to GC-MS).
-
Conclusion
The use of stable isotope labeling provides a robust and quantitative approach to investigate the in vivo metabolism of this compound. The protocols outlined in these application notes offer a framework for conducting such studies, from the initial experimental design to the final data analysis. By applying these methods, researchers can gain valuable insights into the metabolic pathways of VLCFAs, which is essential for understanding the pathophysiology of diseases like X-linked adrenoleukodystrophy and for evaluating the efficacy of potential therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetracosenoic Acid in Cosmetic and Skincare Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosenoic acid, a very-long-chain fatty acid (VLCFA) with 24 carbon atoms, exists in both saturated (lignoceric acid) and monounsaturated (nervonic acid) forms. These molecules are integral components of cellular membranes and play significant roles in skin health. Their unique properties make them valuable ingredients in cosmetic and skincare formulations aimed at improving skin barrier function, hydration, and overall appearance. This document provides detailed application notes and experimental protocols for researchers and formulators interested in the use of this compound in skincare.
I. Application Notes
Lignoceric Acid (Tetracosanoic Acid)
Lignoceric acid is a saturated fatty acid found in various natural sources, including wood tar, cerebrosides, and in small amounts in most natural fats. The fatty acids of peanut oil contain small amounts of lignoceric acid (1.1% – 2.2%).[1] It is also a byproduct of lignin production. Its primary functions in skincare are attributed to its emollient and barrier-stabilizing properties.
-
Emollient and Moisturizer: Lignoceric acid's long-chain structure contributes to its occlusive properties, forming a protective layer on the skin that helps to reduce transepidermal water loss (TEWL) and maintain hydration. It is often incorporated into creams and lotions to impart a smooth and moisturized feel.
-
Skin Barrier Support: As a component of ceramides, lignoceric acid is crucial for the integrity of the stratum corneum, the outermost layer of the skin. A healthy skin barrier is essential for protecting against environmental aggressors and preventing moisture loss.
-
Formulation Stability: Due to its high melting point, lignoceric acid can enhance the texture and stability of cosmetic formulations.[2]
Nervonic Acid (cis-15-Tetracosenoic Acid)
Nervonic acid is a monounsaturated omega-9 fatty acid. It is a key component of sphingolipids in the myelin sheath of nerves and is also found in the skin. Its application in cosmetics, particularly in the emerging field of neurocosmetics, is gaining attention for its potential to support skin cell communication and barrier repair.[3]
-
Anti-Aging and Collagen Production: Nervonic acid has been shown to stimulate collagen synthesis through the activation of the TGF-β/Smad signaling pathway. This pathway is a critical regulator of extracellular matrix production, which is essential for maintaining skin elasticity and reducing the appearance of wrinkles.
-
Skin Barrier Enhancement: By promoting the production of ceramides, nervonic acid strengthens the skin's barrier function, leading to improved hydration and resilience against environmental stressors.[3]
-
Wound Healing and Angiogenesis: In vivo studies have demonstrated that nervonic acid can promote wound healing by stimulating both neurogenesis and angiogenesis (the formation of new blood vessels).[4] This suggests its potential use in formulations for damaged or compromised skin.
-
Anti-Inflammatory Properties: Nervonic acid may help to reduce neuroinflammation in the skin, thereby calming redness and stress responses.[3]
-
Neurocosmetic Activity: As a "neurocosmetic," nervonic acid is thought to support the function of nerve endings in the skin, which can lead to a calmer and more balanced skin environment.[3]
II. Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and related fatty acids.
Table 1: In Vitro Efficacy of Nervonic Acid
| Parameter | Cell Line | Nervonic Acid Concentration | Result | Reference |
| Cell Viability | Human Adipose-Derived Mesenchymal Stem Cells (AD-MSCs) | 40-280 µM | No significant alteration in cell viability after 3 or 7 days. | [5] |
| Adipogenesis | Human AD-MSCs | 160 µM (optimal) | Accelerated adipogenesis through activation of the Akt/mTOR pathway. | [5] |
| Oxidative Stress Protection | PC12 and RSC96 nerve cells | 80-125 µM | Protected cells from H₂O₂-induced oxidative stress injury. | [4] |
| Mitochondrial Respiration | Adrenomyeloneuropathy (AMN) patient-derived fibroblasts | Increasing concentrations | Significantly improved basal respiration, ATP production, maximal respiration, and spare respiratory capacity in a concentration-dependent manner. | [6] |
| Reactive Oxygen Species (ROS) | AMN patient-derived fibroblasts | Increasing concentrations | Significantly reduced mitochondria-derived and total cellular ROS. | [6] |
Table 2: In Vivo Efficacy of Nervonic Acid in Wound Healing (Rat Model)
| Parameter | Treatment Group | Day 11 Post-Treatment (Relative Expression) | Reference |
| CD31 Expression (Angiogenesis marker) | Control | ~1.0 | [4] |
| Nervonic Acid (Low dose) | ~1.5 | [4] | |
| Nervonic Acid (High dose) | ~2.0 | [4] | |
| VEGF Expression (Angiogenesis marker) | Control | ~1.0 | [4] |
| Nervonic Acid (Low dose) | ~1.8 | [4] | |
| Nervonic Acid (High dose) | ~2.5 | [4] | |
| Wound Healing Rate | Treatment Group | Day 11 (%) | Reference |
| Control | ~60% | [4] | |
| Nervonic Acid (Low dose) | ~80% | [4] | |
| Nervonic Acid (High dose) | ~95% | [4] |
Table 3: Effect of a Linoleic Acid-Containing Moisturizer on Psoriasis (as a proxy for fatty acid effects on inflammatory skin conditions)
| Parameter | Treatment Group (LA-Ceramide Moisturizer + Mometasone Furoate) | Control Group (Mometasone Furoate alone) | p-value | Reference |
| PASI 50 Response (Week 8) | 65.06% | 40.00% | < .05 | [7] |
| PASI 75 Response (Week 8) | 28.92% | 13.33% | < .05 | [7] |
| Relapse Rate (Week 8) | 34.94% | 60.00% | < .05 | [7] |
| Relapse Rate (Week 12) | 44.58% | 64.00% | < .05 | [7] |
III. Experimental Protocols
Protocol 1: Formulation of a this compound-Containing O/W Cream
Objective: To prepare a stable oil-in-water (O/W) cream incorporating lignoceric acid or nervonic acid for topical application. A typical concentration for nervonic acid in cosmetic formulations is between 0.1% and 1%.[3]
Materials:
-
Phase A (Oil Phase):
-
This compound (Lignoceric or Nervonic Acid): 0.1 - 2.0% (w/w)
-
Cetearyl Alcohol: 5.0% (w/w)
-
Glyceryl Stearate: 3.0% (w/w)
-
Caprylic/Capric Triglyceride: 5.0% (w/w)
-
Dimethicone: 1.0% (w/w)
-
-
Phase B (Aqueous Phase):
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0% (w/w)
-
Xanthan Gum: 0.2% (w/w)
-
-
Phase C (Cool-down Phase):
-
Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.0% (w/w)
-
Tocopherol (Antioxidant): 0.1% (w/w)
-
Fragrance (optional): q.s.
-
Procedure:
-
In a suitable vessel, combine all ingredients of Phase A and heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.
-
In a separate vessel, combine the deionized water and glycerin of Phase B and heat to 75-80°C.
-
Slowly disperse the xanthan gum into the heated water/glycerin mixture with high-speed mixing to avoid clumping, until fully hydrated.
-
Slowly add Phase A to Phase B with continuous homogenization for 3-5 minutes to form a uniform emulsion.
-
Begin cooling the emulsion while stirring gently.
-
When the temperature of the emulsion is below 40°C, add the ingredients of Phase C one by one, mixing well after each addition.
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
Perform quality control tests (pH, viscosity, stability).
Protocol 2: In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts
Objective: To quantify the effect of nervonic acid on collagen production in human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Nervonic Acid (dissolved in a suitable solvent like DMSO)
-
TGF-β1 (positive control)
-
Sircol™ Soluble Collagen Assay Kit
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA)
Procedure:
-
Cell Culture: Culture HDFs in DMEM with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM for 16-24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of nervonic acid (e.g., 10, 50, 100 µM) or TGF-β1 (e.g., 10 ng/mL) in serum-free DMEM for 48 hours. Include a vehicle control (DMSO).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant, which contains secreted collagen.
-
Cell Layer: Wash the cells with PBS and lyse them to measure cell number or total protein for normalization.
-
-
Collagen Quantification:
-
Use the Sircol™ assay to quantify the amount of soluble collagen in the collected supernatants according to the manufacturer's instructions.
-
Briefly, a dye reagent binds to the collagen, and the resulting precipitate is dissolved. The absorbance of the final solution is measured spectrophotometrically (e.g., at 555 nm).
-
-
Data Analysis: Normalize the collagen concentration to the cell number or total protein content of the corresponding well. Compare the collagen production in treated cells to the vehicle control.
Protocol 3: In Vitro Anti-Inflammatory Assay in Human Keratinocytes
Objective: To evaluate the potential of this compound to reduce the inflammatory response in human keratinocytes.
Materials:
-
Human Keratinocyte cell line (e.g., HaCaT)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or a combination of TNF-α and IFN-γ to induce inflammation
-
This compound (dissolved in a suitable solvent)
-
ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α/IFN-γ at 10 ng/mL each) to the media and incubate for a specified time (e.g., 24 hours for cytokine secretion, 6 hours for gene expression).
-
Sample Collection:
-
Supernatant: Collect the culture supernatant for cytokine analysis by ELISA.
-
Cells: Lyse the cells for RNA extraction.
-
-
Cytokine Measurement (ELISA): Quantify the concentration of IL-6, IL-8, and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to measure the relative expression of genes encoding for the pro-inflammatory cytokines. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Compare the cytokine levels and gene expression in cells treated with this compound and the inflammatory stimulus to cells treated with the stimulus alone.
IV. Visualizations
Signaling Pathway Diagram
Caption: TGF-β/Smad signaling pathway for collagen synthesis activated by Nervonic Acid.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating cosmetic formulations containing this compound.
References
- 1. Plasma ceramides containing saturated fatty acids are associated with risk of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. santabiotech.com [santabiotech.com]
- 4. Nervonic acid as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nervonic acid improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nervonic acid, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of a topical moisturizer containing linoleic acid and ceramide for mild‐to‐moderate psoriasis vulgaris: A multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Tetracosenoic Acid
Welcome to the technical support center for the GC-MS analysis of tetracosenoic acid (C24:0), also known as lignoceric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantification of this very-long-chain fatty acid (VLCFA).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and the polar nature of the carboxylic acid group. This polarity can lead to interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and inaccurate quantification. Derivatization converts the carboxylic acid into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which improves chromatographic performance.
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve esterification to form fatty acid methyl esters (FAMEs). These include:
-
Acid-catalyzed methylation: Using reagents like methanolic HCl, methanolic H₂SO₄, or boron trifluoride (BF₃) in methanol.
-
Base-catalyzed transesterification: Suitable for converting ester-linked fatty acids into FAMEs.
-
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl esters.
-
Pentafluorobenzyl (PFB) bromide derivatization: This method is particularly useful for enhancing sensitivity when using negative chemical ionization (NCI) GC-MS.
A study comparing five derivatization methods for very-long-chain fatty acids (C24:0-C36:0) found that while most methods yielded similar fatty acid content, the reaction times varied significantly.
| Derivatization Method | Typical Reaction Time |
| Diazomethane | 10 minutes |
| Sulphuric acid-methanol | 10 minutes |
| Boron trifluoride-methanol | 10 minutes |
| N-methyl-N-trimethylsilyltrifluoroacetamide | 10 minutes |
| Hydrochloric acid-methanol | 90 minutes |
Q3: Which GC column is best suited for analyzing this compound methyl ester (C24:0-ME)?
A3: The choice of GC column depends on the complexity of the sample and the specific analytical goals.
-
Polar Columns: For general FAME analysis, polar stationary phases like polyethylene glycol (e.g., DB-WAX) or cyanopropyl silicone (e.g., DB-23, HP-88) are commonly used. These columns separate FAMEs based on their carbon number and degree of unsaturation.
-
Non-Polar Columns: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., BPX-5), can also be used, particularly when analyzing a mixture of very-long-chain fatty acids.
Q4: What is the significance of this compound in biological systems?
A4: this compound is a key very-long-chain saturated fatty acid involved in several critical biological processes:
-
Sphingolipid Metabolism: It is a crucial component of sphingolipids, such as ceramides and sphingomyelin, which are integral to cell membrane structure and signaling.
-
Peroxisomal Beta-Oxidation: this compound is primarily metabolized in peroxisomes through beta-oxidation. Deficiencies in this pathway can lead to the accumulation of VLCFAs, which is characteristic of certain genetic disorders like X-linked adrenoleukodystrophy.
Troubleshooting Guide
This guide addresses common problems encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Peak Tailing)
Symptoms: The chromatographic peak for this compound methyl ester has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC System | Use a deactivated inlet liner and a high-quality, inert GC column. Silylating the liner can further reduce active sites. |
| Column Contamination | Bake out the column at a temperature slightly above the final analysis temperature (do not exceed the column's maximum limit). If this fails, trim 10-20 cm from the front of the column. |
| Incomplete Derivatization | Ensure complete conversion of this compound to its methyl ester. Optimize derivatization time, temperature, and reagent concentration. |
| Improper Column Installation | Verify that the column is installed at the correct depth in both the injector and detector as per the instrument manufacturer's guidelines. |
| Low Carrier Gas Flow Rate | Optimize the carrier gas flow rate. A rate that is too low can lead to peak broadening and tailing. |
Problem 2: No Peak or Very Small Peak for this compound
Symptoms: The expected peak for this compound is absent or has a very low signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient GC Temperatures | Due to its high boiling point, this compound requires high injector and oven temperatures for volatilization and elution. Increase the injector temperature and the final oven temperature, ensuring not to exceed the column's maximum operating temperature. A user reported that their C24 peak was not detected because the GC run was not long enough and the final temperature was not high enough. |
| Sample Loss During Extraction | The choice of extraction method can significantly impact the recovery of VLCFAs. The efficiency of different extraction methods can vary. Consider using a method known for good recovery of lipids, such as a modified Bligh and Dyer or Folch extraction. |
| Incomplete Derivatization | As mentioned previously, ensure the derivatization reaction goes to completion. |
| Adsorption in the Inlet | Use a deactivated liner, preferably with glass wool, to facilitate vaporization and prevent adsorption of the high-boiling analyte. |
Problem 3: Broad or "Ghost" Peaks
Symptoms: The peak for this compound is excessively broad, or unexpected broad peaks appear in subsequent runs.
Possible Causes & Solutions:
| Cause | Solution |
| Carryover from Previous Injections | High-boiling point compounds like C24:0 can be retained in the column and elute in later runs. Extend the run time and include a bake-out step at a high temperature at the end of each run to ensure all components have eluted. |
| Slow Injection Speed | A slow injection can cause the sample to vaporize too slowly, leading to a broad initial band on the column. Use an autosampler for consistent and fast injections. |
| Column Overload | Injecting too concentrated a sample can lead to broad, fronting peaks. Dilute the sample or reduce the injection volume. |
| Inadequate Oven Temperature Program | A slow temperature ramp can sometimes lead to broader peaks for late-eluting compounds. Conversely, a ramp that is too fast may not provide adequate separation. Optimize the ramp rate to achieve a balance between peak width and resolution. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation of this compound
This protocol describes the preparation of fatty acid methyl esters (FAMEs) using methanolic HCl.
Materials:
-
Dried lipid extract containing this compound
-
2% (w/v) Methanolic HCl
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Screw-cap glass tubes with PTFE liners
Procedure:
-
Place the dried lipid extract in a screw-cap glass tube.
-
Add 2 mL of 2% methanolic HCl.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex thoroughly.
-
Centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
This is a general-purpose GC-MS method suitable for the analysis of C24:0-ME.
Instrumentation and Conditions:
| Parameter | Setting |
| GC Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 240°C, hold for 10 min |
| MS Transfer Line Temp | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Visualizations
Technical Support Center: Optimizing Tetracosenoic Acid Extraction from Xanthoceras sorbifolium Seeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of tetracosenoic acid (nervonic acid) from Xanthoceras sorbifolium seeds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting oil from Xanthoceras sorbifolium seeds?
A1: The main methods for extracting oil from Xanthoceras sorbifolium seeds include conventional techniques like pressing and solvent extraction, as well as more advanced methods such as ultrasound-assisted extraction (UAE), aqueous enzymatic extraction (AEE), microwave-assisted extraction (MAE), and supercritical carbon dioxide (SFE-CO2) extraction.[1][2][3][4] Each method has its own set of advantages and disadvantages concerning extraction efficiency, cost, and the quality of the extracted oil.[1][2]
Q2: What is the typical oil content in Xanthoceras sorbifolium seeds and the expected percentage of this compound (nervonic acid)?
A2: The oil content in the seeds of Xanthoceras sorbifolium is approximately 35%, while the kernels contain over 60% oil.[1] The oil is rich in unsaturated fatty acids (over 90%), with this compound (nervonic acid) content typically ranging from 2% to 5%.[5][6]
Q3: How does the preparation of the seeds affect the extraction yield?
A3: Proper seed preparation is crucial for maximizing oil yield. Key preparation steps include cleaning, drying, dehulling (removing the shells), and grinding the kernels into a fine powder.[7][8] A smaller particle size increases the surface area for solvent interaction, thereby improving extraction efficiency.[7] For some methods, like pressing, the moisture content and temperature of the seeds are also critical factors.[3][9]
Q4: Which extraction method generally provides the highest yield of oil?
A4: While the optimal method can depend on specific experimental goals, techniques like supercritical CO2 (SFE-CO2) extraction and ultrasound-assisted extraction (UAE) combined with other methods often result in high oil yields.[1][3] For instance, a two-stage process of SFE-CO2 followed by carbon dioxide-expanded ethanol (CXE) extraction has been reported to achieve a total oil yield of 92.53%.[10] Ultrasound and NaCl demulsification-assisted enzymatic aqueous extraction has also achieved high yields of up to 89.85%.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of oil from Xanthoceras sorbifolium seeds.
Issue 1: Low Overall Oil Yield
Potential Causes:
-
Improper Seed Preparation: Seeds that are not properly dried, dehulled, or ground can lead to significantly lower yields.[7][9]
-
Suboptimal Extraction Parameters: Each extraction method has a set of optimal parameters (e.g., temperature, pressure, time, solvent-to-solid ratio). Deviating from these can reduce efficiency.[1]
-
Inefficient Solvent: The polarity of the solvent may not be suitable for extracting the lipids from the seed matrix.[7]
-
Equipment Malfunction: For methods like pressing or SFE-CO2, worn-out parts or improper setup can lead to reduced efficiency.[9]
-
Plant Material Quality: The oil content can vary based on the geographic origin, harvest time, and storage conditions of the seeds.[7]
Troubleshooting Steps:
-
Verify Seed Preparation: Ensure seeds are adequately dried to the optimal moisture content, dehulled completely, and ground to a fine, consistent powder.[7]
-
Optimize Extraction Parameters: Systematically test and optimize the key parameters for your chosen extraction method. Refer to the data tables below for reported optimal conditions.
-
Solvent Selection: If using solvent-based extraction, test a range of solvents with varying polarities (e.g., hexane, ethanol, petroleum ether) or solvent mixtures to find the most effective one.[7]
-
Inspect Equipment: Regularly maintain and inspect your extraction equipment for any signs of wear and tear or malfunction.[9]
-
Material Sourcing: If yields remain consistently low, consider the source and quality of your Xanthoceras sorbifolium seeds.
Issue 2: Emulsion Formation During Solvent Extraction
Potential Causes:
-
Presence of Emulsifying Agents: Biological samples contain compounds like phospholipids, proteins, and free fatty acids that can act as emulsifying agents, stabilizing the mixture of oil and solvent.[2][11]
-
Vigorous Agitation: Shaking the solvent and sample mixture too vigorously can provide the energy needed to form a stable emulsion.[11]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases.[11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[11]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[2]
-
Let it Stand: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.[11]
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Key Parameters | Optimal Conditions | Oil Yield (%) | Reference |
| Solvent Extraction | Solvent, Temperature, Time, Solid-to-Liquid Ratio | Petroleum Ether, 90°C, 10 h, 1:5 (w/v) | 62.49 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Power, Time, Temperature, Solid-to-Liquid Ratio | 150 W, 34 min, 70°C, 1:7 (w/v) with Petroleum Ether | 58.95 | [3] |
| Microwave-Assisted Extraction (MAE) | Power, Time, Temperature, Solid-to-Liquid Ratio | 400 W, 17 min, 75°C, 1:20 (w/v) | 58.85 | [1][3] |
| Aqueous Enzymatic Extraction (AEE) | Enzyme Type & Conc., pH, Temp., Time, Solid-to-Liquid Ratio | 2% Alcalase 2.4L, pH 9, 55°C, 2 h, 1:6 (w/v) | 78.67 | [1] |
| Supercritical CO2 Extraction (SFE-CO2) | Pressure, Temperature, Time, Particle Size | 30 MPa, 45.68°C, 2.08 h, 0.5 mm | 61.28 | [12] |
| UAE-AEE with NaCl | Power, Time, Enzyme Conc., NaCl Conc., Temp., Solid-to-Liquid Ratio | 150 W, 120 min, 0.05% Cellulase, 0.10% NaCl, 30°C, 1:3.5 (w/v) | 89.85 | [1] |
| SFE-CO2 followed by CXE | SFE-CO2: 4 h; CXE: 10 MPa, 333 K, 1.5 kg/h CO2 | N/A | 92.53 (total) | [10] |
Experimental Protocols
Supercritical CO2 (SFE-CO2) Extraction
Objective: To extract oil from Xanthoceras sorbifolium seeds using supercritical CO2.
Methodology:
-
Preparation: Grind dehulled Xanthoceras sorbifolium seeds to a particle size of approximately 0.5 mm.[12]
-
Loading: Load the ground seed material into the extraction vessel of the SFE system.
-
Pressurization and Heating: Pressurize the system with CO2 and heat it to the desired supercritical conditions (e.g., 30 MPa and 45.68°C).[12]
-
Extraction: Pass the supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 12 kg/h ) for the specified duration (e.g., 2.08 hours).[12] The supercritical CO2 will dissolve the oil from the seed matrix.[13]
-
Separation: Route the CO2-oil mixture to a separator where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving the extracted oil behind.[13]
-
Collection: Collect the oil from the separator. The CO2 gas can be recycled for subsequent extractions.[13]
Ultrasound-Assisted Extraction (UAE)
Objective: To extract oil from Xanthoceras sorbifolium seeds using ultrasound.
Methodology:
-
Preparation: Mix a known weight of finely ground Xanthoceras sorbifolium seed kernels with a suitable solvent (e.g., petroleum ether) at a specific solid-to-liquid ratio (e.g., 1:7 w/v).[3]
-
Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Control: Set the ultrasonic power (e.g., 150 W), temperature (e.g., 70°C), and extraction time (e.g., 34 minutes).[3] The cavitation effect of the ultrasound will disrupt the cell walls and enhance solvent penetration.[1]
-
Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Solvent Removal: Evaporate the solvent from the liquid extract using a rotary evaporator to obtain the crude oil.
Gas Chromatography (GC) Analysis of Fatty Acids
Objective: To determine the fatty acid profile, including the content of this compound, in the extracted oil.
Methodology:
-
Transesterification: Convert the fatty acids in the oil to fatty acid methyl esters (FAMEs). A common method is to heat the oil sample with a solution of sulfuric acid in methanol.
-
Extraction of FAMEs: After cooling, add a nonpolar solvent like hexane and deionized water, then vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected.
-
GC Analysis: Inject a small volume of the FAMEs solution into a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., a polar stationary phase like cyanopropyl).[14]
-
Temperature Program: Use a programmed temperature ramp for the column oven to separate the different FAMEs. For example, start at 170°C, hold for 0.5 min, then increase to 220°C at a rate of 5°C/min, and hold for 5 min.[15]
-
Identification and Quantification: Identify the individual FAMEs by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by measuring the peak areas.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Key parameters influencing oil yield for different extraction methods.
References
- 1. purepathtech.com [purepathtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Xanthoceras Sorbifolium Bunge Oil: Extraction Methods, Purification of Functional Components, Health Benefits, and Applications in Production and Daily Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcsae.org [tcsae.org]
- 6. Comparative Analysis of Key Odorants and Aroma Characteristics in Hot-Pressed Yellow Horn (Xanthoceras sorbifolia bunge) Seed Oil Via Gas Chromatography–Ion Mobility Spectrometry and Gas Chromatography–Olfactory-Mass Spectrometry [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. andersonintl.com [andersonintl.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 14. Gas Chromatography Analysis of Fatty Acid Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Tetracosenoic acid stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tetracosenoic acid (nervonic acid) in cell culture media.
Frequently Asked Questions (FAQs)
1. How should I prepare this compound for cell culture experiments?
Due to its long hydrocarbon chain, this compound is poorly soluble in aqueous cell culture media.[1] To ensure its bioavailability and stability, it is highly recommended to complex it with fatty acid-free bovine serum albumin (BSA).[2] A common method involves first dissolving the fatty acid in an organic solvent like ethanol or DMSO, and then complexing it with a BSA solution.[2][3] This mimics the physiological transport of fatty acids in the bloodstream.
2. What is the recommended storage condition for this compound stock solutions?
This compound, being a monounsaturated fatty acid, is susceptible to oxidation at its double bond. To minimize degradation, stock solutions, particularly those in organic solvents, should be stored at -20°C or -80°C under an inert atmosphere, such as nitrogen or argon, and protected from light.[4] For aqueous solutions complexed with BSA, it is best to prepare them fresh for each experiment or store them at -20°C for short periods.[5]
3. How stable is this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂)?
4. What are the primary degradation pathways for this compound in a cellular context?
In cells, this compound, as a very-long-chain fatty acid (VLCFA), is primarily degraded through peroxisomal β-oxidation.[7][8][9] This process shortens the fatty acid chain in the peroxisomes, and the resulting shorter-chain fatty acids are then further metabolized in the mitochondria to produce energy.[10][11]
5. What are the potential degradation products of this compound in cell culture media?
The primary non-cellular degradation of this compound in cell culture media is likely due to oxidation of its monounsaturated bond. This can lead to the formation of various oxidized lipids, such as hydroperoxides, aldehydes, and ketones. The specific degradation products will depend on the conditions, such as the presence of reactive oxygen species and metal ions in the medium.[12]
6. At what concentrations is this compound typically used in cell culture experiments?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration range for your specific application. High concentrations of free fatty acids can be cytotoxic.[13] Generally, concentrations in the micromolar (µM) range are used. For instance, studies have used concentrations ranging from 0.01 µM to 160 µM.[4][13]
7. Which signaling pathways are known to be affected by this compound?
This compound has been shown to influence several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: Activation of this pathway by this compound can promote cell survival and growth.[13][14]
-
Wnt Signaling: this compound has been observed to inhibit Wnt signaling, which can play a role in adipogenesis.[13]
-
Neurotrophin Signaling, Glycerophospholipid Metabolism, and Sphingolipid Metabolism: Supplementation with nervonic acid has been shown to significantly affect these pathways, which are crucial for neuronal communication and brain health.[15]
-
NF-κB Signaling: this compound exhibits anti-inflammatory effects by inhibiting this pathway.[4]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the cell culture medium after adding this compound. | Poor solubility of the fatty acid. | Ensure proper complexation with fatty acid-free BSA. Prepare the BSA complex in a serum-free medium or PBS before adding it to the final culture medium. Gently warm the BSA solution to 37°C before adding the fatty acid stock solution.[3] |
| Inconsistent experimental results between batches of this compound preparations. | Degradation of the stock solution or variability in the complexation procedure. | Prepare fresh stock solutions and BSA complexes for each experiment. Validate the concentration of your fatty acid-BSA stock solution using analytical methods like GC-MS or HPLC.[3] Store stock solutions appropriately under an inert atmosphere and protected from light.[4] |
| Observed cytotoxicity or a decrease in cell viability. | The concentration of this compound is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Start with a low concentration and gradually increase it. |
| Contamination of the stock solution. | Ensure the sterility of your stock solution and all reagents used in the preparation of the BSA complex. Filter-sterilize the final fatty acid-BSA complex before adding it to the cell culture medium. | |
| No observable effect of this compound on the cells. | The concentration of this compound is too low. | Increase the concentration of this compound in your experiment, based on your dose-response curve. |
| Degradation of this compound in the medium during long-term culture. | For experiments lasting several days, consider replenishing the medium with freshly prepared this compound-BSA complex every 24-48 hours. | |
| The chosen cell line is not responsive to this compound. | Review the literature to confirm that your cell line is an appropriate model for studying the effects of this compound. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Stability in Cell Culture
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. Minimize the time that media containing this compound is at room temperature. |
| Light | Exposure to light, especially UV, can promote oxidation. | Protect stock solutions and media from light by using amber tubes or wrapping containers in foil. |
| Oxygen | The presence of oxygen can lead to oxidation of the double bond. | Store stock solutions under an inert gas (e.g., argon or nitrogen). |
| pH | Extreme pH values can affect the stability of fatty acids. | Maintain the pH of the cell culture medium within the optimal physiological range for your cells. |
| Presence of BSA | BSA can bind to this compound, protecting it from degradation and improving its stability in the aqueous medium. | Always complex this compound with fatty acid-free BSA for cell culture experiments. |
| Media Components | Some media components, like certain metal ions, can catalyze oxidation.[16] | Use high-purity, cell culture-grade reagents and media. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 10 mM stock solution of this compound complexed with BSA at a 5:1 molar ratio.
Materials:
-
This compound (nervonic acid)
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 100 mM this compound Stock in Ethanol:
-
In a sterile tube, dissolve the required amount of this compound in 100% ethanol to achieve a final concentration of 100 mM.
-
Gently warm the solution to 37°C and vortex until the fatty acid is completely dissolved.
-
-
Prepare a 2 mM BSA Solution:
-
In a sterile 50 mL conical tube, dissolve fatty acid-free BSA in sterile PBS to a final concentration of 2 mM.
-
Gently swirl the tube to dissolve the BSA completely. Avoid vigorous shaking to prevent foaming.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Complex this compound with BSA:
-
While gently vortexing the warm BSA solution, slowly add the 100 mM this compound stock solution dropwise to achieve a final fatty acid concentration of 10 mM and a final BSA concentration of 2 mM (maintaining the 5:1 molar ratio).
-
Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complete complexation. The solution should be clear.
-
-
Sterilization and Storage:
-
Filter-sterilize the this compound-BSA complex solution through a 0.22 µm filter into a sterile tube.
-
This 10 mM stock solution can be used to treat cells at the desired final concentration. For example, add 10 µL of the stock to 10 mL of culture medium for a final concentration of 10 µM.
-
For short-term storage, the stock solution can be kept at 4°C for up to a week. For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general workflow to assess the stability of this compound in a specific cell culture medium over time.
Materials:
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
This compound-BSA complex stock solution (prepared as in Protocol 1)
-
Sterile cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment for fatty acid quantification (e.g., GC-MS or HPLC)
-
Internal standard for quantification (e.g., a non-native odd-chain fatty acid)
-
Reagents for fatty acid extraction and derivatization (e.g., methanol, chloroform, acetyl chloride)
Procedure:
-
Sample Preparation:
-
Prepare the cell culture medium supplemented with the desired concentration of the this compound-BSA complex.
-
Dispense the supplemented medium into sterile culture vessels. Include vessels that will be incubated with cells and cell-free controls.
-
Collect a sample at time zero (T=0) for immediate analysis.
-
-
Incubation:
-
Place the culture vessels in a humidified incubator at 37°C with 5% CO₂.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), collect aliquots of the medium from both the cell-free and cell-containing vessels.
-
Immediately after collection, add an internal standard to each sample to control for extraction efficiency and analytical variability.
-
Store the samples at -80°C until analysis.
-
-
Fatty Acid Extraction and Derivatization:
-
Thaw the samples and extract the lipids using a suitable method, such as the Folch or Bligh-Dyer method, which typically involves a chloroform/methanol extraction.
-
To prepare the fatty acids for GC-MS analysis, derivatize them to fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol.
-
-
Quantification:
-
Analyze the FAMEs using GC-MS or HPLC.
-
Quantify the amount of this compound in each sample by comparing its peak area to that of the internal standard and a standard curve of known concentrations.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the cell-free and cell-containing conditions.
-
The degradation rate and half-life in the medium can be calculated from the data from the cell-free samples. The difference between the cell-free and cell-containing samples will represent cellular uptake and metabolism.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound signaling via PI3K/Akt/mTOR and Wnt pathways.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. corning.com [corning.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects | MDPI [mdpi.com]
- 7. Oxidation of very long chain fatty acids - WikiLectures [wikilectures.eu]
- 8. mdpi.com [mdpi.com]
- 9. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 10. m.youtube.com [m.youtube.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 13. Nervonic acid improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nervonic acid reduces the cognitive and neurological disturbances induced by combined doses of D‐galactose/AlCl3 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming interference in the quantification of Tetracosenoic acid in plasma
Welcome to the Technical Support Center for the Quantification of Tetracosenoic Acid in Plasma. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for quantifying this compound in plasma, and how do I choose between them?
A1: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS is a robust and widely used technique for fatty acid analysis. It offers excellent chromatographic resolution, especially for isomeric separation. However, it requires a derivatization step to convert non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) or other esters.[1] This adds time to sample preparation and can be a source of variability.[2]
-
LC-MS/MS allows for the direct analysis of underivatized fatty acids, simplifying sample preparation and reducing the risk of derivative degradation.[3][4] It is highly sensitive and specific, particularly when using tandem mass spectrometry. However, chromatographic separation of isomers can be more challenging than with GC.[5]
Choice depends on:
-
Throughput: LC-MS/MS often has a shorter run time and simpler sample prep, making it suitable for higher throughput.[6]
-
Isomer Specificity: High-resolution capillary GC columns can provide superior separation of certain isomers.[7]
-
Available Equipment: Your laboratory's instrumentation will be a primary factor.
Q2: I am concerned about isomeric interference. How can I differentiate this compound (24:1 n-9) from its positional isomers?
A2: Isomeric interference is a significant challenge because isomers have the same mass and often similar chromatographic behavior.[7][8]
-
Chromatographic Separation:
-
GC: Utilize long, polar capillary columns (e.g., DB-FATWAX UI) and optimize the temperature gradient to maximize the separation of FAME isomers.[9]
-
LC: Reverse-phase columns can separate isomers based on the double bond's position relative to the end of the acyl chain.[5] Specialized techniques like silver ion chromatography can also be employed.
-
-
Mass Spectrometry Techniques:
-
While standard electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS does not typically fragment the fatty acid chain to reveal the double bond position, specialized MS techniques can help.[5]
-
Techniques like ozone-induced dissociation (OzID) or covalent adduct chemical ionization (SM-CACI) can pinpoint double bond locations.[7][8] Derivatization with reagents like dimethyl disulfide (DMDS) prior to GC-MS analysis can also yield fragments indicative of the double bond position.[5]
-
Q3: My results show high variability. What are the common sources of matrix effects from plasma?
A3: Matrix effects occur when other components in the plasma sample interfere with the ionization of the target analyte, causing signal suppression or enhancement.[2]
-
Source: The main sources in plasma are phospholipids, lysophospholipids, and proteins.
-
Mitigation Strategies:
-
Effective Sample Preparation: Use robust protein precipitation and lipid extraction methods (e.g., Folch or Bligh-Dyer extraction) to remove the bulk of interfering substances.[10] Solid-phase extraction (SPE) can also be used for cleanup.[11]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from major matrix components like phospholipids.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering components, though this may compromise sensitivity.
-
Q4: What is the best way to prepare total this compound from plasma, including the esterified forms?
A4: To measure total this compound, you must first hydrolyze the ester bonds in complex lipids (like triglycerides and phospholipids) to release the free fatty acid.
-
Alkaline Hydrolysis (Saponification): This is a common method. Plasma lipids are incubated with a strong base (e.g., methanolic NaOH or KOH) at an elevated temperature. This breaks the ester linkages.
-
Acid Hydrolysis: Alternatively, acid-catalyzed hydrolysis (e.g., with HCl) can be used.[3]
-
Post-Hydrolysis: After hydrolysis, the sample must be acidified to protonate the fatty acids, which can then be extracted into an organic solvent (e.g., hexane or heptane).
Q5: How should I store plasma samples to ensure the stability of this compound?
A5: Proper sample storage is critical to prevent degradation, particularly oxidation of the double bond.
-
Temperature: Samples should be stored at -80°C for long-term stability.[12] Storage at -20°C is acceptable for shorter periods (up to 1 year).[12]
-
Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to minimize peroxidation during sample processing.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can degrade sample integrity. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/Tailing Peak Shape (GC-MS) | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. High injection port temperature causing degradation. | 1. Optimize derivatization time, temperature, and reagent concentration. Ensure sample is dry as water inhibits the reaction. 2. Use a new, deactivated inlet liner. Condition the column according to the manufacturer's instructions. 3. Lower the injection port temperature. |
| Low Analyte Recovery | 1. Inefficient extraction from plasma. 2. Incomplete hydrolysis (for total fatty acid analysis). 3. Loss of analyte during solvent evaporation steps. | 1. Ensure the correct solvent polarity and pH for extraction. Vortex thoroughly to ensure mixing. 2. Increase hydrolysis time or temperature. Ensure proper mixing during incubation. 3. Use a gentle stream of nitrogen for evaporation and avoid complete dryness. |
| Signal Suppression (LC-MS/MS) | 1. Co-elution with phospholipids or other matrix components. 2. High salt concentration in the final extract. | 1. Modify the chromatographic gradient to better separate the analyte from the matrix. 2. Perform a post-extraction cleanup step (e.g., SPE) or ensure salts are removed during liquid-liquid extraction. |
| Inconsistent Results Between Replicates | 1. Pipetting errors, especially with small volumes. 2. Inconsistent mixing during extraction or derivatization. 3. Instability of derivatives (e.g., TMS esters are moisture-sensitive).[14] | 1. Use calibrated pipettes and handle viscous plasma samples carefully. 2. Standardize vortexing time and intensity for all samples. 3. Analyze samples promptly after derivatization. Ensure vials are tightly capped. |
| Isomeric Peaks Not Separated | 1. Sub-optimal GC or LC column. 2. Inappropriate chromatographic conditions (gradient, temperature). | 1. For GC, use a long (e.g., >60 m) polar cyanopropyl or wax-based column. For LC, test different C18 or C30 columns.[9] 2. For GC, use a slower temperature ramp. For LC, use a shallower organic solvent gradient. |
Experimental Protocols
Protocol 1: Total Fatty Acid Extraction and Hydrolysis from Plasma
This protocol describes the release of all fatty acids from their esterified forms (triglycerides, phospholipids, etc.) and subsequent extraction.
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Addition: To a 1.5 mL glass tube, add 50 µL of plasma. Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Hydrolysis: Add 1 mL of 0.5 M methanolic NaOH. Cap the tube tightly and vortex for 30 seconds. Incubate in a water bath at 80°C for 60 minutes to saponify the lipids.[14]
-
Acidification: Cool the tube to room temperature. Add 1 mL of 1 M HCl to acidify the solution (pH should be <2). This protonates the fatty acids.
-
Extraction: Add 1 mL of hexane, cap the tube, and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.[15]
-
Collection: Carefully transfer the upper hexane layer containing the fatty acids to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 5-7) with another 1 mL of hexane and combine the organic layers.
-
Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).
Protocol 2: Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol for GC-MS
This protocol converts the extracted free fatty acids into fatty acid methyl esters (FAMEs).
-
Reagent Addition: To the dried fatty acid extract from Protocol 1, add 1 mL of 12-14% BF₃-Methanol reagent.[14]
-
Reaction: Cap the tube tightly and heat at 60°C for 10 minutes. This reaction esterifies the fatty acids.
-
Quenching and Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Mixing: Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to settle. The upper layer is the hexane containing the FAMEs.
-
Sample Transfer: Carefully transfer the upper hexane layer to a GC vial for analysis. A small amount of anhydrous sodium sulfate can be added to remove any residual water.[1]
Protocol 3: Representative LC-MS/MS Method for this compound
This is a general method; parameters should be optimized for your specific instrument.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.[4][16]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with the same additive.
-
Flow Rate: 0.2-0.4 mL/min.[4]
-
Gradient: A typical gradient would start at ~30% B, ramp up to 100% B to elute the hydrophobic fatty acids, hold, and then re-equilibrate.
-
-
Mass Spectrometry (Negative ESI Mode):
-
Ionization: Electrospray Ionization (ESI) in negative mode is preferred for fatty acids.[4][17]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transition: For this compound (C24:1), the transition would be m/z 367.3 → 367.3 (parent ion scan, as fragmentation is minimal) or monitor for characteristic neutral losses if applicable.
-
Quantitative Data
Table 1: Example LC-MS/MS Parameters for this compound
| Parameter | Setting | Rationale |
| Ionization Mode | Negative ESI | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing high sensitivity.[17] |
| Parent Ion (Q1) | m/z 367.3 | Molecular weight of this compound is 366.6 g/mol .[18] The [M-H]⁻ ion is monitored. |
| Product Ion (Q3) | m/z 367.3 | In negative mode, fatty acids often do not fragment easily under standard CID conditions. Monitoring the parent ion provides specificity. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the chromatographic peak. |
| Collision Energy | Low (e.g., 5-15 eV) | Optimized to transmit the parent ion without causing fragmentation. |
| Internal Standard | This compound-d4 | Closely mimics the analyte's behavior during extraction, chromatography, and ionization, correcting for matrix effects and variability. |
Table 2: Reference Concentrations of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma
Note: These are example ranges and can vary by population, age, and methodology. Each lab should establish its own reference intervals.
| Fatty Acid | Typical Concentration Range (µmol/L) | C24:0/C22:0 Ratio | C26:0/C22:0 Ratio |
| Behenic acid (C22:0) | 32.0 - 73.4 | N/A | N/A |
| Lignoceric acid (C24:0) | 30.3 - 72.0 | 0.75 - 1.28 | N/A |
| Hexacosanoic acid (C26:0) | 0.20 - 0.71 | N/A | 0.005 - 0.0139 |
Data adapted from a study establishing reference intervals in a Chinese population.[3]
Visualizations
Experimental and Logical Workflows
Caption: General workflow for plasma sample preparation and analysis.
Caption: Decision tree for troubleshooting common analytical issues.
Caption: Nervonic acid is an elongation product of oleic acid.[19]
Caption: Co-eluting isomers produce a single MS signal.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
- 5. jsbms.jp [jsbms.jp]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 8. Fatty acid isomerism: analysis and selected biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. scienceopen.com [scienceopen.com]
- 17. waters.com [waters.com]
- 18. This compound | C24H46O2 | CID 6440260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Nervonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Derivatization of Tetracosenoic Acid with BSTFA
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the successful derivatization of tetracosenoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is a critical step for the analysis of very-long-chain fatty acids (VLCFAs) like this compound by gas chromatography (GC). The process converts the polar carboxylic acid group into a less polar and more volatile trimethylsilyl (TMS) ester. This chemical modification enhances thermal stability, reduces peak tailing, and improves chromatographic separation and detection sensitivity, which is crucial for accurate quantification.[1][2]
Q2: What are the recommended reagents for BSTFA derivatization of this compound?
A2: The most common and effective reagent combination is BSTFA with a catalyst. A typical formulation includes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][3] The addition of a solvent like pyridine can also act as a catalyst and aid in dissolving the fatty acid.[3]
Q3: My derivatization of this compound is incomplete. What are the likely causes?
A3: Incomplete derivatization is a common issue that can stem from several factors:
-
Presence of Moisture: BSTFA is highly sensitive to moisture. Water in the sample or solvents will preferentially react with the reagent, rendering it inactive for derivatizing the this compound.[1][4] It is crucial to use anhydrous solvents and thoroughly dry the sample before adding the derivatizing agents.
-
Insufficient Reagent: An inadequate amount of BSTFA will lead to an incomplete reaction. It is recommended to use a significant molar excess of the silylating reagent.[4]
-
Suboptimal Reaction Conditions: The reaction time and temperature are critical. For VLCFAs, which may have lower solubility, heating is often required to ensure the reaction goes to completion.[4]
-
Reagent Degradation: BSTFA has a limited shelf life, especially after the vial has been opened. If the reagent is old or has been exposed to moisture, it will be less effective.
Q4: I am observing extraneous peaks in my chromatogram after derivatization. What could be the cause?
A4: Extraneous peaks, or "artifacts," can arise from several sources during BSTFA derivatization. These can be byproducts of the reaction between the reagent and trace contaminants in your sample or solvent.[5] Excess BSTFA and its byproducts can also appear as peaks in the chromatogram.[1] To minimize this, it's important to use high-purity solvents and reagents and to optimize the amount of BSTFA used.
Q5: How stable are the TMS derivatives of this compound?
A5: The stability of trimethylsilyl (TMS) derivatives is limited.[1] They are susceptible to hydrolysis, meaning they can react with any moisture present and revert to the original fatty acid. For the best results, it is recommended to analyze the derivatized samples within a week of preparation.[1] Store the derivatized samples under anhydrous conditions to maximize their lifespan.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product peak | Presence of water in the sample or reagents. | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents. |
| Degraded BSTFA reagent. | Use a fresh, unopened vial of BSTFA. Store reagents in a desiccator. | |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. See the optimized conditions table below. | |
| Insufficient amount of BSTFA. | Increase the molar ratio of BSTFA to this compound. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[4] | |
| Peak tailing for the TMS-tetracosenoate peak | Incomplete derivatization. | Follow the recommendations for addressing low or no product peak. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. | |
| Presence of extraneous peaks | Contaminated solvents or glassware. | Use high-purity, anhydrous solvents and thoroughly clean all glassware. |
| Excess BSTFA and byproducts. | Optimize the amount of reagent used. Consider a sample cleanup step if interference is significant. | |
| Poor reproducibility | Inconsistent reaction conditions. | Ensure precise control over reaction time, temperature, and reagent volumes for all samples and standards. |
| Sample degradation before derivatization. | Store samples appropriately and derivatize them as soon as possible after preparation. |
Experimental Protocols
Optimized BSTFA Derivatization of this compound
This protocol is a general guideline and may require further optimization based on your specific sample matrix and instrumentation.
1. Sample Preparation:
- Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.
- If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of dry nitrogen gas. It is critical to remove all traces of water.
2. Reagent Addition:
- Add 100 µL of a suitable anhydrous solvent to dissolve the dried sample. Pyridine is a good choice as it also acts as a catalyst.
- Add 100 µL of BSTFA + 1% TMCS to the reaction vial.
3. Reaction:
- Tightly cap the vial to prevent the entry of moisture and evaporation of the reagents.
- Heat the vial in a heating block or oven at 70°C for 60 minutes.
4. Analysis:
- Allow the vial to cool to room temperature.
- The sample is now ready for direct injection into the GC-MS. If the concentration is too high, it can be diluted with an anhydrous solvent such as hexane.
Quantitative Data Summary
Table 1: Recommended Derivatization Conditions for this compound with BSTFA
| Parameter | Recommended Condition | Notes |
| Reagent | BSTFA + 1% TMCS | A common and effective choice for silylation.[1][3] |
| Solvent | Pyridine, Acetonitrile, or Dichloromethane | Pyridine can act as a catalyst.[3] Ensure the solvent is anhydrous. |
| Reagent to Sample Ratio | >2:1 molar ratio of BSTFA to active hydrogens | A significant excess ensures the reaction proceeds to completion.[4] |
| Temperature | 60 - 80°C | Higher temperatures can increase the reaction rate, which is beneficial for less soluble VLCFAs.[6] |
| Time | 30 - 60 minutes | Longer reaction times may be necessary for complete derivatization.[4] |
Visualizations
Caption: Experimental workflow for the BSTFA derivatization of this compound.
Caption: Chemical reaction for the silylation of this compound with BSTFA.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of fatty acids, with a focus on addressing poor peak shape.
Troubleshooting Guides & FAQs
Q1: Why are my fatty acid peaks tailing?
Peak tailing, where the peak is asymmetrical with a "tail" extending to the right, is a common issue in the GC analysis of fatty acids.[1] This phenomenon can lead to inaccurate peak integration and reduced resolution. The primary causes of peak tailing can be categorized as follows:
-
Chemical Interactions: Free fatty acids are polar compounds that can interact with active sites in the GC system, such as exposed silanols in the injector liner, on the column itself, or on contaminants.[1][2][3] This secondary interaction slows down the elution of a portion of the analyte, causing the peak to tail.[4][5]
-
Physical Issues:
-
Improper Column Installation: A poorly cut or installed column can create turbulence in the carrier gas flow and unswept volumes where the sample can get trapped and slowly release, leading to tailing.[2][6][7]
-
Column Contamination: Contamination at the head of the column can lead to non-ideal partitioning of the analyte, causing it to be adsorbed onto contaminant materials instead of interacting properly with the stationary phase.[2][8]
-
System Leaks: Leaks in the system, particularly at the injector or detector fittings, can disrupt the flow path and cause peak distortion.[9]
-
-
Injection Technique:
-
Splitless Injection Issues: In splitless injection, the slow flow rate into the column can lead to increased diffusion and band broadening, especially for more volatile compounds.[10][11] If the split/purge function is not activated at the appropriate time post-injection, solvent tailing can occur.[12]
-
Sample Overload: Injecting too much sample can exceed the column's capacity, leading to peak tailing.[3]
-
Q2: How can I differentiate between chemical and physical causes of peak tailing?
A key diagnostic step is to observe which peaks in the chromatogram are tailing.
-
If all peaks are tailing, the issue is likely due to a physical problem such as a disruption in the flow path (e.g., a poorly installed column) or a leak.[2][7]
-
If only some peaks , particularly the more polar fatty acids, are tailing, the cause is more likely to be chemical interactions with active sites in the system.[2]
Q3: What are "active sites" and how do they affect my analysis?
Active sites are locations within the GC flow path that can interact with and adsorb analytes.[13][14] These sites are often exposed silanol groups on glass or fused-silica surfaces (like the inlet liner and column) or can be exposed when glass wool fibers are broken.[13] For fatty acids, the polar carboxylic acid group is particularly prone to interacting with these active sites, leading to peak tailing or even complete loss of the analyte signal at low concentrations.[13][15] Deactivating these surfaces is crucial for good chromatography.[16][17]
Q4: When should I derivatize my fatty acid samples?
Derivatization is highly recommended for the analysis of free fatty acids by GC.[4][18] The process converts the polar carboxylic acid group into a less polar and more volatile ester (e.g., a fatty acid methyl ester or FAME).[19] This is crucial for two main reasons:
-
Reduces Polarity: It minimizes the interaction of the fatty acids with active sites in the GC system, thereby preventing peak tailing.[4]
-
Increases Volatility: It allows the fatty acids to be analyzed at lower temperatures, preventing thermal decomposition of sensitive compounds.[19]
Short-chain, volatile fatty acids can sometimes be analyzed in their free form, but this requires a specialized, acid-deactivated column.[20]
Q5: My column seems to be the problem. What are the steps to fix it?
If you suspect column issues are causing peak tailing, follow these steps:
-
Column Conditioning (Bake-out): Bake out the column at its maximum isothermal temperature (or 10°C above your method's final temperature) for 1-3 hours to remove contaminants.[12][21] Ensure carrier gas is flowing through the column before increasing the oven temperature.[21]
-
Trim the Column: If baking out doesn't resolve the issue, the contamination may be non-volatile. Trim 10-20 cm from the inlet end of the column to remove the contaminated section.[12][21]
-
Proper Re-installation: After trimming, ensure the column is cut properly and re-installed correctly. A clean, 90° cut is essential for good peak shape.[6][22][23] Inspect the cut with a magnifier.[6] Install the column at the correct depth in the injector as specified by the manufacturer.[7][24]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing in fatty acid GC analysis.
Caption: Troubleshooting workflow for fatty acid peak tailing in GC.
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization with BF₃-Methanol
This protocol is a common method for esterifying free fatty acids to FAMEs for GC analysis.[4]
Materials:
-
Sample containing fatty acids
-
12-14% Boron Trifluoride (BF₃) in Methanol
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Micro reaction vessels (5-10 mL)
-
Vortex mixer
-
Incubator or oven set to 60°C
Procedure:
-
Weigh 1-25 mg of the sample (or an extract dissolved in a suitable solvent) into a micro reaction vessel.
-
Add 2 mL of 12-14% BF₃-methanol reagent to the vessel.
-
Cap the vessel tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 5-10 minutes. The optimal time may need to be determined for specific applications.[4]
-
Cool the vessel to room temperature.
-
Add 1 mL of saturated NaCl water solution and 1 mL of hexane.
-
Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[4]
-
The sample is now ready for GC analysis.
Protocol 2: GC Column Cutting and Installation
A proper column cut is critical to prevent peak tailing.[6][22]
Materials:
-
Capillary GC column
-
Ceramic scoring wafer or diamond-tipped pen[6]
-
Magnifying glass (10-20x)[6]
-
Appropriate nuts and ferrules for your GC system
-
Methanol or acetone for cleaning[22]
Procedure:
-
Slide the column nut and ferrule onto the column before making the final cut.[6]
-
Using the smooth edge of a ceramic wafer, gently score the polyimide coating of the column.[6][22] Do not apply excessive pressure.
-
Hold the column firmly on either side of the score and flick the end to break it cleanly.[22]
-
Inspect the cut end with a magnifying glass. The cut should be a clean, 90° angle (square) with no burrs, shards, or jagged edges.[6][23] If the cut is poor, repeat the process.
-
Wipe the outside of the column end with a solvent like methanol to remove any fingerprints or fragments.[22]
-
Install the column into the GC inlet to the depth recommended by the instrument manufacturer.[21][23]
-
Tighten the column nut finger-tight, then use a wrench for a final ½ turn.[21] Do not overtighten.
-
After the first few thermal cycles, it may be necessary to re-tighten the nut slightly as the ferrule can deform.[6][21]
Data Presentation
Table 1: Typical GC Parameters for Fatty Acid (FAME) Analysis
The following table provides a general starting point for GC parameters. These should be optimized for your specific application and column.
| Parameter | Typical Value/Range | Rationale |
| Column Type | Polar (e.g., "WAX" or cyanopropyl phases) | Provides good separation of FAMEs, especially cis/trans isomers.[25] |
| Injector Temperature | 235 - 260°C | Ensures rapid vaporization of the sample without causing thermal degradation.[19][26] |
| Detector Temperature (FID) | 250 - 280°C | Prevents condensation of analytes in the detector.[19][26] |
| Oven Program | Start at 180°C, ramp at 4°C/min to 260°C | A temperature program is used to elute fatty acids with a wide range of chain lengths and boiling points.[19] |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Injection Mode | Split or Splitless | Split is used for concentrated samples to avoid column overload, while splitless is for trace analysis.[10][27] |
| Split Ratio (if applicable) | 5:1 to 500:1 | The ratio depends on the sample concentration. |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. restek.com [restek.com]
- 5. What are active compounds and not active compounds - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 10. Split vs Splitless Injection [restek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. silcotek.com [silcotek.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. agilent.com [agilent.com]
- 18. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BISC 429 [sfu.ca]
- 20. 游离脂肪酸GC分析 [sigmaaldrich.com]
- 21. Column Installation Guide [scioninstruments.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. mac-mod.com [mac-mod.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. aocs.org [aocs.org]
- 26. researchgate.net [researchgate.net]
- 27. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
Minimizing Tetracosenoic acid loss during sample preparation and storage
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the loss of tetracosenoic acid (cis-15-tetracosenoic acid, also known as nervonic acid) during sample preparation and storage. This resource offers detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound loss during sample preparation and storage?
A1: The loss of this compound, a very long-chain monounsaturated fatty acid, primarily stems from three main factors:
-
Oxidation: The double bond in the this compound molecule is susceptible to attack by reactive oxygen species, leading to the formation of hydroperoxides, aldehydes, and other degradation products. This process is accelerated by exposure to heat, light, and the presence of metal ions.
-
Enzymatic Degradation: Lipases and other enzymes present in biological samples can hydrolyze the ester linkages if this compound is part of a larger lipid molecule (e.g., triglycerides, phospholipids), releasing the free fatty acid which can then be further degraded.
-
Physical Loss: Adsorption to surfaces of plasticware, incomplete extraction from the sample matrix, and losses during solvent evaporation and transfer steps can significantly reduce the recovery of this highly hydrophobic molecule.
Q2: What are the optimal storage conditions for samples containing this compound to prevent degradation?
A2: To ensure the long-term stability of this compound in your samples, it is crucial to minimize exposure to factors that promote degradation. The following storage conditions are recommended:
-
Temperature: Store samples at ultra-low temperatures, preferably at -80°C, to significantly slow down oxidative and enzymatic reactions. While -20°C can be used for short-term storage, -80°C is recommended for periods longer than a few weeks.
-
Atmosphere: To prevent oxidation, store samples under an inert atmosphere, such as nitrogen or argon. This is particularly important for purified extracts.
-
Light: Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Antioxidants: The addition of antioxidants to the storage solvent can effectively quench free radicals and inhibit oxidation. Common choices include butylated hydroxytoluene (BHT) or vitamin E.
Q3: Which extraction method is most effective for maximizing the recovery of this compound?
A3: The choice of extraction method depends on the sample matrix. For most biological tissues and fluids, the Folch method or a modified version thereof is highly effective for total lipid extraction, including very long-chain fatty acids like this compound. This method utilizes a chloroform:methanol solvent system to efficiently extract lipids. For plant-based sources, a combination of extraction techniques may be necessary.
For the purification and enrichment of this compound from an oil extract, methods like urea complexation and low-temperature crystallization are employed. Urea complexation separates fatty acids based on their degree of unsaturation, while low-temperature crystallization separates them based on their melting points. A combination of these methods can significantly increase the purity of this compound.[1]
Troubleshooting Guides
Problem 1: Low or No Recovery of this compound After Extraction
Symptoms: Your final extract shows a very low or undetectable amount of this compound in your analytical run (e.g., GC-MS).
| Possible Cause | Solution |
| Incomplete Cell Lysis | For cellular samples, the cell membrane may not be sufficiently disrupted. Employ more rigorous lysis methods such as sonication on ice, bead beating, or additional freeze-thaw cycles before solvent extraction.[2] |
| Inefficient Solvent Extraction | The solvent system may not be optimal for the highly hydrophobic this compound. Ensure the correct ratios of chloroform and methanol are used in the Folch method (2:1, v/v). For particularly nonpolar samples, a hexane:isopropanol method could be considered.[2] |
| Analyte Degradation During Extraction | Unsaturated fatty acids are prone to oxidation during the extraction process. Perform extractions at low temperatures (on ice) and consider adding an antioxidant like BHT to the extraction solvent.[2] |
| Adsorption to Surfaces | Very long-chain fatty acids can adhere to plastic surfaces. Use glass tubes and vials for all steps of the extraction process to minimize this loss.[2] |
Problem 2: Tailing or Broad Peaks in GC-MS Analysis of this compound Methyl Ester
Symptoms: The chromatographic peak for this compound methyl ester is not sharp and symmetrical, leading to poor resolution and inaccurate quantification.
| Possible Cause | Solution |
| Incomplete Derivatization | The presence of underivatized this compound, which is more polar, can interact with active sites in the GC system, causing peak tailing. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. |
| Active Sites in the GC System | Residual silanol groups in the GC inlet liner or on the column can interact with the analyte. Use a deactivated inlet liner and a high-quality, well-conditioned column. Silylation of the sample can also help to cap these active sites. |
| Column Contamination | Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion. Regularly trim the first few centimeters of the column or use a guard column. |
Quantitative Data Summary
The recovery and purity of this compound are highly dependent on the chosen extraction and purification methods. The following tables summarize quantitative data from studies on the extraction and purification of nervonic acid (this compound) from plant-based oils.
Table 1: Purity of Nervonic Acid After Different Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Reference |
| Urea Complexation | Not specified | 14.07 | [1] |
| Low-Temperature Crystallization | Not specified | 19.66 | [1] |
| Combined Urea Complexation and Low-Temperature Crystallization | Not specified | 40.17 | [1] |
| Vacuum Distillation and Low-Temperature Crystallization | Not specified | 98.00 | [3] |
Table 2: Yield of Nervonic Acid from Different Purification Strategies
| Purification Method | Final Yield (%) | Reference |
| Combined Molecular Distillation, Urea Inclusion, and Low-Temperature Crystallization | 47.99 | [3] |
Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
This protocol is a standard method for extracting total lipids, including this compound, from biological tissues.
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent mixture).[1][3]
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[3]
-
Separation of Liquid Phase: Filter the homogenate or centrifuge it to recover the liquid phase.[1][3]
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL of NaCl solution for 20 mL of liquid phase).[1][3]
-
Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the mixture into two phases.[3]
-
Collection of Lipid Layer: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.
-
Solvent Evaporation: Evaporate the chloroform from the lower phase under a gentle stream of nitrogen gas to obtain the dried lipid extract.[2][3]
-
Storage: Store the dried lipid extract at -80°C under an inert atmosphere until further analysis.[2]
Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
This protocol describes the conversion of the extracted this compound into its more volatile methyl ester for analysis by gas chromatography-mass spectrometry.
-
Sample Preparation: Ensure the extracted lipid sample is completely dry by evaporating the solvent under nitrogen and placing it in a desiccator.
-
Reagent Addition: To the dried extract, add a derivatization reagent such as a solution of 2% sulfuric acid in methanol or Boron Trifluoride (BF₃) in methanol.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to allow the esterification reaction to proceed.
-
Extraction of FAMEs: After cooling, add a non-polar solvent like n-hexane and deionized water. Vortex and centrifuge to separate the phases.
-
Collection: The upper hexane layer containing the FAMEs is carefully collected for GC-MS analysis.
Visualizations
Caption: A flowchart illustrating the key steps in the sample preparation and analysis of this compound.
Caption: A simplified diagram showing the free-radical chain reaction of this compound oxidation.
References
Technical Support Center: Enhancing the Solubility of Tetracosenoic Acid for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for solubilizing Tetracosenoic acid (also known as Nervonic acid) for use in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What makes this compound difficult to dissolve in aqueous solutions?
This compound is a very long-chain fatty acid (VLCFA) with a 24-carbon backbone.[1][2] Its long, nonpolar hydrocarbon chain makes it highly hydrophobic and poorly soluble in water and aqueous cell culture media.[3] The solubility of fatty acids in water generally decreases as the carbon chain length increases.[3]
Q2: What are the primary methods to solubilize this compound for in vitro experiments?
The most common methods involve creating a concentrated stock solution in an organic solvent, conjugating it to a carrier protein like bovine serum albumin (BSA), or using solubility enhancers such as cyclodextrins. Each method has specific advantages and potential drawbacks that researchers should consider based on their experimental design.
Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong?
Precipitation is a common issue when working with long-chain fatty acids and can be caused by several factors:
-
Exceeding Solubility Limit: The final concentration in the medium may be too high for the chosen delivery method.[4]
-
Improper Mixing: Adding the stock solution too quickly without adequate mixing can cause localized high concentrations, leading to precipitation.[4][5]
-
Temperature Shock: Moving solutions between different temperatures, such as from a -20°C freezer to a 37°C incubator, can decrease solubility.[4][6]
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the medium may be too low to maintain solubility, a phenomenon sometimes called the 'Uso effect'.[5]
-
Media Composition: Components in the culture medium, like salts and proteins, can interact with the fatty acid and reduce its solubility.[4][7]
Q4: Can the solvent used to dissolve this compound affect my cells?
Yes, organic solvents like DMSO and ethanol can be toxic to cells, especially at higher concentrations.[8] It is crucial to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5% for DMSO, and to perform vehicle control experiments to assess the solvent's impact on cell viability and behavior.[6][9]
Q5: What is a this compound-BSA complex and why is it used?
A this compound-BSA complex involves binding the fatty acid to fatty acid-free bovine serum albumin (BSA). BSA acts as a carrier protein, significantly increasing the solubility and bioavailability of the fatty acid in the aqueous environment of cell culture media.[8] This method mimics the physiological transport of fatty acids in the bloodstream and is a widely accepted technique for delivering lipids to cells in vitro.[10]
Q6: How do cyclodextrins enhance the solubility of fatty acids?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic central cavity.[11] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in water.[12][13] Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose and can rapidly deliver fatty acids to cells.[14][15]
Q7: Is there a recommended molar ratio for fatty acid to BSA?
The molar ratio of fatty acid to BSA is a critical parameter. A higher ratio means more fatty acid molecules per BSA molecule, which can lead to a higher concentration of unbound, and potentially more cytotoxic, fatty acids.[8] Ratios between 1.5:1 to 6:1 (fatty acid:BSA) are commonly reported in protocols.[10][16] The optimal ratio depends on the specific cell type and experimental goals.
Q8: Are there any known signaling pathways affected by this compound?
This compound (Nervonic acid) is a major component of sphingolipids in the myelin sheath of nerve cells.[1][2] Research suggests it plays a role in neurotrophin signaling, glycerophospholipid metabolism, and sphingolipid metabolism.[1] Additionally, some studies indicate that cis-15-tetracosenoic acid can activate the TGF-β/Smad signaling pathway, which is a key regulator of collagen synthesis.[17]
Troubleshooting Guides
Issue 1: Precipitation Observed in Media
If you observe cloudiness or visible particles after adding this compound to your cell culture medium, use the following workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Issue 2: Cloudy or Unstable Stock Solution
Problem: The initial stock solution in DMSO or ethanol is cloudy or forms a precipitate over time.
-
Cause: The concentration of this compound may be too high for the solvent, even at room temperature. DMSO itself has a high freezing point (around 18.5°C or 65.3°F) and can solidify at or slightly below room temperature.[18]
-
Solution:
-
Warm the Solution: Gently warm the stock solution in a 37°C water bath for 5-10 minutes.[4]
-
Vortex/Sonicate: After warming, vortex the solution thoroughly. Sonication can also be used to aid dissolution.[19]
-
Storage: Store stock solutions in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][8]
-
Fresh Preparation: For best results, prepare stock solutions fresh before each experiment.
-
Data Summary Tables
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| DMSO | ~20 mg/mL[20] | A polar aprotic solvent that can dissolve a wide range of compounds.[18] Final concentration in media should be kept low (<0.5%). |
| Ethanol | ~10 mg/mL[20] | Less toxic than DMSO for some cell lines.[8] Often used for preparing fatty acid stock solutions.[8] |
| Dimethyl Formamide (DMF) | ~20 mg/mL[20] | A polar aprotic solvent, similar to DMSO. |
Note: Data is for Nervonic acid (cis-15-Tetracosenoic acid). Solubility can be affected by temperature and purity.
Table 2: Comparison of Solubilization Methods
| Method | Mechanism | Typical Working Conc. | Advantages | Disadvantages |
| Organic Solvent (e.g., DMSO) | Direct dissolution of the fatty acid. | <0.5% (v/v) in media | Simple and fast preparation of stock solutions. | Potential for solvent toxicity; risk of precipitation upon dilution in aqueous media.[5][8] |
| BSA Conjugation | Binds to hydrophobic pockets of albumin, acting as a carrier.[8] | 0.1 - 2.0 mM FA | Increases bioavailability; reduces unbound FA toxicity; mimics physiological conditions.[8] | More complex and time-consuming preparation; introduces a biological variable (BSA). |
| Cyclodextrins (e.g., MβCD) | Forms inclusion complexes, encapsulating the fatty acid.[12][13] | 0.5% - 2.0% (w/v) | High solubilization capacity; rapid delivery to cells.[14][15] | Can extract cholesterol from cell membranes at high concentrations, potentially causing cytotoxicity.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 366.6 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and sonicator
Procedure:
-
Weigh out 7.33 mg of this compound and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Warm the mixture in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not completely clear, sonicate the mixture for 5-10 minutes.[19]
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the 20 mM stock solution in single-use aliquots at -20°C. Purge with an inert gas like nitrogen or argon before sealing to prevent oxidation.
Protocol 2: Preparation of a this compound-BSA Complex
This protocol provides a general method for conjugating this compound to fatty acid-free BSA at a 5:1 molar ratio.
Caption: A step-by-step workflow for the preparation of a fatty acid-BSA complex.
Detailed Methodology:
-
Prepare 10% BSA Solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of serum-free culture medium or a suitable buffer (e.g., 150 mM NaCl).[10][16] Vortex vigorously until the BSA is completely dissolved.[21]
-
Prepare Fatty Acid Stock: Prepare a 150 mM stock solution of this compound in 100% ethanol. This may require heating at 65°C to fully dissolve.[10]
-
Complexation: a. Warm the 10% BSA solution in a 37°C water bath.[10] b. For every 1 mL of culture media to be prepared, add 67 µL of the 10% BSA solution to a sterile tube.[10] c. Add the appropriate volume of the this compound stock solution to the warm BSA to achieve the desired final concentration and molar ratio. For a 0.5 mM final concentration with a ~5:1 FA:BSA ratio, add 3.3 µL of the 150 mM stock.[10] Add the stock dropwise while vortexing or stirring. The solution may temporarily become cloudy.[21] d. Incubate the mixture in a 37°C water bath for at least 1 hour to allow for conjugation. The solution should become clear.[10][21]
-
Final Preparation: Sterile filter the FA-BSA complex through a 0.22 µm filter before adding it to your cells.[8][10]
Signaling Pathway Visualization
TGF-β/Smad Signaling Pathway
Cis-15-tetracosenoic acid has been reported to activate the TGF-β/Smad pathway, a crucial regulator of collagen synthesis.[17] This diagram illustrates a simplified overview of this signaling cascade.
Caption: Activation of the TGF-β/Smad pathway by this compound.
References
- 1. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 2. This compound (cis-15) - Matreya [bioscience.co.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wklab.org [wklab.org]
- 17. Cis-15-Tetracosenoic Acid & Collagen: Questions on Mechanism, Benefits - SOST [sostapi.com]
- 18. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 19. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
Best practices for handling and storing pure Tetracosenoic acid standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing pure Tetracosenoic acid standards. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and proper use of these standards in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common isomers?
This compound is a very-long-chain monounsaturated fatty acid with the chemical formula C24H46O2.[1] The most common naturally occurring isomer is cis-15-Tetracosenoic acid, also known as Nervonic acid.[1][2] The trans-isomer, 15(E)-Tetracosenoic acid, also exists. It is important to verify the specific isomer for your experimental needs.
2. What are the recommended storage conditions for pure this compound standards?
For long-term stability, pure this compound (as a crystalline solid) should be stored at -20°C.[3] Under these conditions, the standard can be stable for at least four years.[3] To prevent oxidation, it is advisable to store the solid under an inert atmosphere, such as nitrogen or argon.[4]
3. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline solid in an appropriate organic solvent.[3] The solvent of choice should be purged with an inert gas to remove dissolved oxygen.[3] Common solvents for dissolving this compound include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3]
4. What are the recommended storage conditions for this compound solutions?
Stock solutions should be stored in tightly sealed amber glass vials at -20°C to protect from light and prevent solvent evaporation.[4] For optimal stability, purge the headspace of the vial with an inert gas before sealing.[3] It is recommended to prepare fresh working solutions from the stock solution for each experiment.
5. How do I handle this compound safely in the laboratory?
Always handle this compound in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin, wash with plenty of water. If eye irritation occurs, rinse cautiously with water for several minutes and seek medical attention if irritation persists.
Quantitative Data Summary
The following table summarizes the key quantitative data for cis-15-Tetracosenoic acid (Nervonic Acid).
| Property | Value | Reference |
| Molecular Formula | C24H46O2 | [1][2] |
| Molecular Weight | 366.62 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 42-43 °C | [1] |
| Storage Temperature | -20°C | [3] |
| Long-Term Stability (Solid) | ≥ 4 years | [3] |
| Solubility in Ethanol | ~10 mg/mL | [3] |
| Solubility in DMSO | ~20 mg/mL | [3] |
| Solubility in DMF | ~20 mg/mL | [3] |
Experimental Protocols
Protocol: Preparation of a this compound Standard for Gas Chromatography (GC) Analysis
This protocol outlines the preparation of a fatty acid methyl ester (FAME) of this compound for analysis by gas chromatography.
Materials:
-
Pure this compound standard
-
Methanol, HPLC grade
-
Toluene, HPLC grade
-
2% Sulfuric acid in methanol
-
Saturated sodium chloride solution
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
Internal standard (e.g., Heptadecanoic acid, C17:0)
-
Glass test tubes with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
GC vials with inserts
Procedure:
-
Standard Preparation: Accurately weigh a known amount of pure this compound and the internal standard into a glass test tube.
-
Dissolution: Add 1 mL of toluene to dissolve the fatty acids.
-
Methylation: Add 2 mL of 2% sulfuric acid in methanol to the tube.
-
Incubation: Securely cap the tube and heat at 60°C for 1 hour in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Phase Separation: Vortex the mixture thoroughly and centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Sample Transfer: Transfer the dried hexane extract to a GC vial for analysis.
-
Analysis: Inject an appropriate volume of the sample into the gas chromatograph.
Troubleshooting Guides
Common Issues with this compound Standards
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Standard will not dissolve | - Inappropriate solvent.- Standard has degraded or is in salt form.- Concentration is too high. | - Consult the solubility table and try a different solvent (e.g., DMSO, DMF).- Visually inspect the standard for changes in color or texture.- Try preparing a more dilute solution. |
| Inconsistent peak areas in GC | - Incomplete methylation.- Standard degradation.- Improper sample handling (evaporation).- Inconsistent injection volume. | - Ensure complete dissolution before methylation and adequate reaction time and temperature.- Prepare fresh standards and store them properly.- Use vials with tight-fitting caps and minimize the time the sample is at room temperature.- Use an autosampler for consistent injections. |
| Peak tailing in chromatography | - Active sites on the GC column.- Sample overload.- Incompatible solvent. | - Use a new or reconditioned column.- Dilute the sample and inject a smaller volume.- Ensure the sample is dissolved in a solvent compatible with the mobile phase/carrier gas. |
| No peak or very small peak | - Standard has degraded.- Incorrect GC parameters.- Sample was not properly derivatized. | - Prepare a fresh standard solution.- Verify GC settings (injector temperature, detector temperature, flow rate).- Repeat the derivatization procedure, ensuring all steps are followed correctly. |
Visualizations
Caption: A logical workflow for troubleshooting common issues with this compound standards.
Caption: A hypothetical signaling pathway involving a this compound derivative.
References
- 1. Nervonic acid - Wikipedia [en.wikipedia.org]
- 2. PlantFAdb: 24:1-delta-15c; Nervonic acid; 15-Tetracosenoic acid, (15Z)-; 15-Tetracosenoic acid, (Z)-; 15-Tetracosenoic acid, cis-; (15Z)-Tetracosenoic acid; (Z)-15-Tetracosenoic acid; Nervonic acid; Nevonic acid; Selacholeic acid; cis-15-Tetracosenoic acid [fatplants.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Tetracosenoic Acid as a Biomarker for Demyelinating Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetracosenoic acid (24:1), also known as Nervonic acid, with other established and emerging biomarkers for the diagnosis and monitoring of demyelinating diseases. The information is intended to support research and development efforts in this field by presenting objective data and detailed experimental methodologies.
Introduction to Demyelinating Diseases and the Need for Biomarkers
Demyelinating diseases of the central nervous system (CNS) are characterized by the destruction of the myelin sheath, the protective covering of nerve fibers. This damage disrupts nerve impulse transmission, leading to a wide range of neurological symptoms. Multiple Sclerosis (MS) and Adrenoleukodystrophy (ALD) are two prominent examples. The diagnosis and management of these complex disorders rely on a combination of clinical evaluation, neuroimaging, and laboratory tests. Biomarkers play a crucial role in providing objective measures for diagnosis, prognosis, monitoring disease activity, and evaluating treatment responses.
This compound, a very long-chain monounsaturated fatty acid, is a key component of sphingomyelin in the myelin sheath. Its role as a potential biomarker is primarily linked to disorders of fatty acid metabolism that lead to demyelination, most notably ALD. This guide will evaluate the validation of this compound as a biomarker and compare its performance against other key biomarkers in the field.
Comparative Analysis of Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity and progression. This section compares this compound with Neurofilament Light Chain (NfL), Glial Fibrillary Acidic Protein (GFAP), and Oligoclonal Bands (OCBs).
Quantitative Biomarker Performance
The following table summarizes the performance characteristics of this compound and its alternatives in the context of specific demyelinating diseases.
| Biomarker | Disease(s) | Sample Type | Typical Findings in Patients | Sensitivity | Specificity | Key Advantages | Key Limitations |
| This compound (C24:1) & other VLCFAs (e.g., C26:0) | Adrenoleukodystrophy (ALD) | Plasma, Serum, Fibroblasts | Elevated levels of Very Long-Chain Fatty Acids (VLCFAs), particularly C26:0. The ratio of C26:0 to C22:0 is a key diagnostic marker.[1] | High for ALD diagnosis | High for ALD diagnosis | Definitive diagnostic marker for ALD. | Not a validated biomarker for MS or other primary inflammatory demyelinating diseases.[2] |
| Neurofilament Light Chain (NfL) | Multiple Sclerosis (MS), Adrenoleukodystrophy (ALD), other neurodegenerative diseases | Cerebrospinal Fluid (CSF), Serum, Plasma | Elevated levels indicate ongoing neuro-axonal damage.[3][4] | High for detecting disease activity and progression in MS and ALD.[1][5] | Low; elevated in various neurological conditions causing neuronal damage. | Reflects real-time neurodegeneration; useful for monitoring treatment response.[4] | Lacks disease specificity. |
| Glial Fibrillary Acidic Protein (GFAP) | Multiple Sclerosis (MS), Neuromyelitis Optica Spectrum Disorder (NMOSD) | Cerebrospinal Fluid (CSF), Serum | Elevated levels indicate astrocytic damage and are associated with disease progression, particularly in progressive forms of MS.[6][7] | Moderate to high for progressive MS and NMOSD.[6][7] | Moderate; elevated in other conditions with astrocytic injury. | May distinguish between inflammatory and neurodegenerative phases of MS.[8] | Less sensitive for early or relapsing forms of MS compared to NfL. |
| Oligoclonal Bands (OCBs) | Multiple Sclerosis (MS) | Cerebrospinal Fluid (CSF) | Presence of two or more unique IgG bands in the CSF compared to serum indicates intrathecal IgG synthesis. | >95% in Relapsing-Remitting MS.[9] | High for distinguishing MS from other neurological diseases. | Gold standard for demonstrating CNS inflammation in MS diagnosis. | Requires a lumbar puncture; less useful for monitoring disease progression. |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for their clinical and research application. This section outlines the key experimental methodologies.
Measurement of this compound and Other Very Long-Chain Fatty Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the quantification of fatty acids.
1. Sample Preparation:
-
Lipid Extraction: Lipids are extracted from plasma, serum, or cultured cells using a solvent mixture, typically chloroform/methanol.
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.
-
Derivatization: The free fatty acids are converted to their more volatile methyl ester derivatives (FAMEs) using a reagent like boron trifluoride-methanol or acetyl chloride in methanol.
2. GC-MS Analysis:
-
Injection: The FAMEs are injected into the gas chromatograph.
-
Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column.
-
Detection: The separated FAMEs are ionized and detected by a mass spectrometer, which provides both quantitative data and structural information for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an alternative method that often requires less sample derivatization.
1. Sample Preparation:
-
Lipid Extraction: Similar to the GC-MS protocol.
-
Hydrolysis: An acid hydrolysis step is often employed to release fatty acids.
2. LC-MS/MS Analysis:
-
Chromatography: The fatty acids are separated using reverse-phase liquid chromatography.
-
Mass Spectrometry: The separated fatty acids are ionized (typically by electrospray ionization) and analyzed by a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
Measurement of Protein Biomarkers (NfL, GFAP)
Single Molecule Array (Simoa) is an ultra-sensitive immunoassay platform commonly used for the detection of NfL and GFAP in both CSF and blood.
1. Principle: The assay utilizes paramagnetic beads coated with capture antibodies specific to the target protein. A second, biotinylated detection antibody and a streptavidin-β-galactosidase conjugate are used to label the captured protein. 2. Signal Generation: The beads are loaded into arrays of femtoliter-sized wells, such that each well contains at most one bead. The addition of a fluorogenic substrate results in a fluorescent signal from the wells containing an immunocomplex. 3. Quantification: The digital "on" or "off" signal from each well is read, allowing for the precise quantification of the target protein at very low concentrations.
Detection of Oligoclonal Bands
Isoelectric Focusing (IEF) followed by Immunoblotting is the gold standard method.
1. Sample Preparation: Paired CSF and serum samples are required. 2. Isoelectric Focusing: Proteins in the CSF and serum are separated based on their isoelectric point in an agarose gel with a pH gradient. 3. Immunoblotting: The separated proteins are transferred to a membrane and probed with an anti-human IgG antibody. 4. Detection: The bands are visualized using an enzyme-conjugated secondary antibody and a chromogenic or chemiluminescent substrate. The presence of two or more distinct bands in the CSF that are not present in the serum indicates a positive result.
Visualizing the Biomarker Landscape
The following diagrams illustrate the biological basis of these biomarkers and the workflow for their analysis.
Discussion and Future Perspectives
The validation of this compound as a biomarker is currently well-established for Adrenoleukodystrophy, where the accumulation of very long-chain fatty acids is a primary pathogenic feature.[1] Its high sensitivity and specificity make it an indispensable tool for the diagnosis of this specific inherited demyelinating disorder. However, its utility as a biomarker for more common demyelinating diseases like Multiple Sclerosis is not supported by current evidence.[2] Studies have not shown a consistent and significant elevation of this compound in MS patients, limiting its diagnostic and monitoring value for this condition.
In contrast, biomarkers such as Neurofilament Light Chain and Glial Fibrillary Acidic Protein have emerged as valuable tools for a broader range of demyelinating diseases, including MS. NfL, a marker of neuro-axonal injury, provides a dynamic measure of disease activity and treatment response, although it lacks disease specificity.[3][4] GFAP, a marker of astrocytic damage, shows promise in tracking the progressive, neurodegenerative aspects of MS.[6][7] Oligoclonal bands remain a cornerstone in the diagnosis of MS, providing strong evidence of a chronic inflammatory process within the CNS.
Future research should focus on multi-biomarker panels that combine the strengths of different types of markers. For instance, in a patient with suspected demyelinating disease, a panel including VLCFAs, NfL, GFAP, and OCBs could help differentiate between ALD, MS, and other neurological conditions, as well as provide insights into the underlying pathophysiology (e.g., metabolic, inflammatory, or neurodegenerative). The development of highly sensitive and high-throughput analytical methods will be crucial for the integration of such panels into routine clinical practice and for advancing drug development in the field of demyelinating diseases.
References
- 1. Evaluation of Neurofilament Light Chain as a Biomarker of Neurodegeneration in X-Linked Childhood Cerebral Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Comparison between cerebrospinal fluid and serum levels of myelin-associated glycoprotein, total antioxidant capacity, and 8-hydroxy-2'-deoxyguanosine in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Neurofilament Light Chain as a Biomarker of Neurodegeneration in X-Linked Childhood Cerebral Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of oligoclonal bands and other cerebrospinal fluid variables in multiple sclerosis and other neuroimmunological diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cross-platform analytical assessment of serum GFAP quantification in multiple sclerosis: SIMOA versus two automated immunoassays [frontiersin.org]
- 9. Neuronal inflammation-associated biomarkers in cerebrospinal fluid of patients with acute and chronic inflammatory demyelinating polyneuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetracosenoic Acid in the Brain: A Comparative Analysis of Healthy and Diseased States
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the role of tetracosenoic acid in neurological health and disease, supported by experimental data and detailed methodologies.
This compound (C24:1), a very-long-chain monounsaturated fatty acid, is a significant component of brain lipids, particularly in the myelin sheath that insulates nerve fibers. Its metabolism is intricately linked to peroxisomal function, and disruptions in its levels are hallmark features of certain severe neurological disorders. This guide provides a comparative analysis of this compound levels in healthy versus diseased brain tissue, focusing on key experimental findings and the underlying molecular pathways.
Quantitative Analysis of Very-Long-Chain Fatty Acids in Brain Tissue
The accumulation of very-long-chain fatty acids (VLCFAs), including the saturated counterpart of this compound, lignoceric acid (C24:0), is a defining characteristic of several inherited metabolic disorders. While precise quantitative data for this compound (C24:1) in post-mortem brain tissue is limited in readily available literature, the broader changes in VLCFA profiles are well-documented.
| Disease State | Brain Region | C24:1 (Nervonic Acid) Change | Other Relevant VLCFA Changes | Reference |
| Adrenoleukodystrophy (ALD) | Cerebral White Matter | Decreased in cerebral ALD patients | Increased levels of saturated VLCFAs (C24:0, C26:0). C26:0 is reportedly 1.5-fold higher in the intact white matter of childhood cerebral ALD patients compared to adrenomyeloneuropathy (AMN) patients. | [1][2] |
| Zellweger Spectrum Disorders (ZSD) | Brain | Altered, with accumulation of various VLCFA species | Significant accumulation of polyenoic VLCFAs (C26-C38) in brain tissue, predominantly in cholesterol esters. Plasma and fibroblasts show a fivefold or greater increase in C26:0 and C26:1. | [3][4][5] |
| Multiple Sclerosis (MS) | Gray Matter | Data not consistently available | Elevations in C26:0 have been reported in gray matter, suggesting altered peroxisomal function. | [6] |
| Alzheimer's Disease (AD) | Various | Inconsistent findings; general dysregulation of fatty acids | Some studies report alterations in various fatty acids, but a consistent pattern for C24:1 is not established. | [7][8][9] |
| Parkinson's Disease (PD) | Various | Data not consistently available | Research has focused more on other lipid species and their interaction with α-synuclein. | [10][11][12] |
Experimental Protocols
The quantification of this compound and other VLCFAs in brain tissue requires precise and sensitive analytical techniques. The most common methodology involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS).
Brain Tissue Sample Preparation
Post-mortem brain tissue is obtained and stored at -80°C. For analysis, specific regions of interest (e.g., white matter, gray matter) are dissected on a cold plate to minimize degradation.
Lipid Extraction
A standard procedure for lipid extraction from brain tissue is the Folch method or a modification thereof.
-
Homogenization: A known weight of brain tissue (e.g., 100 mg) is homogenized in a 2:1 (v/v) mixture of chloroform and methanol.[13]
-
Phase Separation: After homogenization, deionized water or a salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation. The mixture is centrifuged to separate the layers.
-
Lipid Collection: The lower chloroform phase, containing the total lipid extract, is carefully collected.
Fatty Acid Derivatization
To make the fatty acids volatile for GC analysis, they are converted to fatty acid methyl esters (FAMEs).
-
Saponification: The lipid extract is saponified using a methanolic base (e.g., sodium methoxide or potassium hydroxide) to release the fatty acids from complex lipids.
-
Esterification: The free fatty acids are then esterified, typically by heating with a reagent like methanolic HCl or boron trifluoride-methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: A small volume of the FAMEs solution is injected into the GC.
-
Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column.
-
Detection and Quantification: The separated FAMEs are ionized and detected by a mass spectrometer. The abundance of each fatty acid is quantified by comparing its peak area to that of an internal standard (e.g., a deuterated fatty acid) of known concentration.[13][14][15]
Signaling Pathways and Molecular Mechanisms
The metabolism of this compound is critically dependent on peroxisomes. Dysregulation of this pathway is central to the pathophysiology of several neurological disorders.
VLCFA Metabolism and Peroxisomal Beta-Oxidation
Very-long-chain fatty acids are synthesized in the endoplasmic reticulum and are primarily degraded in peroxisomes through a process called beta-oxidation.
Caption: Overview of Very-Long-Chain Fatty Acid (VLCFA) Metabolism.
Pathophysiology of Adrenoleukodystrophy (ALD)
In X-linked Adrenoleukodystrophy, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 transporter protein. This impairs the transport of VLCFAs into peroxisomes, causing their accumulation in various tissues, including the brain's white matter. This accumulation is believed to trigger an inflammatory response and subsequent demyelination.[16][17]
Caption: Pathophysiological cascade in Adrenoleukodystrophy (ALD).
Pathophysiology of Zellweger Spectrum Disorders (ZSD)
Zellweger Spectrum Disorders are caused by mutations in PEX genes, which are essential for the formation of functional peroxisomes. The absence of functional peroxisomes leads to a systemic failure of peroxisomal metabolism, including the beta-oxidation of VLCFAs, resulting in their widespread accumulation and severe multi-organ dysfunction, including profound neurological abnormalities.[18][19][20]
Caption: Pathophysiological mechanism in Zellweger Spectrum Disorders (ZSD).
Conclusion
The analysis of this compound and other VLCFAs in brain tissue is a critical area of research for understanding the pathogenesis of several devastating neurological disorders. In Adrenoleukodystrophy and Zellweger Spectrum Disorders, the link between genetic defects, impaired VLCFA metabolism, and neurodegeneration is well-established. For other neurodegenerative conditions such as Multiple Sclerosis, Alzheimer's Disease, and Parkinson's Disease, while alterations in lipid profiles are evident, the specific role of this compound requires further investigation. The experimental protocols and pathways detailed in this guide provide a foundational framework for researchers and clinicians working to develop novel diagnostic and therapeutic strategies targeting these complex diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid and fatty acid composition is altered in plaque tissue from multiple sclerosis brain compared with normal brain white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and lipid distribution of polyenoic very-long-chain fatty acids in the brain of peroxisome-deficient patients (Zellweger syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Brain fatty acid levels dysregulated in Alzheimer's disease | EurekAlert! [eurekalert.org]
- 8. Wide-ranging alterations in the brain fatty acid complement of subjects with late Alzheimer’s disease as detected by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid profiling of Parkinson’s disease brain highlights disruption in Lysophosphatidylcholines, and triacylglycerol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. jfda-online.com [jfda-online.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]
Tetracosenoic Acid vs. Omega-3 Fatty Acids: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of tetracosenoic acid (nervonic acid) and omega-3 fatty acids. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current experimental data to offer an objective overview of these two classes of fatty acids.
Introduction
This compound, a very-long-chain monounsaturated fatty acid, and omega-3 polyunsaturated fatty acids have both garnered significant attention for their potential therapeutic benefits. While omega-3 fatty acids are widely recognized for their anti-inflammatory properties, this compound is emerging as a key player in neuronal health and repair. This guide aims to delineate their respective efficacies and underlying biological pathways based on available scientific literature.
Mechanisms of Action
This compound (Nervonic Acid)
This compound's primary mechanism of action is linked to its role as a crucial component of sphingolipids in the myelin sheath of nerves.[1][2][3][4][5] It is believed to support nerve cell integrity and facilitate nerve impulse transmission. Recent studies suggest that its therapeutic effects may also stem from its ability to modulate specific signaling pathways. One of the key pathways identified is the Transforming Growth Factor-β (TGF-β)/Smad pathway .
The proposed signaling cascade for this compound's neuroprotective effects is as follows:
Omega-3 Fatty Acids
The anti-inflammatory effects of omega-3 fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-documented.[6][7][8][9][10] A central mechanism for this action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6][7][8][9][10]
The signaling cascade for the anti-inflammatory action of omega-3 fatty acids is depicted below:
Preclinical Efficacy: A Comparative Summary
Direct comparative preclinical studies are limited. However, individual studies provide quantitative data on the efficacy of each fatty acid in various models.
Table 1: Preclinical Efficacy of this compound Supplementation
| Model System | Endpoint Measured | Dosage | Result | Reference |
| Adrenoleukodystrophy (ALD) patient-derived fibroblasts | Reduction of C26:0 very-long-chain fatty acid | 10-50 µM | Concentration-dependent decrease | [1][2][3] |
| ALD patient-derived fibroblasts | Cellular ATP content | 20 µM | Significant increase compared to vehicle | [1][2] |
| Rat model of cognitive impairment | Morris Water Maze (Escape Latency) | Not specified | Reduced time to find the platform | [11][12][13][14][15] |
Table 2: Preclinical Efficacy of Omega-3 Fatty Acid Supplementation
| Model System | Endpoint Measured | Dosage | Result | Reference |
| Murine macrophages (RAW 264.7 cells) | LPS-stimulated TNF-α mRNA expression | Not specified | 47% decrease | [8] |
| Murine macrophages (RAW 264.7 cells) | LPS-stimulated TNF-α protein expression | Not specified | 46% decrease | [8] |
| Human umbilical vein endothelial cells (HUVEC) | Cytokine-induced MCP-1 expression | Not specified | Inhibition of expression | [7] |
Clinical Efficacy: A Comparative Summary
To date, no clinical trials have directly compared the efficacy of this compound and omega-3 fatty acids. The following tables summarize findings from separate clinical investigations.
Table 3: Clinical Efficacy of this compound Supplementation
| Condition | Number of Patients | Dosage | Primary Outcome | Result | Reference |
| Adrenoleukodystrophy | N/A (Preclinical data suggests potential) | N/A | Reduction in very-long-chain fatty acids | N/A | [1][2][3][4][5] |
Note: Clinical trial data for this compound supplementation is currently limited.
Table 4: Clinical Efficacy of Omega-3 Fatty Acid Supplementation
| Condition | Number of Patients | Dosage (EPA/DHA per day) | Primary Outcome | Result | Reference |
| Rheumatoid Arthritis | 60 | Not specified | Patient's global evaluation | Significant improvement | [16] |
| Rheumatoid Arthritis | Meta-analysis of 27 trials (1,443 patients) | 78–4,290 mg EPA, 109–3,052 mg DHA | Tender and swollen joints, C-reactive protein | No statistically significant improvements | [17] |
| Rheumatoid Arthritis | Meta-analysis of 24 trials | Varied | Disease Activity Score in 28 joints | Significant improvement | [18] |
| Rheumatoid Arthritis | Meta-analysis of 10 trials (370 patients) | Not specified | NSAID consumption | Reduced NSAID use | [19] |
Experimental Protocols
Quantification of Fatty Acids in Fibroblasts
A common method for analyzing fatty acid composition in cultured fibroblasts involves the following steps:
Protocol:
-
Cell Culture: Fibroblasts are cultured to confluence in appropriate media.
-
Lipid Extraction: Total lipids are extracted from the cell pellet using a solvent system, typically a chloroform/methanol mixture (Folch method).[20][21]
-
Transesterification: The extracted lipids are transesterified to convert fatty acids into their more volatile methyl esters (FAMEs). This is often achieved by heating with a reagent like boron trifluoride in methanol.
-
GC-MS Analysis: The resulting FAMEs are separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21] The retention times and mass spectra of the FAMEs are compared to known standards for identification and quantification.
Assessment of Cognitive Function in Rodents (Morris Water Maze)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[11][12][13][14][15]
Protocol:
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is submerged just below the water's surface in one quadrant.[11][12][13][14][15]
-
Acquisition Phase: The rodent is placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[11][12][13][14][15]
Quantification of Inflammatory Markers in Human Blood
Commonly measured inflammatory markers in clinical and research settings include C-reactive protein (CRP), and various cytokines (e.g., TNF-α, IL-6).[22][23][24][25][26]
Protocol (ELISA for Cytokines):
-
Sample Collection: Whole blood is collected, and serum or plasma is separated by centrifugation.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A microplate is coated with a capture antibody specific for the cytokine of interest.
-
The serum/plasma sample is added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, also specific for the cytokine and conjugated to an enzyme, is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color is proportional to the concentration of the cytokine in the sample and is measured using a microplate reader.[22][23][24][25][26]
-
Conclusion
Both this compound and omega-3 fatty acids demonstrate significant therapeutic potential through distinct mechanisms of action. Omega-3 fatty acids are well-established as potent anti-inflammatory agents, with a substantial body of clinical evidence supporting their use in inflammatory conditions. This compound is a promising agent for neurological health, with preclinical data highlighting its role in myelination and neuronal function.
A critical gap in the current research is the lack of direct comparative studies. Future clinical trials designed to evaluate the efficacy of this compound against or in combination with omega-3 fatty acids in relevant patient populations are warranted. Such studies will be instrumental in elucidating the relative and potentially synergistic benefits of these fatty acids in various disease contexts. Researchers are encouraged to utilize standardized and detailed experimental protocols to ensure the comparability and reproducibility of findings.
References
- 1. Nervonic Acid Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Nervonic Acid Attenuates Accumulation of Very Long-Chain Fatty Acids and is a Potential Therapy for Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nervonic acid, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | Semantic Scholar [semanticscholar.org]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessment of cognitive function by the Morris water maze test [bio-protocol.org]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Effect of Omega-3 Fatty Acids in Patients With Active Rheumatoid Arthritis Receiving DMARDs Therapy: Double-Blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. examine.com [examine.com]
- 18. Meta-analysis shows benefits for fatty acids, omega-3s in rheumatoid arthritis patients - Life Extension [lifeextension.com]
- 19. The Effect of Omega-3 Fatty Acids on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Changes in Aged Fibroblast Lipid Metabolism Induce Age-dependent Melanoma Cell Resistance to Targeted Therapy Via the Fatty Acid Transporter FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. insidetracker.com [insidetracker.com]
- 23. Blood Substrate Collection and Handling Procedures under Pseudo-Field Conditions: Evaluation of Suitability for Inflammatory Biomarker Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inflammatory Markers 101: How To Interpret [rupahealth.com]
- 25. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inflammatory Markers | Choose the Right Test [arupconsult.com]
Cross-Validation of GC-MS and HPLC Methods for Tetracosenoic Acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of tetracosenoic acid, a very-long-chain fatty acid implicated in various physiological and pathological processes, is crucial. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS has traditionally been a staple for fatty acid analysis, HPLC presents a powerful alternative with distinct advantages. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most suitable method for specific research needs.
A cross-validation of analytical methods involves comparing the performance of two different techniques for measuring the same analyte. The objective is to ascertain if the methods yield equivalent results and to understand the inherent advantages and limitations of each. This is typically achieved by analyzing the same set of samples with both methods and comparing key validation parameters.[1]
Performance Comparison: A Quantitative Overview
The selection of an analytical technique is pivotal for accurate and reliable quantification in research, development, and quality control.[2] A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies on fatty acid analysis. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the precise methodology employed.[3]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Linearity (r²) | > 0.99[4] | > 0.99[3] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | LOD: ~1 pg on column; LOQ: ~5 pg on column[5] | LOD: 0.08–0.65 µg/mL; LOQ: 0.24–1.78 µg/mL[6] | GC-MS, particularly with chemical ionization, can offer superior sensitivity for fatty acids.[5] HPLC sensitivity is highly dependent on the detector and derivatization agent used.[7] |
| Precision (RSD%) | ≤ 5.88%[3] | ≤ 5.88% (often slightly better than GC)[3] | Both methods demonstrate good precision. |
| Accuracy/Recovery (%) | ≥ 82.31%[3] | 94.70–105.81%[6] | Comparable and high recovery rates are achievable with optimized extraction and sample preparation procedures for both methods. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are presented below. For GC-MS analysis, derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME) or pentafluorobenzyl (PFB) ester, is a critical step.[8][9] For HPLC analysis with UV or fluorescence detection, derivatization with a chromophore or fluorophore is often necessary to enhance sensitivity.[7][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is well-suited for the analysis of thermally stable and volatile compounds. For very-long-chain fatty acids like this compound, high-temperature GC is necessary.[2]
1. Sample Preparation (Lipid Extraction and Derivatization):
-
Lipid Extraction: For complex samples, a preliminary lipid extraction using a method such as Folch or Bligh-Dyer is required.[2]
-
Saponification and Methylation (for FAMEs): The extracted lipids are saponified using a methanolic base (e.g., 0.5 M KOH in methanol) followed by methylation using an acid catalyst (e.g., 14% BF3 in methanol) or a reagent like MethPrep II at room temperature to form Fatty Acid Methyl Esters (FAMEs).[11][12]
-
PFB Ester Derivatization (for high sensitivity): For enhanced sensitivity, derivatization to pentafluorobenzyl (PFB) esters can be performed by reacting the extracted fatty acids with PFB bromide in the presence of a catalyst like diisopropylethylamine.[5][8]
-
Extraction of Derivatives: The resulting FAMEs or PFB esters are then extracted into an organic solvent like hexane or iso-octane.[8][9]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent HP6890/5975C GC-MS or similar.[12]
-
Column: A high-temperature capillary column such as DB-1HT (30 m x 0.25 mm, 0.1 µm film thickness) or an HP-88 column is suitable.[2][13]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[2][13]
-
Injector Temperature: 250-325°C in splitless injection mode.[2][13]
-
Oven Temperature Program: An initial temperature of 90-100°C, ramped to 250-320°C. A typical program might be: start at 100°C for 2 min, ramp at 15°C/min to 180°C, then 5°C/min to 250°C, and finally 20°C/min to 320°C and hold.[14]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Single Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[2][11] Electron Impact (EI) or Negative Chemical Ionization (NCI) can be used, with NCI providing high sensitivity for PFB esters.[5]
-
Transfer Line and Ion Source Temperatures: ~310°C and ~230°C, respectively.[2]
3. Data Analysis:
-
Quantification is performed by generating a calibration curve using a certified reference standard of this compound.[2]
-
The use of an internal standard, such as a deuterated analog (e.g., this compound-d4) or a fatty acid with a different chain length not present in the sample (e.g., heptadecanoic acid), is recommended for improved accuracy and precision.[8][11]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[2][15]
1. Sample Preparation (Lipid Extraction and Derivatization):
-
Lipid Extraction: Similar to GC-MS, a lipid extraction step is often necessary for complex matrices.[2]
-
Derivatization (Optional but Recommended for Sensitivity): For UV or fluorescence detection, derivatization is required. A common method is the formation of phenacyl esters by reacting the fatty acids with a phenacyl bromide in the presence of a crown ether catalyst.[10] This enhances UV absorbance for sensitive detection.[7]
-
The final extract is dissolved in a solvent compatible with the HPLC mobile phase.[2]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II LC System or similar.[2]
-
Detector: A UV-Vis detector (244-280 nm for derivatized acids), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (LC-MS).[2][16][17] ELSD is a universal detector that does not require chromophores but is less sensitive than UV or MS.[18]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, sometimes with a small amount of acid like TFA or acetic acid.[7][19] A typical gradient might start with a higher water content and increase the acetonitrile concentration over the run.[16]
-
Column Temperature: Maintained at around 30-50°C to ensure reproducibility.[3][16]
3. Data Analysis:
-
Quantification is achieved by creating a calibration curve with a certified reference standard of this compound (or its derivative).[2]
-
An appropriate internal standard should be used for accurate quantification.
Workflow and Process Visualization
To better illustrate the experimental and logical processes, the following diagrams have been generated.
Caption: General experimental workflows for GC-MS and HPLC analysis of this compound.
Caption: Logical flow diagram for the cross-validation of GC-MS and HPLC methods.
Conclusion
Both GC-MS and HPLC are robust and reliable methods for the quantification of this compound.[3] The choice between them depends on the specific requirements of the study.
-
GC-MS is often preferred for its high sensitivity and resolving power, especially when coupled with mass spectrometry for confident peak identification.[11][20] However, it requires a derivatization step to increase the volatility of the analyte, which adds to the sample preparation time.[15]
-
HPLC offers greater versatility, particularly for compounds that are thermally labile or non-volatile.[15] The ability to analyze underivatized fatty acids can simplify the workflow, although derivatization is often employed to improve detection sensitivity.[3][21] HPLC can also be advantageous for separating isomers.[21]
Ultimately, for a comprehensive and unambiguous profile of this compound, especially in complex biological matrices, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC-MS and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aocs.org [aocs.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
- 10. cerealsgrains.org [cerealsgrains.org]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
- 15. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. jasco-global.com [jasco-global.com]
- 20. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 21. hplc.eu [hplc.eu]
A Comparative Analysis of the Neuroprotective Potential of Tetracosenoic and Lignoceric Acids
In the intricate landscape of neurobiology, the role of very long-chain fatty acids (VLCFAs) is a double-edged sword. While essential for the structural integrity of neural tissues, their dysregulation is implicated in severe neurodegenerative disorders. This guide provides a detailed comparison of the neuroprotective and neurotoxic profiles of two prominent C24 VLCFAs: the monounsaturated Tetracosenoic acid (nervonic acid) and the saturated Lignoceric acid. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of their distinct impacts on neuronal health.
At a Glance: this compound vs. Lignoceric Acid
| Feature | This compound (Nervonic Acid) | Lignoceric Acid |
| Chemical Structure | C24:1 (monounsaturated) | C24:0 (saturated) |
| Primary Role in CNS | Key component of myelin sheath sphingolipids; vital for nerve fiber integrity.[1][2][3] | A constituent of cerebrosides, synthesized during brain development.[4][5][6] |
| Primary Association with Neuroprotection | Promotes repair and regeneration of nerve fibers; enhances cognitive function in some models.[7][8] | Lower plasma levels have been associated with a reduced risk of cardioembolic stroke.[6] |
| Primary Association with Neurotoxicity | Elevated plasma levels have been negatively correlated with attention in older adults, possibly indicating myelin breakdown.[9] | Accumulation due to impaired peroxisomal β-oxidation leads to lipotoxicity, oxidative stress, and neuroinflammation, characteristic of X-linked adrenoleukodystrophy.[1][9][10] |
| Implicated Signaling Pathways | Neurotrophin signaling, glycerophospholipid metabolism, sphingolipid metabolism.[7] | Pro-inflammatory pathways secondary to oxidative stress (postulated). |
Neuroprotective and Neurotoxic Mechanisms
The functional differences between this compound and lignoceric acid appear to stem from the presence of a single double bond in this compound, which influences its metabolic fate and biological activity.
This compound (Nervonic Acid): A Potential Ally in Myelin Health
This compound is a critical component of the myelin sheath, the protective layer that insulates nerve fibers and ensures rapid signal transmission.[1][2][3] Its importance is underscored by the association of its deficiency with demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[3]
Research suggests that this compound may exert its neuroprotective effects through several mechanisms:
-
Myelin Repair and Regeneration: As a fundamental building block of myelin, exogenous supplementation may support its synthesis and repair in pathological conditions.[8]
-
Modulation of Signaling Pathways: Studies on plant oils rich in nervonic acid have demonstrated cognitive improvements in animal models, linked to the upregulation of neurotrophin signaling, as well as glycerophospholipid and sphingolipid metabolism.[7] Neurotrophins are crucial for neuronal survival, growth, and differentiation.
However, it is noteworthy that some studies have reported a negative correlation between high plasma levels of nervonic acid and cognitive functions like attention in the elderly.[9] This could suggest that elevated circulating nervonic acid may be a biomarker of myelin degradation rather than a causative neurotoxic agent.
Lignoceric Acid: A Culprit in Peroxisomal Disorders
Lignoceric acid is a saturated very-long-chain fatty acid that, under normal physiological conditions, is a component of brain cerebrosides.[4][5] The pathology associated with lignoceric acid arises from its accumulation due to defects in its degradation pathway, primarily within peroxisomes.[1][11]
The neurotoxicity of lignoceric acid is prominently featured in X-linked adrenoleukodystrophy (X-ALD), a genetic disorder characterized by the inability to metabolize VLCFAs. The accumulation of lignoceric acid and other VLCFAs triggers a cascade of detrimental events in neural cells, particularly oligodendrocytes:
-
Oxidative Stress: Excess lignoceric acid induces the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation and damage to proteins.[9]
-
Inflammation: The lipotoxicity resulting from VLCFA accumulation is a potent trigger for neuroinflammatory responses.[10]
-
Mitochondrial Dysfunction: While not directly detailed in the search results for lignoceric acid, this is a common consequence of cellular oxidative stress and lipotoxicity.
Interestingly, one study found that lower plasma levels of lignoceric acid were associated with a higher risk of cardioembolic stroke, suggesting a complex and not entirely understood role of this fatty acid in cerebrovascular health.[6]
Signaling Pathways
The signaling pathways modulated by these two fatty acids are central to their neuroprotective or neurotoxic effects.
This compound - Implicated Pro-Survival Pathways
The neuroprotective effects of this compound are thought to be mediated by pathways that promote neuronal growth and stability.
Lignoceric Acid - Postulated Neurotoxic Pathways
The accumulation of lignoceric acid in peroxisomal disorders initiates a cascade of cellular stress pathways leading to neurodegeneration.
Experimental Protocols
To further elucidate and compare the neuroprotective effects of these fatty acids, the following experimental approaches are recommended based on established methodologies in the field.
In Vitro Neuronal Viability and Protection Assay
-
Objective: To assess the direct protective or toxic effects of Tetracosenoic and Lignoceric acids on neuronal cells under normal and stressed conditions.
-
Cell Lines:
-
Human neuroblastoma cell line (e.g., SH-SY5Y), differentiated into a neuronal phenotype with retinoic acid.
-
Primary cortical neurons harvested from embryonic rodents for a more physiologically relevant model.
-
Oligodendrocyte cell lines (e.g., 158N murine oligodendrocytes) to specifically study effects on myelination and demyelination.[9]
-
-
Methodology:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates.
-
Fatty Acid Preparation: Prepare stock solutions of this compound and Lignoceric acid complexed with fatty acid-free bovine serum albumin (BSA) to ensure solubility and cellular uptake.
-
Treatment:
-
Toxicity Assessment: Treat cells with a range of concentrations of each fatty acid for 24-72 hours.
-
Neuroprotection Assessment: Pre-treat cells with various concentrations of each fatty acid for a specified period (e.g., 24 hours) before inducing cellular stress.
-
-
Induction of Neuronal Stress (for neuroprotection assay):
-
Oxidative Stress: Introduce an oxidative agent such as hydrogen peroxide (H₂O₂) or sodium nitroprusside (SNP).
-
Excitotoxicity: Use an agonist for glutamate receptors, such as N-methyl-D-aspartate (NMDA) or kainic acid.
-
-
Assessment of Cell Viability:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for visualization and quantification by fluorescence microscopy or flow cytometry.
-
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to control (vehicle-treated) cells. Determine the EC₅₀ (for protection) or IC₅₀ (for toxicity) values for each fatty acid.
Assessment of Oxidative Stress and Apoptosis
-
Objective: To quantify the impact of Tetracosenoic and Lignoceric acids on oxidative stress and programmed cell death.
-
Methodology:
-
Cell Treatment: Follow the treatment protocols described above.
-
Oxidative Stress Markers:
-
ROS/RNS Measurement: Use fluorescent probes like DCFDA or DHE to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.
-
Lipid Peroxidation: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation, using commercially available kits.
-
-
Apoptosis Markers:
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-9) using colorimetric or fluorometric assays.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis, in situ.
-
Annexin V/PI Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
-
-
Data Analysis: Quantify changes in oxidative stress markers and the percentage of apoptotic cells in treated groups compared to controls.
Conclusion
The current body of evidence paints a contrasting picture of Tetracosenoic (nervonic) acid and Lignoceric acid in the context of neuronal health. This compound appears to be largely beneficial, primarily through its structural role in myelin and its potential to activate pro-survival signaling pathways. In contrast, the accumulation of Lignoceric acid is clearly neurotoxic, driving oxidative stress and inflammation in the CNS.
Further direct comparative studies are essential to fully delineate their opposing effects and to explore the therapeutic potential of modulating their levels in neurodegenerative diseases. The experimental protocols outlined here provide a framework for such investigations, which could yield valuable insights into the nuanced roles of very long-chain fatty acids in the brain.
References
- 1. Docosahexaenoic Acid Attenuates Mitochondrial Alterations and Oxidative Stress Leading to Cell Death Induced by Very Long-Chain Fatty Acids in a Mouse Oligodendrocyte Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. A mini review of nervonic acid: Source, production, and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid Exerts a Neuroprotective Effect Against Microglial Cell Activation by Modulating Cytokine Release and Antioxidant Defense Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma phospholipid arachidonic acid and lignoceric acid are associated with the risk of cardioembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ω-3 DPA Protected Neurons from Neuroinflammation by Balancing Microglia M1/M2 Polarizations through Inhibiting NF-κB/MAPK p38 Signaling and Activating Neuron-BDNF-PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermogenic flux induced by lignoceric acid in peroxisomes isolated from HepG2 cells and from X-adrenoleukodystrophy and control fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Derivatization Methods for Fatty Acid Analysis: A Comparative Review
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is paramount for applications ranging from nutritional science and clinical diagnostics to pharmaceutical research. Gas chromatography (GC) is a powerful and widely used technique for this purpose. However, the low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters or other derivatives suitable for GC analysis.[1][2] The choice of derivatization method can significantly impact the accuracy, precision, and overall efficiency of the analysis.[2]
This guide provides an objective comparison of common derivatization methods for fatty acid analysis, with a focus on their accuracy and precision, supported by experimental data from the literature. We will delve into the principles, advantages, and disadvantages of each technique and provide detailed experimental protocols to aid in method selection and implementation.
Comparison of Key Derivatization Methods
The selection of an appropriate derivatization method depends on several factors, including the sample matrix, the type of fatty acids being analyzed (e.g., free fatty acids vs. triacylglycerols), and the desired analytical performance. The most prevalent methods involve the formation of fatty acid methyl esters (FAMEs) through acid- or base-catalyzed reactions, as well as silylation.[1][2]
The following table summarizes the performance of various derivatization methods based on published data.
| Derivatization Method | Reagent(s) | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | |||||
| Boron Trifluoride-Methanol (BF3-Methanol) | 14% BF3 in Methanol | >80% for various lipid classes[3] | Generally low, but can be higher for certain fatty acids | Broad applicability for different lipid types[2]; effective for both free fatty acids and esterified lipids.[3] | Can cause isomerization of conjugated fatty acids[4][5]; toxic and requires careful handling.[4][6] |
| Methanolic HCl | 1-2 M HCl in Methanol | >80% for various lipid classes[3] | Similar to BF3-Methanol[6] | Cost-effective and more stable alternative to BF3-Methanol.[2][4] | Longer reaction times may be required compared to base-catalyzed methods.[7] |
| Base-Catalyzed Transesterification | |||||
| Sodium Methoxide (NaOCH3) or Potassium Hydroxide (KOH) in Methanol | 0.5 M NaOCH3 or 2 M KOH in Methanol | 84-112% (KOCH3/HCl method)[1][8] | <4% (intraday), <6% (interday) for some methods[1][8] | Rapid and efficient for transesterification of triacylglycerols.[7][9] | Ineffective for derivatizing free fatty acids[3]; risk of soap formation with high free fatty acid content.[7] |
| Silylation | |||||
| (Trimethylsilyl)diazomethane (TMS-DM) | TMS-DM in a suitable solvent | 90-106%[1][8] | <4% (intraday), <6% (interday)[1][8] | Safer alternative to diazomethane[10]; effective for free fatty acids.[1] | Can produce interferences in the analysis of plant lipids[11]; may have slower reaction rates.[10] |
| Other Methods | |||||
| Picolinyl Esters | 3-pyridylcarbinol | Not explicitly quantified in search results | Not explicitly quantified in search results | Provides detailed structural information upon mass spectrometry analysis.[12][13] | More complex, multi-step derivatization process.[12] |
Experimental Workflow & Signaling Pathways
The general workflow for fatty acid analysis involves several key stages, from sample preparation to the final analytical measurement. The derivatization step is a critical part of this process, ensuring that the fatty acids are in a suitable form for gas chromatographic analysis.
Caption: General workflow for fatty acid analysis.
Detailed Experimental Protocols
The following protocols are based on established methods found in the scientific literature.
Acid-Catalyzed Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This method is broadly applicable to various lipid types.[2]
-
Materials:
-
Lipid extract or oil sample
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 20-50 mg of the lipid extract or oil into a reaction vial.[2]
-
Add 1 mL of hexane to dissolve the sample.[2]
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[2]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[2]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[2]
-
Vortex for 10 seconds and allow the phases to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]
-
The sample is now ready for GC analysis.
-
Acid-Catalyzed Esterification with Methanolic HCl
This is a cost-effective alternative to the BF3-Methanol method.[2]
-
Materials:
-
Lipid extract or oil sample
-
2 M Methanolic HCl (prepared by carefully adding acetyl chloride to methanol)
-
Hexane
-
Deionized water
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 25 mg of the lipid extract or oil into a reaction vial.[2]
-
Add 2 mL of 2 M methanolic HCl.[2]
-
Cap the vial tightly and heat at 80°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 2 mL of hexane and 1 mL of deionized water.
-
Vortex thoroughly and allow the phases to separate.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
The sample is ready for GC analysis.
-
Base-Catalyzed Transesterification with Sodium Methoxide
This method is rapid and efficient for the transesterification of glycerides.[9]
-
Materials:
-
Lipid extract or oil sample
-
0.5 M Sodium methoxide (NaOCH3) in methanol
-
Hexane
-
Reaction vials with caps
-
Vortex mixer
-
-
Procedure:
-
Dissolve a known amount of the lipid extract or oil in hexane in a reaction vial.
-
Add a sufficient volume of 0.5 M NaOCH3 in methanol.
-
Cap the vial and vortex vigorously for 1-2 minutes at room temperature.
-
Allow the mixture to settle. A lower glycerol layer and an upper FAMEs layer in hexane will form.
-
The upper hexane layer is ready for direct injection into the GC.
-
Derivatization with (Trimethylsilyl)diazomethane (TMS-DM)
This method is particularly useful for the esterification of free fatty acids and is considered a safer alternative to diazomethane.[1][10]
-
Materials:
-
Lipid extract containing free fatty acids
-
(Trimethylsilyl)diazomethane (TMS-DM) solution (typically 2.0 M in hexanes)
-
Methanol
-
Toluene or other suitable solvent
-
Reaction vials with caps
-
-
Procedure:
-
Dissolve the lipid extract in a suitable solvent like toluene or a mixture of hexane and diethyl ether.
-
Add a small amount of methanol to act as a catalyst.
-
Add the TMS-DM solution dropwise until a persistent yellow color is observed, indicating an excess of the reagent.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
The excess reagent can be evaporated under a gentle stream of nitrogen.
-
Re-dissolve the sample in hexane for GC analysis.
-
Conclusion
The choice of derivatization method for fatty acid analysis is a critical decision that influences the quality of the results.
-
Acid-catalyzed methods , such as those using BF3-Methanol or methanolic HCl, are versatile and effective for a wide range of lipid classes, including free fatty acids and glycerolipids.[2][3] However, they can be harsh and may lead to the formation of artifacts with certain fatty acids.[4]
-
Base-catalyzed transesterification is a rapid and efficient method for converting triacylglycerols to FAMEs but is not suitable for derivatizing free fatty acids.[3][7]
-
Silylation reagents like TMS-DM offer a milder alternative for the derivatization of free fatty acids and are generally safer to handle than diazomethane.[1][10]
For a comprehensive analysis of all fatty acid species in a sample, a two-step approach is often employed, involving a base-catalyzed transesterification followed by an acid-catalyzed esterification of the remaining free fatty acids.[1] Ultimately, the optimal method will depend on the specific research question, the nature of the sample, and the available instrumentation. Researchers should carefully consider the advantages and disadvantages of each method to ensure the generation of accurate and precise data.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of two derivatization methods for the analysis of fatty acids and trans fatty acids in bakery products using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Plasma Tetracosenoic Acid and Cognitive Function: A Comparative Analysis of Recent Findings
For Researchers, Scientists, and Drug Development Professionals
The role of very long-chain fatty acids (VLCFAs) in cognitive health is an emerging area of significant research interest. Among these, tetracosenoic acid, a 24-carbon fatty acid, has been implicated in various neurological processes. However, recent studies present a complex and somewhat conflicting picture of its correlation with cognitive function scores. This guide provides a comparative analysis of key research findings, presenting quantitative data, experimental protocols, and visual summaries to aid in the objective evaluation of the current evidence.
Comparative Data Summary
The following tables summarize the key characteristics and findings of two pertinent studies that have investigated the association between plasma this compound levels and cognitive function.
Table 1: Participant Demographics and Study Design
| Study | Participant Cohort | Sample Size (n) | Age Range (years) | Study Design |
| Study A (NHANES Data Analysis) [1] | Older adults from the 2011–2014 National Health and Nutrition Examination Survey | 806 | ≥ 60 | Cross-sectional |
| Study B (Shen et al., 2022) [2] | Chinese patients with type 2 diabetes mellitus (T2DM) | 372 | Mean age 58.0 | Cross-sectional |
Table 2: Cognitive Assessments and this compound Correlations
| Study | Cognitive Assessment Tools | This compound Measured | Key Findings on Correlation with Cognitive Scores |
| Study A (NHANES Data Analysis) [1] | Consortium to Establish a Registry for Alzheimer’s Disease (CERAD) Word List Learning and Delayed Recall, Animal Fluency test, Digit Symbol Substitution Test (DSST) | Lignoceric acid (C24:0) | Positive Correlation: Higher plasma levels of C24:0 were significantly associated with better global cognitive function (β = 0.73, 95% CI = 0.29, 1.2) and delayed recall (β = 1.2, 95% CI = 0.63, 1.8).[1] |
| Study B (Shen et al., 2022) [2] | Mini-Mental State Examination (MMSE), Montreal Cognitive Assessment (MoCA) | Nervonic acid (C24:1) | Negative Correlation: Higher plasma levels of C24:1 were associated with lower total MMSE scores (P<0.01) and lower scores on MMSE delayed recall, MMSE language skills, total MoCA, MoCA delayed recall, and MoCA visual-spatial ability (P<0.05).[2] |
Experimental Protocols
Study A: NHANES Data Analysis[1]
-
Participant Selection: The study utilized data from 806 adults aged 60 and older who participated in the 2011–2014 National Health and Nutrition Examination Survey (NHANES). Participants included in the analysis had undergone cognitive testing and had available plasma fatty acid measurements.[1]
-
Cognitive Assessment: Cognitive function was assessed using a battery of tests: the CERAD Word List Learning Test and Delayed Recall to evaluate memory, the Animal Fluency test for executive function, and the Digit Symbol Substitution Test for processing speed. A global cognitive function Z-score was calculated by summing the individual test Z-scores.[1]
-
Plasma Fatty Acid Measurement: Plasma fatty acids were measured using gas chromatography-mass spectrometry (GC-MS). The levels of lignoceric acid (C24:0) were quantified and used in the statistical analysis.
-
Statistical Analysis: Multivariable linear regression and restricted cubic spline analyses were employed to assess the association between plasma C24:0 levels and cognitive function scores, adjusting for sociodemographic, clinical, and lifestyle factors.[1]
Study B: Shen et al., 2022[2]
-
Participant Selection: This study included 372 Chinese patients with type 2 diabetes mellitus. The average age of the participants was 58.0 years.[2]
-
Cognitive Assessment: Cognitive function was evaluated using the Mini-Mental State Examination (MMSE) and the Montreal Cognitive Assessment (MoCA), which assess various cognitive domains including memory, attention, language, and visuospatial skills.[2]
-
Plasma Fatty Acid Measurement: Plasma fatty acid levels were measured by gas chromatography analysis. The study specifically analyzed the concentration of nervonic acid (C24:1).[2]
-
Statistical Analysis: The relationship between plasma fatty acid levels and cognitive function scores was analyzed to determine significant correlations. The study reported negative relationships between C24:1 levels and multiple cognitive scores.[2]
Visualized Workflows and Findings
The following diagrams, generated using the DOT language, illustrate the logical flow of the research findings and a comparative overview of the experimental workflows.
Caption: Correlation of this compound Isomers with Cognition.
Caption: Comparative Experimental Workflow Overview.
Discussion and Future Directions
The contrasting findings between the analyzed studies highlight the complexity of the relationship between plasma this compound and cognitive function. The positive association of lignoceric acid (C24:0) with better cognitive scores in a general older population[1] stands in contrast to the negative correlation of nervonic acid (C24:1) with cognitive performance in a cohort of individuals with type 2 diabetes[2].
Several factors may contribute to these differing results:
-
Different Forms of this compound: The studies investigated two different forms of this compound: the saturated C24:0 and the monounsaturated C24:1. These may have distinct metabolic roles and downstream effects on neurological health.
-
Study Populations: The health status of the study populations was markedly different. The NHANES cohort represented a more general population of older adults, whereas the study by Shen et al. focused exclusively on individuals with T2DM, a condition known to be a risk factor for cognitive impairment. The metabolic dysregulation in T2DM could alter the role and impact of VLCFAs.
-
Cognitive Assessment Tools: While there is overlap in the cognitive domains assessed, the specific tests used were different, which could influence the observed associations.
For researchers and drug development professionals, these findings underscore the need for further investigation to elucidate the specific mechanisms through which different forms of this compound influence cognitive processes. Future research should aim to:
-
Investigate the effects of both C24:0 and C24:1 in the same study population to allow for direct comparison.
-
Conduct longitudinal studies to establish the temporal relationship between changes in plasma this compound levels and cognitive decline.
-
Explore the metabolic pathways of these VLCFAs in the context of both healthy aging and metabolic diseases like T2DM to understand the potential for therapeutic intervention.
References
A Comparative Guide to Tetracosenoic Acid Extraction Techniques: A Benchmark Against Soxhlet Extraction
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction of Tetracosenoic acid (C24:1), a very-long-chain monounsaturated fatty acid with significant interest in the pharmaceutical and nutraceutical industries, is a critical step in its research and development. While the traditional Soxhlet method has long been the standard, a new generation of extraction techniques offers significant improvements in terms of efficiency, environmental impact, and processing time. This guide provides an objective comparison of these modern methods—Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE)—against the benchmark of Soxhlet extraction, supported by a review of experimental data and detailed methodologies.
Comparison of Extraction Methodologies
The selection of an appropriate extraction technique is pivotal for maximizing the yield and purity of this compound while minimizing environmental impact and operational costs. The following table summarizes the key performance indicators for Soxhlet extraction and its modern alternatives. Data presented is a synthesis from various studies on fatty acid extraction from oilseeds and other plant materials.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Time | 4 - 24 hours | 10 - 60 minutes | 5 - 30 minutes | 30 - 120 minutes |
| Solvent Consumption | High | Low to Moderate | Low to Moderate | Very Low (CO2 is recycled) |
| Typical Solvents | Hexane, Petroleum Ether | Ethanol, Hexane, Acetone | Ethanol, Hexane, Ethyl Acetate | Supercritical CO2 (often with co-solvents like ethanol) |
| Extraction Temperature | Boiling point of solvent (e.g., 69°C for hexane) | Typically ambient to mildly elevated (25 - 60°C) | Elevated (40 - 100°C) | Mild (35 - 80°C) |
| Extraction Yield | High (often used as a benchmark) | Comparable or slightly higher than Soxhlet | Comparable or higher than Soxhlet | Comparable or slightly lower than Soxhlet, but highly selective |
| Energy Consumption | High | Low | Moderate | High (due to high pressure) |
| Selectivity | Low | Moderate | Moderate | High (tunable with pressure and temperature) |
| Potential for Thermal Degradation | High (prolonged exposure to heat) | Low | Moderate (potential for localized overheating) | Low (low extraction temperatures) |
| Automation Potential | High (automated systems available) | High | High | High |
| Environmental & Safety Concerns | Use of large volumes of flammable and toxic organic solvents | Use of organic solvents, but in smaller quantities. | Use of organic solvents, but in smaller quantities. Potential for high pressure build-up. | Use of non-toxic, non-flammable CO2. High pressure operation requires robust safety measures. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of extraction results. Below are generalized protocols for each of the discussed extraction techniques for obtaining this compound from a solid matrix, such as plant seeds.
Soxhlet Extraction Protocol
The Soxhlet extraction method is a classic technique that utilizes continuous solvent reflux over a solid sample to extract the desired compound.
Materials and Equipment:
-
Soxhlet extractor apparatus (including flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
-
Extraction solvent (e.g., n-hexane)
-
Ground sample material
Procedure:
-
A known weight of the finely ground sample is placed into a cellulose thimble.
-
The thimble is placed into the extraction chamber of the Soxhlet apparatus.
-
The round-bottom flask is filled with the extraction solvent (approximately 1.5 times the volume of the extraction chamber).
-
The apparatus is assembled and placed on a heating mantle.
-
The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back onto the sample in the thimble.
-
The extraction chamber fills with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds are siphoned back into the flask.
-
This cycle is repeated for a predetermined duration (typically 4-24 hours).
-
After extraction, the solvent is removed from the extract using a rotary evaporator to obtain the crude lipid extract containing this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface disrupts cell walls, enhancing solvent penetration and mass transfer.
Materials and Equipment:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Filtration system (e.g., vacuum filtration)
-
Rotary evaporator
-
Extraction solvent (e.g., ethanol)
-
Ground sample material
Procedure:
-
A known weight of the ground sample is placed in the extraction vessel.
-
A specific volume of the extraction solvent is added to achieve a desired solid-to-solvent ratio.
-
The vessel is placed in an ultrasonic bath, or the probe of a sonicator is immersed in the mixture.
-
The sample is sonicated at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 10-60 minutes). The temperature of the system is often monitored and controlled.
-
Following sonication, the mixture is filtered to separate the solid residue from the liquid extract.
-
The solvent is evaporated from the filtrate using a rotary evaporator to yield the crude extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to heat the solvent and the sample matrix, causing the rupture of cell walls and the release of target compounds into the solvent.
Materials and Equipment:
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessel (microwave-transparent)
-
Filtration system
-
Rotary evaporator
-
Extraction solvent (e.g., ethanol)
-
Ground sample material
Procedure:
-
A known weight of the ground sample is placed in the microwave-safe extraction vessel.
-
The extraction solvent is added to the vessel.
-
The vessel is sealed (for a closed-vessel system) and placed in the microwave extractor.
-
The sample is irradiated with microwaves at a set power (e.g., 300-800 W) and for a specific duration (e.g., 5-30 minutes). Temperature and pressure are often monitored and controlled in closed-vessel systems.
-
After extraction and cooling, the mixture is filtered.
-
The solvent is removed from the filtrate via a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and dissolution of nonpolar compounds like fatty acids.
Materials and Equipment:
-
Supercritical fluid extraction system (including a pump for CO2, extraction vessel, and separator)
-
High-pressure CO2 source
-
Co-solvent pump (if applicable)
-
Ground sample material
Procedure:
-
A known weight of the ground sample is packed into the extraction vessel.
-
The system is sealed, and liquid CO2 is pumped into the vessel.
-
The temperature and pressure of the system are increased to bring the CO2 to its supercritical state (e.g., >31.1°C and >73.8 bar).
-
The supercritical CO2 flows through the sample, dissolving the this compound. A co-solvent like ethanol can be added to modify the polarity of the supercritical fluid and enhance extraction efficiency.
-
The extract-laden supercritical fluid then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and release the extracted compounds.
-
The extracted oil is collected from the separator, and the CO2 can be recycled.
Visualizing the Extraction Workflows
To better illustrate the processes involved, the following diagrams outline the general workflow for each extraction technique.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
Caption: Workflow for Supercritical Fluid Extraction.
Safety Operating Guide
Proper Disposal of Tetracosenoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tetracosenoic acid, also known by its synonyms lignoceric acid and nervonic acid, is a long-chain fatty acid utilized in various research and development applications. While not classified as a hazardous substance, adherence to proper disposal protocols is imperative for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and necessary safety measures. This compound can cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
Handle this compound in a well-ventilated area to avoid the generation and inhalation of dust.[1] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
-
Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice. Contaminated clothing should be removed and washed before reuse.[1]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[3][4]
-
Ingestion: Rinse the mouth with water and seek medical attention if you feel unwell.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its form (solid or in solution) and whether it is contaminated with other hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[5]
1. Waste Identification and Segregation:
-
Determine if the this compound waste is pure or mixed with other chemicals. If contaminated with a hazardous substance, the mixture must be treated as hazardous waste and disposed of according to the requirements for the hazardous component.[6]
-
Keep solid this compound waste separate from liquid waste streams.[6]
2. Containerization:
-
Place solid this compound waste into a clearly labeled, sealed, and suitable container.[2][6]
-
The label should clearly identify the contents as "Non-hazardous waste: this compound" and include the CAS number (557-59-5).[2][5][7][8]
-
For liquid waste containing this compound, use a compatible, leak-proof container.
3. Disposal Methods:
There are two primary disposal routes for this compound, depending on local regulations and the facilities available.
Method A: Incineration (Preferred Method)
-
If permissible, dissolve or mix the this compound with a combustible solvent.
-
Arrange for the mixture to be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
This process must be carried out by a licensed waste disposal service.
Method B: Landfilling (for Uncontaminated Solid Waste)
-
For small quantities of uncontaminated solid this compound, landfilling may be an option.[6]
-
Place the sealed and labeled container in a designated dumpster for non-hazardous laboratory waste. Avoid placing it in general laboratory trash to prevent alarming custodial staff.[6]
-
Always confirm with your institution's EHS that this method is acceptable.
Disposal of Empty Containers:
-
Ensure the original container is completely empty.
-
Deface or remove the original label to prevent misidentification.[6]
-
Dispose of the empty container in the regular laboratory trash or recycling, in accordance with your institution's policies for empty chemical containers.[6]
Spill Cleanup Procedure
In the event of a this compound spill:
-
Isolate the Area: Cordon off the spill area to prevent further spread.
-
Personal Protective Equipment: Wear the appropriate PPE as listed above.
-
Cleanup: For solid spills, sweep or vacuum the material and place it into a suitable container for disposal. Avoid generating dust.[1][6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container.
-
Final Cleaning: Clean the spill area with soap and water.
-
Disposal: Dispose of the collected spill material and any contaminated cleaning materials following the procedures outlined above.[6]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 557-59-5 | [2][5][7][8] |
| Molecular Formula | C₂₄H₄₈O₂ | [7] |
| Molecular Weight | 368.64 g/mol | [7] |
| Physical State | Solid (Crystal - Powder) | [1] |
| Melting Point | 44 °C | [1] |
| Flash Point | > 110 °C / > 230 °F | [2] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Tetracosenoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate and essential safety and logistical information for Tetracosenoic acid, including operational and disposal plans.
Synonyms: Nervonic Acid, Selacholeic Acid, Lignoceric Acid.[1][2][3]
Chemical Formula: C₂₄H₄₆O₂[2]
Molecular Weight: 366.63 g/mol [3]
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others suggest it may cause skin and serious eye irritation.[1][2] Therefore, a cautious approach to handling is recommended. The following personal protective equipment is essential to prevent contact and ensure safety in a laboratory setting.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][4][5] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][4][5] | To prevent direct skin contact and potential irritation. |
| Body Protection | A standard laboratory coat should be worn.[2][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A dust respirator may be required if handling fine powder or generating dust.[2] | To prevent inhalation of airborne particles. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and maintain a safe working environment.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
If handling fine powder or if there is a risk of generating dust, use a chemical fume hood.[5]
-
Ensure an eyewash station and a safety shower are readily accessible.[5]
2. Preparation:
-
Before beginning work, ensure all necessary PPE is correctly worn.
-
Prepare a clean and uncluttered workspace.
-
Have all necessary equipment, including waste containers, ready.
3. Handling:
-
Avoid generating dust when weighing or transferring the solid material. Use a spatula for transfers.[5]
-
Keep the container tightly closed when not in use.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Wash hands thoroughly with soap and water after handling.[2][4][5]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep in a tightly closed container.[1]
-
For long-term stability, some suppliers recommend storage at temperatures of -20°C.[6][7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. If irritation persists, seek medical attention.[2][4]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation occurs, get medical advice.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[2][4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. While generally not classified as hazardous waste, it is imperative to follow your institution's specific waste disposal guidelines.[8][9]
1. Solid Waste:
-
Collect solid this compound waste in a designated, labeled, and sealed container for chemical waste.
2. Contaminated Materials:
-
Place contaminated items such as gloves, paper towels, and weighing papers into a sealed bag or container and dispose of them as chemical waste.
3. Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and treated as chemical waste.
-
Dispose of the clean container in accordance with local regulations.
Important Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment Selection Guide
The diagram below provides a decision-making framework for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
